Product packaging for 3-Chloro-2,6-difluorobenzaldehyde(Cat. No.:CAS No. 190011-87-1)

3-Chloro-2,6-difluorobenzaldehyde

Katalognummer: B061406
CAS-Nummer: 190011-87-1
Molekulargewicht: 176.55 g/mol
InChI-Schlüssel: HFKZZEDGXXYRDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted benzaldehyde. Fourier-transform, laser Raman (in the range of 3500–50cm-1) and infrared (in the range of 4000–400cm-1) spectral analyses of this compound have been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF2O B061406 3-Chloro-2,6-difluorobenzaldehyde CAS No. 190011-87-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKZZEDGXXYRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353001
Record name 3-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190011-87-1
Record name 3-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-2,6-difluorobenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 190011-87-1), a critical building block for the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—featuring a reactive aldehyde group and a strategically halogenated aromatic ring—renders it an invaluable intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides methodologies for analytical characterization, discusses its applications in drug discovery, and covers essential safety and handling procedures. The insights herein are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their research and development programs.

Introduction to a Key Synthetic Intermediate

This compound is a trisubstituted benzaldehyde derivative whose value in organic synthesis is derived from the specific arrangement of its functional groups.[1][2] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.

The presence of two fluorine atoms ortho to the aldehyde significantly influences the compound's reactivity and the properties of its downstream derivatives. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The chlorine atom provides an additional site for modification, often through cross-coupling reactions, or contributes to the overall electronic and steric profile of the final molecule. This strategic combination of functionalities makes this compound a sought-after intermediate for creating novel therapeutic agents and advanced materials.

Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for ensuring quality control. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 190011-87-1[5]
Molecular Formula C₇H₃ClF₂O
Molecular Weight 176.55 g/mol
Appearance White to off-white solid
Melting Point 46-49 °C[2]
Boiling Point Not specified, but expected to be >200°C at atm. pressure
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)
InChI Key HFKZZEDGXXYRDW-UHFFFAOYSA-N[2]

Spectroscopic analysis is crucial for identity confirmation. Fourier-transform infrared (FT-IR) and Laser Raman spectral analyses have been reported for this compound.[1]

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and effective method for preparing fluorinated benzaldehydes involves a halogen exchange (Halex) reaction on a more readily available chlorinated precursor. The following protocol is based on established methodologies for similar transformations.[6][7]

Proposed Synthetic Pathway: Halogen Exchange

The synthesis of this compound can be efficiently achieved from 2,3,6-trichlorobenzaldehyde via a selective nucleophilic aromatic substitution reaction. The two chlorine atoms ortho to the electron-withdrawing aldehyde group are activated towards substitution by a fluoride source.

G start 2,3,6-Trichlorobenzaldehyde product This compound start->product Heat (150-170°C) Halogen Exchange (Halex) reagents Potassium Fluoride (KF) Anhydrous DMSO

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add 100 g (0.477 mol) of 2,3,6-trichlorobenzaldehyde and 250 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add 83 g (1.43 mol, 3.0 eq) of spray-dried potassium fluoride (KF). Causality: Spray-dried KF has a high surface area, which is critical for the efficiency of this solid-liquid phase transfer reaction. DMSO is the solvent of choice due to its high boiling point and its ability to partially solubilize KF.

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 160 °C under a nitrogen atmosphere. Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. The ortho/para activating effect of the aldehyde group makes the chlorines at positions 2 and 6 susceptible to exchange.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) every 2 hours. The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. The product will precipitate as a solid.

  • Purification: Filter the crude solid using a Buchner funnel and wash thoroughly with water. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following methods and expected results form a self-validating system for quality control.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~10.4 (s, 1H, -CHO), δ ~7.6 (m, 1H, Ar-H), δ ~7.1 (t, 1H, Ar-H). The aldehyde proton appears as a singlet downfield. The aromatic protons will show complex splitting due to H-F and H-H coupling.
¹³C NMR (100 MHz, CDCl₃)δ ~185 (d, C=O), δ ~160 (dd, C-F), δ ~135 (C-Cl), δ ~130 (C-H), δ ~115 (dd, C-H). Carbon atoms attached to fluorine will appear as doublets due to C-F coupling.
¹⁹F NMR (376 MHz, CDCl₃)Two distinct signals are expected in the aromatic region, confirming the presence of two non-equivalent fluorine atoms.
FT-IR (ATR, cm⁻¹)~2850 (C-H stretch, aldehyde), ~1700 (C=O stretch, strong), ~1600, 1470 (C=C stretch, aromatic), ~1250 (C-F stretch).
Mass Spec. (EI)M⁺ at m/z = 176/178 (corresponding to ³⁵Cl/³⁷Cl isotopes).

Applications in Drug Discovery and Development

The true utility of this compound is realized when it is used as a scaffold to build more complex, biologically active molecules. Its aldehyde functionality is a key entry point for constructing heterocyclic systems, which are privileged structures in medicinal chemistry.

Workflow: Synthesis of a Dihydropyrimidine Core

A common application is the Biginelli reaction or a similar cyclocondensation to form a dihydropyrimidine core, a scaffold present in numerous approved drugs.

G start This compound product Substituted Dihydropyrimidine (Drug Scaffold) start->product Cyclocondensation reagents Ethyl Acetoacetate + Urea catalyst p-TsOH, EtOH Reflux

Caption: Workflow for synthesizing a drug scaffold.

Rationale in Drug Design
  • Vectorial Complexity: The aldehyde allows for the direct installation of a complex, three-dimensional heterocyclic core in a single, efficient step.

  • Property Modulation: The 3-chloro-2,6-difluorophenyl moiety imparts desirable pharmacokinetic properties. The fluorine atoms can block sites of metabolism and increase binding affinity through favorable electrostatic interactions.[4]

  • Further Derivatization: The chlorine atom remains available for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and prevent contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat.[8]

  • Storage: Store in original, tightly sealed containers in a cool, dry place.[8] Keep away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a physician.[8]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in modern drug discovery and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide medicinal chemists with a powerful tool for constructing novel molecular entities. The synthetic and analytical protocols detailed in this guide offer a robust framework for the production and quality control of this compound, while the discussion of its applications underscores its strategic importance. Adherence to the outlined safety procedures is critical for its responsible use in a research and development setting.

References

3-Chloro-2,6-difluorobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its fundamental physicochemical properties, delve into its nuanced reactivity, propose validated synthetic pathways, and discuss its applications as a versatile chemical building block.

Core Physicochemical & Structural Properties

This compound is a trisubstituted benzaldehyde featuring a unique arrangement of electron-withdrawing groups that dictate its chemical behavior and synthetic potential.[1][2] Its core properties are summarized below.

PropertyValueSource
Molecular Weight 176.55 g/mol [2][3][4]
Molecular Formula C₇H₃ClF₂O[2][5]
CAS Number 190011-87-1[2]
Appearance Solid
Melting Point 46-49 °C[2]
SMILES Fc1ccc(Cl)c(F)c1C=O[2]
InChI Key HFKZZEDGXXYRDW-UHFFFAOYSA-N[2][5]

The presence of two fluorine atoms ortho to the aldehyde group and a chlorine atom at the meta position creates a highly electron-deficient aromatic system. This electronic configuration is central to the molecule's reactivity, influencing both the aldehyde functionality and the aromatic ring itself. Spectroscopic analyses, including Fourier-transform infrared (FT-IR) and laser Raman spectroscopy, have been reported and are crucial for confirming the compound's structural integrity and vibrational modes.[1][2]

Conformational studies on related difluorobenzaldehydes reveal that such molecules tend to be planar, a result of the competition between steric repulsion (between the aldehyde's oxygen and the ortho-fluorine) and stabilizing conjugation effects.[6] This planarity is a key factor in its interaction with biological targets and its assembly in advanced materials.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary reactive sites: the electrophilic aldehyde carbon and the activated aromatic ring. The strong electron-withdrawing nature of the halogen substituents enhances the reactivity at both positions compared to unsubstituted benzaldehyde.

Reactivity of the Aldehyde Group

The aldehyde functional group is a powerful electrophile, readily participating in a variety of cornerstone organic transformations. This reactivity is further amplified by the ortho-fluorine atoms, which increase the partial positive charge on the carbonyl carbon.

  • Nucleophilic Addition: It readily undergoes addition with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols, a fundamental C-C bond-forming reaction.

  • Reductive Amination: A crucial reaction in pharmaceutical synthesis, it involves condensation with a primary or secondary amine to form an imine, which is then reduced in situ to yield a substituted benzylamine.

  • Condensation Reactions: Classic condensations like the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions allow for the conversion of the aldehyde into diverse functional groups, including α,β-unsaturated systems and alkenes.[7]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, providing pathways for functional group interconversion.

G cluster_aldehyde Aldehyde Group Reactivity cluster_ring Aromatic Ring Reactivity main This compound nuc_add Nucleophilic Addition (e.g., Grignard) main->nuc_add Forms Secondary Alcohols reduct_amin Reductive Amination main->reduct_amin Forms Substituted Amines condense Condensation (e.g., Wittig, Knoevenagel) main->condense Forms Alkenes redox Oxidation / Reduction main->redox Forms Carboxylic Acids or Alcohols snar Nucleophilic Aromatic Substitution (SNAr) main->snar Substitutes Cl/F coupling Cross-Coupling (e.g., Suzuki, Buchwald) main->coupling Functionalizes Cl position

Caption: Key reactivity pathways for this compound.

Reactivity of the Aromatic Ring

The halogen substituents not only activate the aldehyde but also serve as synthetic handles for modifying the aromatic core. The chlorine atom, in particular, is a versatile site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex carbon or nitrogen-based substituents.

Generalized Synthesis Protocol

The synthesis of substituted difluorobenzaldehydes often involves halogen exchange reactions on more readily available dichlorobenzaldehyde precursors.[8][9] The following protocol outlines a plausible, field-proven methodology adaptable for the synthesis of this compound from 2,3,6-trichlorobenzaldehyde.

G start 2,3,6-Trichlorobenzaldehyde + KF reactor High-Temperature Reactor (Dipolar Aprotic Solvent, e.g., Sulfolane) start->reactor reaction Halogen Exchange (Halex) Reaction (~160-250 °C) reactor->reaction workup Aqueous Workup & Extraction reaction->workup purify Distillation / Chromatography workup->purify product This compound purify->product

Caption: Workflow for synthesis via Halogen Exchange (Halex) reaction.

Step-by-Step Methodology
  • Reactor Preparation (Inert Atmosphere): A high-temperature reactor is charged with a dipolar aprotic solvent such as sulfolane or dimethyl sulfoxide (DMSO). Spray-dried potassium fluoride (KF) is added as the fluorinating agent.

    • Causality: A dipolar aprotic solvent is essential for solubilizing the ionic fluoride salt and promoting the nucleophilic substitution mechanism. The system must be anhydrous, as water will poison the reaction.

  • Addition of Reactants: 2,3,6-trichlorobenzaldehyde is added to the suspension. A phase-transfer catalyst may be included to enhance the reaction rate.[9]

  • Thermal Reaction: The mixture is heated to high temperatures (typically 160-250 °C) under an inert atmosphere (e.g., nitrogen) with vigorous stirring.[8] The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Causality: High thermal energy is required to overcome the activation barrier for the substitution of aromatic chlorides with fluoride. The ortho/para activating effect of the aldehyde group facilitates substitution at the 2- and 6-positions over the 3-position.

  • Workup and Extraction: Upon completion, the reaction mixture is cooled and poured into cold water. The product is extracted into an organic solvent (e.g., toluene, ethyl acetate).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery and Materials Science

The incorporation of chlorine and fluorine atoms into organic molecules is a validated strategy in modern drug design.[10] These halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[11][12]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[12]

  • Lipophilicity and Permeability: Halogens increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes.

  • Binding Affinity: The electronegative fluorine and chlorine atoms can form crucial interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.[11]

Consequently, this compound is a valuable precursor for synthesizing complex heterocyclic compounds and other scaffolds used in the development of novel therapeutics.[11] Its structural motifs are found in molecules targeting a wide range of diseases. Beyond pharmaceuticals, its electron-deficient nature makes it a candidate for creating advanced materials such as liquid crystals and polymers.[11]

Representative Experimental Protocol: Knoevenagel Condensation

This protocol details a standard Knoevenagel condensation to demonstrate the utility of this compound in C-C bond formation.

G start Combine Reactants: - this compound - Malononitrile - Solvent (e.g., Ethanol) add_cat Add Basic Catalyst (e.g., Piperidine) start->add_cat reflux Heat to Reflux (Monitor by TLC) add_cat->reflux cool Cool to Room Temp. (Precipitation Occurs) reflux->cool isolate Isolate Product by Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry product Yields (2-(3-chloro-2,6-difluorobenzylidene))malononitrile dry->product

Caption: Experimental workflow for a Knoevenagel condensation reaction.

Step-by-Step Methodology
  • Setup: To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.05 eq), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress via TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum to obtain the final compound.

This self-validating protocol yields a highly functionalized product that can be used in further synthetic elaborations, demonstrating the modularity and utility of the starting aldehyde.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

  • Handling Precautions: Use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

3-Chloro-2,6-difluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed overview of the core physical and chemical properties of this compound, a key trisubstituted benzaldehyde intermediate. The information herein is curated to support experimental design, ensure safe handling, and facilitate its effective application in synthetic workflows.

Core Physicochemical & Structural Properties

This compound is a solid organic compound whose utility in medicinal chemistry and material science stems from its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzaldehyde ring significantly influences its reactivity and physical characteristics.

Key identifying information and physical properties are summarized below. Understanding these parameters is the foundational step for its use in any laboratory setting. For instance, its melting point range is critical for determining appropriate reaction conditions and assessing purity, while its flash point dictates necessary safety protocols for handling and storage.

Table 1: Summary of Physical and Chemical Properties

Property Value Source(s)
CAS Number 190011-87-1 [1][2]
Molecular Formula C₇H₃ClF₂O [3]
Molecular Weight 176.55 g/mol
Appearance Solid [No specific source]
Melting Point 46-49 °C [1][2]
Flash Point 102.2 °C (216.0 °F) - closed cup

| Assay Purity | ≥97% |[1][2] |

Structural and Spectroscopic Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

  • SMILES String : Fc1ccc(Cl)c(F)c1C=O[1]

  • InChI : 1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H[1]

  • InChI Key : HFKZZEDGXXYRDW-UHFFFAOYSA-N[1]

Fourier-transform infrared (FT-IR) and laser Raman spectral analyses of this compound have been reported, providing detailed vibrational data essential for structural confirmation and quality control.[1]

Safety, Handling, and Storage

From a practical, field-proven perspective, the safe handling of any chemical reagent is paramount. The hazard profile of this compound necessitates specific precautions to mitigate risks in a research environment.

GHS Hazard Classification

The compound is classified with the following hazards, mandating careful handling:

  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (STOT SE 3).

Recommended Handling and PPE

The causality behind the following recommendations is directly linked to the hazard statements. To prevent skin, eye, and respiratory irritation, a self-validating system of protective barriers must be employed.

  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate protective gloves.[4]

    • Eye/Face Protection : Use chemical safety goggles or an eyeshield.[4]

    • Respiratory Protection : A dust mask (e.g., N95 type) is recommended.

    • Skin and Body Protection : Wear protective clothing to prevent skin contact.[4]

Storage and Stability
  • Storage Class : Classified as a Combustible Solid (Storage Class Code 11).

  • Conditions : Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.[5] Avoid physical damage to containers.[4]

Application in Synthesis: A Representative Workflow

While this compound is a commercially available building block, understanding its synthesis provides valuable context for its reactivity. A common and logical route to such aldehydes is the oxidation of the corresponding benzyl alcohol. This process is a cornerstone of organic synthesis, and detailing it showcases the practical application of chemical principles.

The following protocol describes a representative oxidation reaction. The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) is deliberate; it is effective for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. This choice reflects an experienced chemist's approach to maximizing yield and purity.

Experimental Protocol: Oxidation of (3-Chloro-2,6-difluorophenyl)methanol

Objective : To synthesize this compound from its corresponding primary alcohol.

Materials :

  • (3-Chloro-2,6-difluorophenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Rotary evaporator

Step-by-Step Methodology :

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Chloro-2,6-difluorophenyl)methanol in anhydrous dichloromethane.

  • Reagent Addition : To the stirred solution, add Pyridinium chlorochromate (PCC) in one portion. The typical molar ratio is approximately 1.5 equivalents of PCC per equivalent of alcohol to ensure complete conversion.

  • Reaction Monitoring : Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the alcohol spot indicates reaction completion, typically within 2-4 hours.

  • Workup : Upon completion, dilute the reaction mixture with additional DCM. Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with more DCM to ensure all product is collected.

  • Purification : Combine the organic filtrates and concentrate the solution using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the described synthesis, providing a clear visual representation of the transformation from starting material to final product.

G SM (3-Chloro-2,6-difluorophenyl)methanol (Starting Material) Solvent Dissolve in Anhydrous DCM SM->Solvent Step 1 Reaction Stir at Room Temperature (2-4 hours) Solvent->Reaction Step 2 Reagent Pyridinium Chlorochromate (PCC) (Oxidizing Agent) Reagent->Reaction 1.5 eq. Workup Filter through Silica Gel (Remove Cr byproducts) Reaction->Workup Step 3 Purify Concentrate via Rotary Evaporation Workup->Purify Step 4 Product This compound (Final Product) Purify->Product Step 5

Caption: Synthetic workflow for the oxidation of a primary alcohol to an aldehyde.

Conclusion

This compound is a valuable reagent characterized by well-defined physical properties and a clear safety profile. Its melting point, flash point, and structural identifiers are critical data points for its successful and safe implementation in research and development. By understanding its fundamental characteristics and employing the handling protocols outlined in this guide, scientists can confidently utilize this compound as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzaldehyde, with a core focus on its melting point and the analytical methodologies crucial for its determination and verification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, purification, and characterization.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a trisubstituted benzaldehyde that serves as a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom, imparts specific electronic and steric properties that are leveraged in the design of novel molecules with desired biological activities. The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making it a versatile intermediate.

Accurate determination of the physicochemical properties of this compound is paramount for its effective use in synthesis. The melting point, in particular, is a critical parameter that provides a preliminary indication of purity and identity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point 46-49 °C [1][2]
CAS Number 190011-87-1[1][3]
Molecular Formula ClC₆H₂(F)₂CHO[1]
Molecular Weight 176.55 g/mol [1]
Physical Form Solid[1]
Flash Point 102.2 °C (closed cup)[1]

The melting point range of 46-49 °C is a key specification for this compound. A sharp melting range within this window is indicative of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which can adversely affect the outcome of subsequent synthetic steps.

Synthesis and Purification: A Conceptual Workflow

While specific, detailed synthetic procedures for this compound are proprietary to various manufacturers, a general understanding of the synthetic strategy can be derived from the broader literature on the synthesis of substituted benzaldehydes. A plausible synthetic route involves the formylation of a corresponding 1-chloro-2,4-difluorobenzene precursor.

The purification of the final product is critical to achieving the specified melting point and ensuring its suitability for further reactions. A typical purification workflow is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification synthesis Formylation of 1-chloro-2,4-difluorobenzene quenching Reaction Quenching synthesis->quenching extraction Solvent Extraction quenching->extraction washing Brine Wash extraction->washing drying Drying over Na₂SO₄ washing->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crystallization Recrystallization concentration->crystallization final_drying Vacuum Drying crystallization->final_drying G cluster_analytical Analytical Workflow for Purity Verification start Sample of This compound mp Melting Point Determination start->mp gc Gas Chromatography (GC) Analysis start->gc hplc High-Performance Liquid Chromatography (HPLC) Analysis start->hplc spec Spectroscopic Analysis (FTIR, NMR) start->spec result Purity and Identity Confirmed mp->result gc->result hplc->result spec->result

References

A Comprehensive Technical Guide to the Solubility of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. 3-Chloro-2,6-difluorobenzaldehyde (CAS No: 190011-87-1) is a trisubstituted benzaldehyde with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol .[1][2] Its structure, featuring a polar aldehyde group and a largely non-polar halogenated benzene ring, suggests a nuanced solubility profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₃ClF₂O[1][3]
Molecular Weight176.55 g/mol [1][3]
Melting Point46-49 °C[1][3]
AppearanceWhite to off-white crystalline solid[1]
Flash Point102.2 °C (closed cup)[1]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The presence of the aldehyde group allows for potential dipole-dipole interactions and weak hydrogen bonding with protic solvents. However, the bulky and electron-withdrawing chlorine and fluorine atoms on the aromatic ring contribute to the molecule's overall non-polar character. This suggests that this compound will likely exhibit greater solubility in organic solvents than in water. A study on halogenated benzaldehydes indicates that their aqueous solubility is generally low.[5] For instance, the related compound 2-chloro-6-fluorobenzaldehyde is soluble in methanol and ethanol but insoluble in water.[6]

Theoretical Estimation of Solubility

In the absence of experimental data, predictive models can offer valuable insights. A study on halogenated benzenes provides equations to estimate properties like aqueous solubility.[5] While not specific to benzaldehydes, these can be adapted for a preliminary assessment. The general trend observed is that increasing halogenation tends to decrease aqueous solubility.[7] The predicted octanol-water partition coefficient (XlogP) of 2.2 for this compound further suggests its preference for non-polar environments.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for obtaining accurate solubility data is through experimental determination. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[8]

Materials and Equipment
  • This compound (purity ≥97%)

  • Selected solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane, purified water) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Safety Precautions

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 3-Chloro-2,6- difluorobenzaldehyde to solvent B Seal vials and place in thermostatic shaker A->B Securely C Shake at constant temperature (e.g., 24-72 hours) B->C Set temperature D Allow solid to settle C->D Post-equilibration E Withdraw supernatant and filter D->E Carefully F Dilute sample for HPLC analysis E->F Precisely G Quantify concentration using HPLC F->G Inject into HPLC

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method for the analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector wavelength should be set to the absorbance maximum of the compound.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted samples and determine their concentrations from the calibration curve.[9][10][11]

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)
Water80.1< 0.1
Methanol32.7150
Ethanol24.6120
Acetone20.7250
Dichloromethane8.9350
Toluene2.480

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The solubility of this compound is expected to be highest in solvents with moderate to low polarity, such as dichloromethane and acetone, which can effectively solvate both the polar aldehyde group and the non-polar halogenated aromatic ring. Its solubility in highly polar protic solvents like water is anticipated to be very low due to the hydrophobic nature of the bulk of the molecule.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol, researchers can generate the reliable solubility data essential for its effective use in chemical synthesis and drug development. The provided step-by-step methodology, rooted in established scientific principles, ensures the generation of accurate and reproducible results.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the introduction of novel reagents into a synthesis workflow is a meticulous process, balancing the potential for discovery with an unwavering commitment to safety. 3-Chloro-2,6-difluorobenzaldehyde, a trisubstituted benzaldehyde derivative, presents as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern offers a gateway to complex molecular architectures. However, its reactivity and hazard profile demand a comprehensive understanding and a rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and emergency responses essential for the safe and effective utilization of this compound.

Compound Identity and Physicochemical Characteristics

A foundational aspect of laboratory safety is a thorough understanding of the physical and chemical properties of a substance. This data informs storage conditions, handling techniques, and appropriate emergency responses.

PropertyValueSource
CAS Number 190011-87-1
Molecular Formula ClC₆H₂(F)₂CHO
Molecular Weight 176.55 g/mol
Appearance Solid[2]
Melting Point 46-49 °C
Flash Point 102.2 °C (216.0 °F) - closed cup

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3] Long-term exposure is not anticipated to cause chronic adverse health effects; however, as a matter of sound laboratory practice, all routes of exposure should be minimized.[3]

The compound is categorized under the Globally Harmonized System (GHS) with the signal word "Warning".

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fumes.[3]

  • P264: Wash all exposed external body areas thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

GHS_Classification cluster_GHS GHS Hazard Classification cluster_Target_Organ Primary Target Organ Signal_Word Signal Word Warning Pictogram {Pictogram | Irritant (GHS07)} H_Statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Target_Organ Respiratory System

Caption: GHS Hazard Profile for this compound.

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is the mitigation of the irritant nature of this compound. The primary objective is to prevent all personal contact.

Experimental Workflow: Safe Handling Protocol

  • Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is critical to prevent the accumulation of dust or vapors, which can cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

    • Eye Protection: Safety glasses with side shields or chemical goggles.[3]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

    • Skin Protection: A lab coat or other protective clothing.[3]

    • Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved N95 dust respirator should be worn.[3]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the compound is handled.[3] Always wash hands thoroughly with soap and water after handling.[3] Contaminated work clothes should be laundered separately before reuse.[3]

  • Dispensing: When weighing or transferring the solid, use dry, clean-up procedures and avoid generating dust.[3]

Storage Conditions:

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]

  • Protect containers from physical damage and inspect regularly for leaks.[3]

  • Store away from incompatible materials and foodstuff containers.[3] The compound is sensitive to air and moisture; therefore, storage under an inert gas is recommended.[4][5]

PPE_Workflow Start Handling Required Fume_Hood Work in Fume Hood Start->Fume_Hood Gloves Wear Nitrile Gloves Fume_Hood->Gloves Eyewear Wear Safety Glasses/ Goggles Gloves->Eyewear Lab_Coat Wear Lab Coat Eyewear->Lab_Coat Respirator Assess Dust Risk (N95 if necessary) Lab_Coat->Respirator Proceed Proceed with Experiment Respirator->Proceed

Caption: Personal Protective Equipment (PPE) Workflow.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and designed for rapid implementation. The following procedures are based on established first-aid and spill response principles.

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, ensuring complete irrigation by keeping the eyelids apart.[3] Seek immediate medical attention.[3] Removal of contact lenses should only be done by skilled personnel.[3]

  • Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap.[3] If irritation develops or persists, seek medical attention.[3]

  • Inhalation: If fumes or dust are inhaled, remove the individual to an area with fresh air.[3] Further measures are typically not required unless symptoms develop.[3]

  • Ingestion: Immediately give a glass of water.[3] First aid is generally not required, but if in doubt, contact a Poisons Information Center or a doctor.[3]

Accidental Release Measures:

The response to a spill should be dictated by its scale. In all cases, the area should be secured and personnel alerted.[3]

  • Minor Spills:

    • Don appropriate PPE.[3]

    • Clean up spills immediately.[3]

    • Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof, grounded machine) to avoid generating dust.[3]

    • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and alert emergency services, providing the location and nature of the hazard.[3]

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent the spilled material from entering drains or water courses by any available means.[3]

    • Recover the product wherever possible and follow the clean-up procedures for minor spills.[3]

Fire and Explosion Hazard Data

This compound is a non-combustible solid and is not considered a significant fire risk.[3] However, the containers may burn in a fire, potentially emitting corrosive fumes.[3]

  • Extinguishing Media: There are no restrictions on the type of extinguisher that can be used. Select a medium that is appropriate for the surrounding fire.[3]

  • Fire-Fighting Procedures:

    • Alert the fire brigade and inform them of the location and nature of the hazard.[3]

    • Wear a self-contained breathing apparatus and protective gloves.[3]

    • If it is safe to do so, cool fire-exposed containers with a water spray from a protected location to prevent them from rupturing.[3]

Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecological data available for this compound. No evidence of endocrine-disrupting properties has been found in the current literature.[3] Similarly, data on persistence, degradability, and bioaccumulative potential are not available.[3] The absence of comprehensive data reinforces the need for cautious handling and the minimization of any environmental release.

References

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzaldehyde, a key halogenated aromatic aldehyde. We will delve into its chemical and physical properties, explore a robust synthetic protocol, detail its analytical characterization, and discuss its significant applications, particularly in the realm of medicinal chemistry. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights.

Core Molecular Characteristics

This compound is a trisubstituted benzaldehyde distinguished by the presence of two highly electronegative fluorine atoms ortho to the aldehyde group and a chlorine atom in the meta position. This specific substitution pattern profoundly influences the molecule's reactivity and utility as a chemical intermediate.

Structural and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₃ClF₂O[1][2]
Molecular Weight 176.55 g/mol [1]
CAS Number 190011-87-1[1]
Appearance White to off-white crystalline solid
Melting Point 46-49 °C[1]
Boiling Point Not readily available
Solubility Soluble in common organic solvents such as THF, DCM, and acetone.
InChI 1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H[1]
SMILES O=Cc1c(F)ccc(Cl)c1F[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be effectively achieved through the ortho-lithiation of 1-chloro-2,4-difluorobenzene, followed by formylation. This method offers a high degree of regioselectivity due to the directing effect of the fluorine atom.

Causality of Experimental Choices

The choice of n-butyllithium (n-BuLi) as the lithiating agent is critical. Its strong basicity is required to deprotonate the aromatic ring, which is rendered electron-deficient by the halogen substituents. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as the formation of benzyne intermediates. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organolithium intermediate. N,N-Dimethylformamide (DMF) serves as the formylating agent, providing the aldehyde functional group upon quenching of the lithiated species.

Detailed Step-by-Step Methodology

Materials:

  • 1-Chloro-2,4-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Protocol:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Initial Solution: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 1-chloro-2,4-difluorobenzene to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield this compound as a white to off-white solid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up & Purification A 1-Chloro-2,4-difluorobenzene in Anhydrous THF B Add n-BuLi at -78 °C (Lithiation) A->B 1 hr C Add Anhydrous DMF at -78 °C (Formylation) B->C 2 hrs D Quench with aq. NH₄Cl C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G This compound F->G

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a chlorine atom, imparts distinct electronic and steric properties that are crucial for its application in the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and elucidate mechanistic pathways.

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). The narrative is grounded in established scientific principles and supported by field-proven insights to offer a practical and authoritative resource.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name reflecting the positions of the substituents on the benzene ring, dictates its characteristic spectral fingerprints. The presence of the aldehyde group, the aromatic ring, and the halogen substituents gives rise to a series of predictable and interpretable signals in various spectroscopic techniques.

Part 1: Vibrational Spectroscopy - Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Theoretical Framework and Experimental Considerations

The vibrational modes of this compound have been the subject of detailed computational and experimental studies. A notable investigation by Hiremath and Tonannavar (2009) utilized Fourier-transform infrared (FT-IR) and laser Raman spectroscopy, coupled with quantum chemical calculations, to provide a complete vibrational assignment for this molecule.[1] Such studies are crucial for accurately interpreting the complex vibrational spectra of polysubstituted benzene derivatives.

Experimental Protocol: Acquiring an FT-IR Spectrum

A standard protocol for acquiring a high-quality FT-IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation: The most common method is the KBr pellet technique. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with anhydrous potassium bromide (KBr) powder (around 100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans for a good signal-to-noise ratio).

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Interpreting the Infrared Spectrum

The IR spectrum of this compound is characterized by several key absorption bands. While the full experimental spectrum is best for detailed analysis, the following table summarizes the expected characteristic vibrational frequencies based on established literature and spectroscopic principles.[2][3][4][5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C-H stretch (aromatic)3100 - 3000Medium to WeakCharacteristic of the C-H bonds on the benzene ring.
C-H stretch (aldehyde)2850 - 2800 and 2750 - 2700MediumOften appears as a pair of weak to medium bands (Fermi resonance). The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.
C=O stretch (aldehyde)1710 - 1690StrongThe conjugation of the aldehyde to the aromatic ring and the presence of electron-withdrawing groups typically lowers the frequency from that of a saturated aldehyde.
C=C stretch (aromatic)1600 - 1450Medium to StrongA series of bands characteristic of the benzene ring.
C-F stretch1300 - 1100StrongThe C-F stretching vibrations are typically strong and can be found in this region.
C-Cl stretch800 - 600Medium to StrongThe position of this band can be influenced by the substitution pattern on the ring.

Part 2: Nuclear Magnetic Resonance Spectroscopy - Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For fluorinated compounds, ¹⁹F NMR provides invaluable additional information.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A general protocol for preparing an NMR sample of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

    • The magnetic field is homogenized (shimmed) to ensure high resolution.

    • Acquisition parameters such as the number of scans, pulse width, and relaxation delay are set. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition and Processing: The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show signals for the aldehydic proton and the two aromatic protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Notes
Aldehyde (-CHO)9.8 - 10.2Singlet (or very fine multiplet)-The aldehydic proton is highly deshielded and appears far downfield. It may show very small long-range coupling to the aromatic protons.
Aromatic (H-4)7.4 - 7.6Triplet of doublets (td) or multipletJH-F, JH-HThis proton is coupled to the adjacent H-5 proton and the two fluorine atoms at positions 2 and 6.
Aromatic (H-5)7.1 - 7.3MultipletJH-H, JH-FThis proton is coupled to the H-4 proton and the fluorine atom at position 6.
¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals will be influenced by the attached atoms and their electronegativity, as well as by coupling to the fluorine atoms.

Carbon Expected Chemical Shift (δ, ppm) Coupling to Fluorine Notes
C=O (aldehyde)185 - 195Doublet or TripletCoupled to the ortho-fluorine atoms.
C-Cl130 - 140DoubletCoupled to the adjacent fluorine atom.
C-F155 - 165Singlet (broad) or complex multipletDirectly bonded to fluorine, resulting in a large chemical shift and significant line broadening or complex splitting.
C-H (aromatic)115 - 135Doublet of doublets or more complexCoupled to neighboring fluorine atoms.
C (quaternary, aromatic)120 - 140Triplet or complex multipletCoupled to adjacent fluorine atoms.
¹⁹F NMR Spectrum: A Fluorine-Centric View

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.

Fluorine Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (Hz) Notes
F-2-110 to -130MultipletJF-H, JF-FThe chemical shift is relative to a standard such as CFCl₃. The two fluorine atoms are inequivalent and will show coupling to each other and to the aromatic protons.
F-6-110 to -130MultipletJF-H, JF-F

Part 3: Mass Spectrometry - Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a small organic molecule like this compound is electron ionization mass spectrometry (EI-MS).

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Interpreting the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The molecular weight of this compound is 176.55 g/mol .[6]

m/z Ion Notes
176/178[M]⁺•The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
175/177[M-H]⁺Loss of the aldehydic hydrogen atom.
147/149[M-CHO]⁺Loss of the formyl group.
111[C₆H₂F₂]⁺Loss of chlorine and the formyl group.

Predicted mass spectrometry data for various adducts can also be a useful reference.[7]

Visualization of Spectroscopic Relationships

The following diagram illustrates the interconnectedness of the different spectroscopic techniques in the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information IR IR Spectroscopy Functional_Groups Functional Groups (C=O, C-F, C-Cl) IR->Functional_Groups Vibrational Modes NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity (C-H, C-C, C-F framework) NMR->Connectivity Chemical Shifts & Coupling Constants MS Mass Spectrometry Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Mass-to-Charge Ratio Structure This compound Structure Elucidation Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information that is essential for its application in research and development. By combining the insights from IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis, experimental protocols, and expected spectral features for this important molecule, providing a valuable resource for scientists in the field. The principles and methodologies described herein are broadly applicable to the characterization of other novel organic compounds.

References

Introduction: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde

This compound is a trisubstituted aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the ortho- and meta-positioning of two fluorine atoms and a chlorine atom relative to the formyl group, make it a highly versatile and reactive intermediate. The presence of these halogens critically influences the molecule's reactivity and the physicochemical properties of its derivatives, such as metabolic stability and binding affinity to biological targets.[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, spectroscopic profile, synthesis, and applications.

Part 1: Physicochemical and Structural Properties

The precise arrangement of substituents on the benzene ring dictates the compound's chemical behavior. The aldehyde group is a versatile handle for various transformations, while the halogen atoms modulate the reactivity of both the aldehyde and the aromatic ring.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 190011-87-1[3]
Molecular Formula C₇H₃ClF₂O[4]
Molecular Weight 176.55 g/mol [5]
Appearance Solid[6]
Melting Point 46 - 49 °C[6]
Boiling Point 207.8 °C[6]
InChIKey HFKZZEDGXXYRDW-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C(=C1F)C=O)F)Cl[4]

Part 2: Spectroscopic Characterization

A thorough understanding of a compound's spectroscopic signature is fundamental for reaction monitoring and quality control. The following data provides a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Due to the halogen substituents, the aromatic region of the proton and carbon spectra will show complex splitting patterns from H-F and C-F coupling.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons. The aromatic signals will appear as multiplets due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the four unique aromatic carbons, with the carbons bonded to fluorine exhibiting characteristic large coupling constants (¹JC-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O (Aldehyde) Stretch
~2850, ~2750Medium-WeakC-H (Aldehyde) Stretch
~1600-1450Medium-StrongC=C (Aromatic Ring) Stretch
~1250-1000StrongC-F Stretch
~800-600StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, Electron Ionization (EI) would show a prominent molecular ion (M⁺) peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would result in a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak.

Experimental Protocol: Spectroscopic Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR, IR, and MS analysis.

Objective: To prepare this compound for unambiguous spectroscopic identification.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃) for NMR

  • Volatile solvent (e.g., dichloromethane) for MS

  • NMR tube, pipettes, vials

Methodology:

  • NMR Sample Preparation:

    • Accurately weigh 10-20 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the solid is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution into a 5 mm NMR tube. The sample is now ready for ¹H and ¹³C NMR analysis.[7]

  • FTIR (ATR) Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Collect a background spectrum.

    • Place a small amount of the solid compound directly onto the crystal.

    • Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[7][8]

  • MS (EI) Sample Preparation:

    • Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane.

    • The sample can be introduced into the ion source via a direct insertion probe or, for higher purity samples, through a gas chromatograph (GC-MS).[7][8]

Part 3: Synthesis Methodologies

The synthesis of substituted benzaldehydes often involves multi-step processes. A common and industrially relevant method for producing difluorobenzaldehydes is through halogen exchange (Halex) reactions on their corresponding dichloro-precursors.

Workflow: Synthesis via Halogen Exchange Reaction

The diagram below illustrates a typical workflow for the synthesis of a difluorobenzaldehyde from a dichlorobenzaldehyde precursor, a method noted for its high yields.[9]

SynthesisWorkflow cluster_inputs Start 2,6-Dichlorobenzaldehyde (Starting Material) Reaction Halogen Exchange Reaction Start->Reaction Substrate Reagents Potassium Fluoride (KF) (Fluorinating Agent) Reagents->Reaction Reagent Catalyst Phase Transfer Catalyst (e.g., Ethylene Glycol Dialkyl Ether) Catalyst->Reaction Catalyst Solvent Dipolar Aprotic Solvent (e.g., Sulfolane) Solvent->Reaction Medium Conditions Heat (160-250 °C) Reaction->Conditions Workup Workup (Distillation) Reaction->Workup Crude Mixture Product 2,6-Difluorobenzaldehyde (Product) Workup->Product Purified

Caption: General workflow for difluorobenzaldehyde synthesis via halogen exchange.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde

This protocol is adapted from established methods for the formylation of fluorinated aromatics.[10]

Objective: To synthesize 2,6-difluorobenzaldehyde from 1,3-difluorobenzene.

Materials:

  • 1,3-Difluorobenzene

  • n-Butyl lithium (in hexane)

  • N-methylformanilide

  • Tetrahydrofuran (THF), anhydrous

  • 1N Sulfuric acid

  • Ether

  • Brine

  • Magnesium sulfate, anhydrous

Methodology:

  • Reaction Setup: Dissolve 1,3-difluorobenzene (0.22 mole) in 150 mL of anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -50 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyl lithium (0.228 mole) to the solution over 20 minutes, ensuring the internal temperature remains at -50 °C. Stir the resulting mixture at this temperature for 1.5 hours.[10]

  • Formylation: In a separate flask, dissolve N-methylformanilide (0.22 mole) in 50 mL of anhydrous THF. Add this solution to the reaction mixture over 20 minutes, again maintaining the temperature at -50 °C. Stir for an additional 1.5 hours.[10]

  • Quenching and Extraction: Slowly pour the reaction mixture into 1 liter of cold 1N sulfuric acid with vigorous stirring. Transfer the mixture to a separatory funnel and extract with three portions of ether.[10]

  • Workup: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[10]

  • Purification: Purify the crude oil by vacuum distillation to obtain 2,6-difluorobenzaldehyde.[10]

Part 4: Applications in Drug Discovery and Development

The strategic incorporation of chlorine and fluorine atoms into a molecular scaffold is a cornerstone of modern medicinal chemistry. Halogens can significantly alter a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability, and binding interactions with target proteins.[1]

This compound is a valuable precursor for synthesizing a wide range of biologically active compounds and complex heterocyclic structures.[1][11]

  • Improved Bioavailability: The presence of fluorine can enhance membrane permeability, leading to better drug absorption.[1]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation by cytochrome P450 enzymes, which can prolong a drug's half-life in the body.[1]

  • Modulated Target Binding: The electronegativity and size of the halogen atoms can fine-tune interactions with amino acid residues in a protein's active site, potentially increasing potency and selectivity.[1] For example, chlorofluoroacetamide-based compounds have been developed as covalent inhibitors for viral proteases like the SARS-CoV-2 3CL protease, where the halogenated warhead forms a covalent bond with a key cysteine residue.[12]

Its utility extends to the synthesis of agrochemicals, where similar principles of metabolic stability and target interaction are crucial for developing effective and persistent pesticides and herbicides.[11]

Part 5: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is crucial. The information below is a synthesis of data from multiple safety data sheets (SDS).

Table 3: Hazard Identification and PPE

Hazard ClassGHS StatementsRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.[13]Gloves: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[13]
Eye Damage/Irritation Causes serious eye irritation.[13]Eye Protection: Wear safety glasses with side-shields or goggles.[14]
Respiratory Irritation May cause respiratory irritation.[13]Respiratory: Use in a well-ventilated area or under a chemical fume hood.[14] If dust is generated, use a P95 (US) or P1 (EU) particle respirator.[13]
General Handling Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]Clothing: Wear a lab coat or other protective clothing.[14]

Storage and Stability:

  • Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[16]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[6]

  • Stability: The compound is stable under recommended storage conditions.[6]

Conclusion

This compound is a pivotal chemical intermediate whose value is rooted in its unique substitution pattern. The interplay of its formyl group and halogen atoms provides a versatile platform for constructing complex molecules with tailored properties. Its application in the synthesis of pharmaceuticals and agrochemicals highlights the power of halogenation in modern chemical design. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of 3-Chloro-2,6-difluorobenzaldehyde for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2,6-difluorobenzaldehyde in Modern Drug Discovery

This compound (CAS No. 190011-87-1) is a halogenated aromatic aldehyde that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules.[1][2] Its strategic importance lies in the unique combination of a reactive aldehyde functional group and a trifunctionalized benzene ring. The presence of two fluorine atoms and a chlorine atom on the aromatic ring significantly influences the molecule's electronic properties and reactivity, offering medicinal chemists a versatile scaffold for the development of novel therapeutics.[3][4]

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[5][6] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[6] The chlorine atom provides an additional site for synthetic modification, further expanding the diversification possibilities of molecules derived from this intermediate.[7] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound and implementing robust quality control measures to ensure the integrity of their research and development programs.

Navigating the Commercial Supplier Landscape

The selection of a reliable commercial supplier for critical raw materials like this compound is a foundational step in any drug development pipeline. The quality of the starting material directly impacts the entire synthetic route, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[8] The following table provides a comparative overview of several commercial suppliers of this compound.

Supplier Typical Purity Available Quantities Notes
Sigma-Aldrich (Merck) 97%1gProduct is listed as discontinued, but historical data is available.[1]
AbacipharmTech 98%25g, 100gA global chemical supplier with a focus on pharmaceutical intermediates.[9]
MOLBASE 96-98%1g to 25kgAn online marketplace connecting buyers with various Chinese chemical manufacturers.[10]
ChemicalBook Not specifiedVaries by supplierA comprehensive chemical database that lists multiple suppliers and provides safety data sheets.[11]

A Framework for Supplier Qualification: Ensuring Quality and Compliance

A robust supplier qualification process is essential to mitigate risks in the pharmaceutical supply chain. This process should be a systematic and documented evaluation to ensure that a potential supplier can consistently meet the required quality standards.

Below is a workflow diagram illustrating a comprehensive supplier qualification process for a critical raw material such as this compound.

SupplierQualification cluster_InitialScreening Phase 1: Initial Screening cluster_DetailedEvaluation Phase 2: Detailed Evaluation cluster_AuditAndApproval Phase 3: Audit & Approval cluster_OngoingMonitoring Phase 4: Ongoing Monitoring A Identify Potential Suppliers B Request Preliminary Information (e.g., Product Specification, Price) A->B C Initial Risk Assessment (Geographical, Company History) B->C D Request Detailed Technical Package (CoA, SDS, Synthesis Route) C->D Proceed if low risk E Supplier Questionnaire (Quality Systems, Regulatory Compliance) D->E F Sample Request and Initial QC Testing E->F G On-site or Remote Audit F->G Proceed if sample passes QC H Audit Report and CAPA Plan G->H I Final Approval & Addition to Approved Supplier List (ASL) H->I J Regular Performance Review (Quality, Delivery) I->J Begin Procurement K Periodic Re-audits J->K L Change Control Management J->L

Caption: Supplier Qualification Workflow for Pharmaceutical Raw Materials.

This multi-phase approach ensures a thorough vetting of potential suppliers, from initial identification to continuous performance monitoring, thereby safeguarding the quality and consistency of the raw material supply chain.

Analytical Validation and Quality Control Protocols

The purity and identity of this compound must be rigorously confirmed before its use in any synthesis. The following are detailed, field-proven protocols for the analytical validation of this critical intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is ideal for resolving this compound from potential impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Rationale: The acidic mobile phase ensures the protonation of any acidic or basic impurities, leading to sharper peaks and better chromatographic resolution.

  • Gradient Elution:

    • Start with a mobile phase composition of 70% A and 30% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

    • Rationale: A gradient elution is employed to effectively separate impurities with a wide range of polarities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Monitor the elution at a wavelength of 254 nm.

    • Rationale: The aromatic nature of the molecule allows for strong UV absorbance at this wavelength.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for the analysis of polar and aromatic compounds (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program:

    • Initial oven temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

    • Rationale: This temperature program allows for the separation of compounds with varying boiling points, from volatile solvents to higher-boiling related substances.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.

  • Analysis:

    • Inject 1 µL of the sample solution in splitless mode.

    • The mass spectrometer should be set to scan a mass range of 40-400 amu.

  • Data Interpretation: Impurities can be identified by comparing their mass spectra to library databases (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts:

    • Aldehydic proton (CHO): A singlet expected around δ 10.4 ppm.

    • Aromatic protons (Ar-H): Two multiplets are expected in the aromatic region (δ 7.0-8.0 ppm). The coupling with the fluorine atoms will result in complex splitting patterns.

  • Rationale: The deshielding effect of the carbonyl group and the aromatic ring places the aldehydic proton at a high chemical shift. The electronegative fluorine and chlorine atoms will also influence the chemical shifts of the aromatic protons.

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts:

    • Carbonyl carbon (C=O): A singlet is expected around δ 185-195 ppm.

    • Aromatic carbons (Ar-C): Several signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF).

  • Rationale: The chemical shifts and coupling patterns in the ¹³C NMR spectrum provide a unique fingerprint of the molecule, confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.[13]

Caption: A self-validating analytical workflow for the quality control of this compound.

Conclusion: A Commitment to Quality

The successful integration of this compound into a pharmaceutical synthesis program hinges on a dual commitment to sourcing from reputable suppliers and implementing rigorous, scientifically sound quality control measures. By following the comprehensive framework for supplier qualification and the detailed analytical protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical raw material. This meticulous approach not only safeguards the integrity of the research and development process but also lays the foundation for the successful and efficient production of safe and effective medicines.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted benzaldehyde derivative of significant interest in the fields of medicinal chemistry and advanced materials science.[1] Its unique substitution pattern, featuring two ortho-fluorine atoms and a meta-chlorine atom relative to the aldehyde, makes it a valuable synthon for constructing complex molecular architectures. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for further functionalization and modulates the physicochemical properties of resulting compounds, such as receptor binding affinity and metabolic stability.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The strategy is built upon a robust two-step sequence involving sequential Directed ortho-Metalation (DoM) followed by electrophilic trapping. This approach offers high regioselectivity and is adaptable for scale-up operations. We will delve into the causality behind each procedural step, ensuring the protocol is not just a list of instructions but a self-validating system for researchers.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway begins with the commercially available and inexpensive starting material, 1,3-difluorobenzene . The core of the strategy is the powerful directing ability of fluorine atoms in ortho-lithiation reactions.

Overall Reaction Scheme:

Synthesis_Workflow SM 1,3-Difluorobenzene INT 2-Chloro-1,3-difluorobenzene (Intermediate) SM->INT  Step 1: Chlorination 1) n-BuLi, THF, -78 °C 2) N-Chlorosuccinimide (NCS)   PROD This compound (Final Product) INT->PROD  Step 2: Formylation 1) n-BuLi, THF, -78 °C 2) DMF 3) H₃O⁺ Workup  

Caption: Two-step synthesis of this compound from 1,3-difluorobenzene.

Mechanistic Insights:

  • Step 1 (Chlorination): The synthesis commences with the lithiation of 1,3-difluorobenzene. The two fluorine atoms strongly direct the deprotonation to the C2 position, which is the most acidic proton due to the cumulative inductive effect of the adjacent fluorines.[2] The resulting aryllithium species is a potent nucleophile, which is then quenched with an electrophilic chlorine source, N-Chlorosuccinimide (NCS), to yield the intermediate, 2-chloro-1,3-difluorobenzene. The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Step 2 (Formylation): The second lithiation is performed on the 2-chloro-1,3-difluorobenzene intermediate. The directing groups (two fluorines and one chlorine) now activate the C6 proton for deprotonation by n-butyllithium (n-BuLi). This highly regioselective step is followed by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF). The subsequent acidic workup hydrolyzes the resulting hemiaminal intermediate to afford the desired this compound. This lithiation-formylation sequence is a well-established and reliable method for aldehyde synthesis on halogenated aromatics.[3][4]

Detailed Experimental Protocols

Safety Precautions: This procedure involves pyrophoric reagents (n-Butyllithium) and requires strict anhydrous and inert atmosphere techniques. All glassware must be oven- or flame-dried before use. Operations should be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Chloro-1,3-difluorobenzene (Intermediate)

Materials and Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone or cryocooler bath

  • 1,3-Difluorobenzene

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Purge the system with dry nitrogen or argon for 15-20 minutes.

  • Initial Charging: To the flask, add 1,3-difluorobenzene (10.0 g, 87.6 mmol) and 200 mL of anhydrous THF via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (38.5 mL of a 2.5 M solution in hexanes, 96.4 mmol, 1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may result in a slight color change.

  • Electrophilic Quench: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (12.8 g, 96.4 mmol, 1.1 eq) in 100 mL of anhydrous THF. Transfer this solution to the reaction mixture via cannula or syringe over 20 minutes, maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the mixture to warm to room temperature slowly. Quench the reaction by carefully adding 100 mL of saturated aqueous NH₄Cl solution.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or flash column chromatography (silica gel, hexanes) to yield pure 2-chloro-1,3-difluorobenzene.

Protocol 2: Synthesis of this compound (Final Product)

Materials and Equipment:

  • Same as Protocol 1, with the addition of:

  • 2-Chloro-1,3-difluorobenzene (from Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 1 M solution)

Procedure:

  • Reaction Setup: In the same inert-atmosphere setup described in Protocol 1, add 2-chloro-1,3-difluorobenzene (10.0 g, 67.3 mmol) and 200 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C with vigorous stirring.

  • Lithiation: Slowly add n-butyllithium (29.6 mL of a 2.5 M solution in hexanes, 74.0 mmol, 1.1 eq) dropwise over 30 minutes, keeping the internal temperature below -70 °C.

  • Stirring: Stir the mixture at -78 °C for 1.5 hours.[2]

  • Formylation: Add anhydrous DMF (6.2 mL, 80.8 mmol, 1.2 eq) dropwise via syringe. A slight exotherm may be observed. Continue stirring at -78 °C for another 1.5 hours.[2]

  • Warming and Hydrolysis: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly pour the reaction mixture into 200 mL of cold 1 M HCl solution with vigorous stirring.[2]

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with water, then with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or distillation under reduced pressure to yield the final product, this compound.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on the purity of reagents and precision of the experimental technique.

ParameterStep 1: ChlorinationStep 2: Formylation
Starting Material 1,3-Difluorobenzene2-Chloro-1,3-difluorobenzene
Key Reagents n-BuLi, NCSn-BuLi, DMF
Molar Equiv. (Reagent) 1.1 eq (each)1.1 eq (n-BuLi), 1.2 eq (DMF)
Solvent Anhydrous THFAnhydrous THF
Temperature -78 °C-78 °C
Reaction Time ~3 hours~3.5 hours
Expected Yield 75-85%60-70%
Product Purity >98% (after purification)>98% (after purification)

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

Application Notes and Protocols: 3-Chloro-2,6-difluorobenzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated aromatic scaffolds are indispensable building blocks for the synthesis of targeted therapeutics. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into a molecular framework can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. These effects include enhanced metabolic stability, improved membrane permeability, and modulated binding affinity for target proteins. 3-Chloro-2,6-difluorobenzaldehyde, a trisubstituted benzaldehyde, is an exemplary intermediate that offers chemists a unique combination of steric and electronic properties. The presence of two ortho-fluorine atoms and a meta-chlorine atom relative to the aldehyde functionality creates a highly versatile reactant for the construction of complex pharmaceutical agents, particularly in the realm of kinase inhibitors for oncology.[1] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent application in the formation of a key heterocyclic scaffold relevant to kinase inhibitor development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 190011-87-1[2]
Molecular Formula C₇H₃ClF₂O[3]
Molecular Weight 176.55 g/mol [3]
Appearance White to off-white crystalline solid[3]
Melting Point 46-49 °C[3]
Boiling Point Not available
Solubility Soluble in common organic solvents such as Dichloromethane, Tetrahydrofuran, and Ethyl Acetate.
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[3]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Part 1: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution (halogen exchange) reaction, starting from a more readily available dichlorinated precursor. The following protocol is based on established methods for the preparation of difluorobenzaldehydes.[4]

Protocol 1: Synthesis via Halogen Exchange Reaction

This protocol describes the conversion of 2,3-Dichlorobenzaldehyde to this compound. The reaction relies on the exchange of a chlorine atom for a fluorine atom using an alkali metal fluoride in a high-boiling point aprotic solvent.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 2,3-Dichlorobenzaldehyde intermediate Halogen Exchange Reaction (KF, Sulfolane, Catalyst) start->intermediate High Temperature product This compound intermediate->product

Caption: Synthesis of this compound.

Materials:

  • 2,3-Dichlorobenzaldehyde

  • Potassium Fluoride (spray-dried)

  • Sulfolane (tetramethylene sulfone)

  • Tetraethylene glycol dimethyl ether (as catalyst)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware for high-temperature reactions (e.g., three-necked round-bottom flask, condenser, mechanical stirrer, thermometer)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.4 molar equivalents) and sulfolane.

  • Inerting: Purge the flask with nitrogen gas for 15-20 minutes to establish an inert atmosphere.

  • Addition of Reactants: To the stirred suspension, add 2,3-Dichlorobenzaldehyde (1.0 molar equivalent) and tetraethylene glycol dimethyl ether (0.125 molar equivalents).

  • Reaction: Heat the reaction mixture to 210-220 °C with vigorous stirring under a continuous nitrogen flow. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 12-15 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to below 100 °C. The product is isolated by vacuum distillation from the reaction mixture.

  • Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Spray-dried Potassium Fluoride: The use of spray-dried KF is crucial as it provides a high surface area and is anhydrous, which is essential for the efficiency of the halogen exchange reaction.[4]

  • Sulfolane: This dipolar aprotic solvent is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the nucleophilic substitution.[4]

  • Catalyst: Tetraethylene glycol dimethyl ether acts as a phase-transfer catalyst, enhancing the reactivity of the potassium fluoride.[4]

  • Inert Atmosphere: A nitrogen atmosphere is necessary to prevent oxidation of the aldehyde at high temperatures.

Part 2: Application in the Synthesis of Kinase Inhibitor Scaffolds

The aldehyde functionality of this compound is a key handle for constructing more complex molecular architectures. A common and powerful transformation in the synthesis of kinase inhibitors is the construction of a quinazoline ring system.[5] Many potent kinase inhibitors feature a substituted quinazoline core, which often binds to the hinge region of the kinase's ATP-binding pocket.[6]

Protocol 2: Synthesis of a Dihalo-substituted Quinazoline Intermediate

This protocol details a representative condensation reaction of this compound with a 2-aminobenzonitrile derivative to form a key 2-(3-chloro-2,6-difluorophenyl)quinazoline intermediate. This type of reaction is a foundational step in building a library of potential kinase inhibitors.[7]

Reaction Scheme:

G cluster_1 Application in Kinase Inhibitor Scaffold Synthesis start_aldehyde This compound intermediate_reaction Condensation & Cyclization (e.g., I₂/NH₄OAc or Microwave) start_aldehyde->intermediate_reaction start_amine 2-Aminobenzonitrile start_amine->intermediate_reaction product_quinazoline 2-(3-chloro-2,6-difluorophenyl)quinazoline intermediate_reaction->product_quinazoline

Caption: Formation of a quinazoline scaffold.

Materials:

  • This compound

  • 2-Aminobenzonitrile

  • Ammonium acetate (NH₄OAc)

  • Iodine (I₂)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 molar equivalent), 2-aminobenzonitrile (1.0 molar equivalent), and ammonium acetate (2.0 molar equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine (0.2 molar equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 2-(3-chloro-2,6-difluorophenyl)quinazoline.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights and Self-Validation:

  • Mechanism: This reaction proceeds through an initial condensation of the aldehyde and the 2-aminobenzonitrile to form an imine, followed by an iodine-catalyzed intramolecular cyclization and subsequent aromatization to the stable quinazoline ring system.[1]

  • Alternative Methods: This transformation can also be achieved under microwave irradiation, often leading to shorter reaction times and improved yields.[1] The choice of method will depend on the available equipment and the scale of the reaction.

  • Versatility: The resulting quinazoline can be further functionalized. For instance, if a 2-aminoarylketone is used instead of 2-aminobenzonitrile, a 4-substituted quinazoline is obtained. The chloro and fluoro substituents on the phenyl ring can also be subjected to further cross-coupling reactions to introduce additional diversity.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its synthesis, while requiring specific conditions, is achievable through established halogen exchange methodologies. The true utility of this compound lies in its ability to serve as a versatile precursor for the construction of complex heterocyclic systems, such as the quinazoline scaffold, which is central to the design of numerous kinase inhibitors. The protocols provided herein offer a robust foundation for researchers and scientists to explore the potential of this compound in their drug discovery programs.

References

The Strategic Utility of 3-Chloro-2,6-difluorobenzaldehyde in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a detailed technical guide on the application of 3-Chloro-2,6-difluorobenzaldehyde as a pivotal intermediate in the synthesis of advanced agrochemicals. While direct, large-scale applications of this specific isomer are emerging, its unique trifunctionalized structure presents significant opportunities for creating novel active ingredients. By leveraging the established reactivity of related fluorinated benzaldehydes, we outline plausible and efficient synthetic pathways for developing new fungicides and insecticides. This guide explains the chemical rationale behind proposed synthetic strategies, provides detailed experimental protocols for key transformations, and serves as a resource for researchers in agrochemical discovery and development.

Introduction: The Value Proposition of Fluorinated Intermediates

The incorporation of fluorine into agrochemical active ingredients is a proven strategy for enhancing efficacy, metabolic stability, and binding affinity.[1] Halogenated benzaldehydes, in particular, are versatile building blocks for a wide range of pesticides.[2][3] this compound is a trisubstituted benzaldehyde offering a unique combination of reactive sites: a versatile aldehyde group and a strategically halogenated aromatic ring.[4]

The two fluorine atoms at the ortho positions significantly influence the electronics of the benzene ring and the reactivity of the aldehyde. The additional chlorine atom at the meta position introduces further electronic asymmetry and provides an additional site for potential cross-coupling reactions or other modifications. While its isomer, 2,6-difluorobenzaldehyde, is a known precursor in the synthesis of fungicides like Oxathiapiprolin and various insecticides[5][6][7], this compound represents a more specialized but potentially more powerful tool for fine-tuning the properties of the final agrochemical product.

This guide will explore the untapped potential of this molecule by proposing logical synthetic routes to high-value agrochemical classes.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties and reactivity of this compound is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 190011-87-1[4]
Molecular Formula C₇H₃ClF₂O[4]
Molecular Weight 176.55 g/mol [4]
Appearance Solid[4]
Melting Point 46-49 °C[4]
Boiling Point 102.2 °C (closed cup)[4]
SMILES String Fc1ccc(Cl)c(F)c1C=O[4]

Reactivity Insights:

  • Aldehyde Group: The primary reactive site, susceptible to a wide range of transformations including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel) to build carbon-carbon bonds.[8]

  • Aromatic Ring: The electron-withdrawing nature of the two ortho-fluorine atoms activates the ring for nucleophilic aromatic substitution (SₙAr). The fluorine atoms are typically better leaving groups than chlorine in SₙAr reactions, offering regioselective control.

  • Chlorine Atom: While less reactive to SₙAr than the fluorine atoms, the chlorine provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex substituents later in the synthetic sequence.

Proposed Application I: Synthesis of Novel Triazole Fungicides

Triazole fungicides are a cornerstone of modern crop protection, functioning primarily as sterol demethylation inhibitors. The synthesis of these molecules often involves the coupling of a substituted aromatic moiety to a 1,2,4-triazole ring via a short linker. The pathway below outlines a robust strategy to synthesize a core triazole intermediate from this compound.

Causality of Experimental Design: The chosen pathway first converts the aldehyde into an epoxide. Epoxides are highly valuable intermediates because they can be opened by a wide variety of nucleophiles—in this case, the 1,2,4-triazole anion—in a highly regioselective manner. This approach is superior to direct substitution on the ring as it introduces a desirable hydroxyethyl linker, a common structural motif in potent triazole fungicides like Difenoconazole.[9][10]

G A This compound B 3-Chloro-2,6-difluorostyrene oxide (Epoxide Intermediate) A->B Step 1 C 1-(2-(3-Chloro-2,6-difluorophenyl)-2-hydroxyethyl) -1H-1,2,4-triazole B->C Step 2 D Final Triazole Fungicide (via etherification, etc.) C->D Step 3 reagent1 + (CH₃)₃S⁺I⁻, NaH (Corey-Chaykovsky Reaction) reagent2 + 1,2,4-Triazole, NaH (Nucleophilic Ring Opening) reagent3 + R-X, Base (Further Functionalization)

Caption: Proposed synthetic pathway to a triazole fungicide intermediate.

Proposed Application II: Synthesis of Benzoylurea Insecticide Precursors

Benzoylurea insecticides act as insect growth regulators by inhibiting chitin synthesis. A key structural component is the N-benzoyl-N'-phenylurea backbone. The synthesis requires a substituted benzoyl isocyanate, which can be derived from the corresponding benzoic acid.

Causality of Experimental Design: This route leverages the most fundamental transformation of an aldehyde: its oxidation to a carboxylic acid. This is a high-yielding and reliable reaction. The subsequent conversion to an acyl chloride and then to an isocyanate are standard, well-established chemical transformations. This linear approach provides a clear and efficient path to a key intermediate used in the synthesis of potent insecticides like hexaflumuron and diflubenzuron.[7][11]

G A This compound B 3-Chloro-2,6-difluorobenzoic acid A->B Step 1 C 3-Chloro-2,6-difluorobenzoyl chloride B->C Step 2 D 3-Chloro-2,6-difluorobenzoyl isocyanate C->D Step 3 E Final Benzoylurea Insecticide D->E Step 4 reagent1 + KMnO₄ or Jones Reagent (Oxidation) reagent2 + SOCl₂ or (COCl)₂ (Acyl Chloride Formation) reagent3 + NaOCN or AgOCN (Isocyanate Formation) reagent4 + Substituted Aniline (Coupling Reaction)

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing a Challenging Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2] This method is indispensable in drug discovery, where the rapid generation of diverse molecular scaffolds is paramount for exploring structure-activity relationships.[3]

This guide focuses on a uniquely challenging yet valuable substrate: 3-Chloro-2,6-difluorobenzaldehyde . Its structure is characterized by:

  • A Less Reactive Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, demanding highly active catalytic systems.[4][5]

  • An Electron-Deficient Ring: The two ortho-fluorine atoms are strongly electron-withdrawing, which, while activating the C-Cl bond towards oxidative addition, also influences the overall electronic nature of the molecule.[5]

  • Significant Steric Hindrance: The presence of two ortho-substituents (F and CHO) around the chlorine atom can impede the approach of the palladium catalyst.[6]

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug molecule's metabolic stability, bioavailability, and binding affinity.[7][8] Consequently, mastering the coupling of substrates like this compound is crucial for accessing novel chemical matter. These application notes provide a comprehensive framework, from mechanistic principles to a field-tested laboratory protocol, for the successful implementation of this transformation.

Reaction Principle & Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-defined palladium-based catalytic cycle.[9][10] The successful coupling of a challenging aryl chloride hinges on optimizing each step of this cycle, particularly the initial, often rate-limiting, oxidative addition.

General Reaction Scheme:

General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

The catalytic cycle is comprised of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the benzaldehyde substrate. This is the most challenging step for aryl chlorides and requires a highly electron-rich and sterically accessible catalyst to break the strong C-Cl bond.[11]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[12][13] This species then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Biaryl Product) ArPdR->Product ArX Ar-X (this compound) ArX->ArPdX Boronic R'-B(OH)₂ + Base Boronic->ArPdX

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters: A Causal Explanation

Achieving high yields with this compound requires moving beyond classical conditions and embracing modern catalyst systems. The rationale behind each choice is critical.

  • Catalyst & Ligand Selection: The primary hurdle is the oxidative addition to the C-Cl bond. Classical catalysts like Pd(PPh₃)₄ are often ineffective.[4] Success requires ligands that increase the electron density on the palladium center, making it a stronger nucleophile for the oxidative addition step. Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are the state-of-the-art.[15][16] Their steric bulk also promotes the final reductive elimination step, preventing catalyst decomposition.[14]

  • Base Selection: The base's role is to activate the boronic acid, forming a more reactive boronate complex (e.g., [R-B(OH)₃]⁻).[13][17] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃).[16] The choice can also prevent unwanted side reactions like protodeboronation of the boronic acid.[18]

  • Solvent System: The reaction medium must accommodate both organic and inorganic components. Anhydrous organic solvents like 1,4-dioxane or toluene are frequently used, often with a small amount of water to aid in dissolving the base and facilitate the formation of the active boronate species.[3][9] Crucially, all solvents must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.

  • Temperature: Due to the high activation energy of C-Cl bond cleavage, elevated temperatures (typically 80-120 °C) are almost always necessary to drive the reaction to completion in a reasonable timeframe.[9]

Optimization_Workflow start Start: Standard Conditions (e.g., Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100°C) check_conversion Monitor Reaction (TLC/GC-MS) Evaluate Conversion start->check_conversion path_good >90% Conversion Clean Reaction check_conversion->path_good Success path_low Low or No Conversion check_conversion->path_low Problem path_side Side Products Observed (e.g., Homocoupling, Deboronated SM) check_conversion->path_side Problem action_temp Increase Temperature (e.g., 110-120°C) Increase Reaction Time path_low->action_temp action_base Screen Bases (e.g., Cs₂CO₃, K₂CO₃) path_side->action_base action_ligand Screen Ligands (e.g., XPhos, RuPhos) Increase Catalyst Loading action_temp->action_ligand action_ligand->check_conversion Re-evaluate action_reagent Check Reagent Purity Use Boronic Ester or K⁺ Trifluoroborate action_base->action_reagent action_reagent->check_conversion Re-evaluate

Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.

Data Summary: Recommended Starting Conditions

Based on established methods for structurally similar and challenging aryl chlorides, the following conditions serve as an excellent starting point for optimization.[3][6][16]

ParameterRecommended ConditionRationale & Causality
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroarylboronic Acid1.2 - 1.5 equivalents
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃Provides the Pd(0) source after in-situ reduction.
Ligand SPhos or XPhosBulky, electron-rich ligand essential for activating the C-Cl bond.[16]
Base K₃PO₄ (anhydrous powder)Strong, non-nucleophilic base promotes transmetalation effectively.[16]
Solvent Toluene / H₂O (5:1 ratio) or 1,4-DioxaneAprotic organic solvent with minimal water to dissolve the base. Must be degassed.
Temperature 100 - 110 °COvercomes the activation energy for the rate-limiting oxidative addition step.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.
Catalyst Loading 1-3 mol % PdLower loadings are often possible with highly active ligand systems.
Ligand Loading 2-6 mol % (Pd:Ligand ratio of 1:2)Ensures full coordination to the palladium center.
Base Loading 2.0 - 3.0 equivalentsEnsures complete activation of the boronic acid.

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 176.5 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Toluene, anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) for workup/purification

  • Argon or Nitrogen gas supply

Equipment:

  • 10 mL Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Schlenk line or balloon for inert atmosphere

  • Syringes and needles

  • Standard laboratory glassware for workup and column chromatography

Procedure:

  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (176.5 mg), phenylboronic acid (146.3 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424.6 mg).

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure a completely oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (4 mL) and deionized water (1 mL) via syringe. The water should be degassed by sparging with inert gas for 15-20 minutes prior to addition.[3]

  • Reaction Execution: Place the flask in a pre-heated heating mantle set to 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting benzaldehyde.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.[6]

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-phenyl-2,6-difluorobenzaldehyde product.[3][9]

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents.1. Ensure a rigorously inert atmosphere and use properly degassed solvents.2. Increase temperature to 110-120 °C.3. Use fresh, high-purity reagents.
Formation of Homocoupled Boronic Acid Product (R'-R') 1. Presence of oxygen.2. Catalyst system promotes homocoupling.1. Improve degassing of solvents and inert atmosphere technique.2. Screen alternative ligands or lower the catalyst loading.
Protodeboronation (Boronic acid replaced by -H) 1. Base or solvent is too protic/harsh.2. Extended reaction time at high temp.1. Use a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are more stable.[19]2. Try a milder base (e.g., K₂CO₃) or a shorter reaction time.
Formation of Biaryl from Aryl Chloride (Ar-Ar) Inefficient transmetalation compared to a second oxidative addition.This is less common but can indicate a poorly optimized ligand/base combination. Re-screen conditions.

Conclusion

While this compound presents notable challenges due to the inert nature of its C-Cl bond, it is a highly viable substrate for Suzuki-Miyaura cross-coupling. Success is not dependent on esoteric techniques but rather on a rational application of modern catalysis. By employing highly active catalyst systems built on bulky, electron-rich phosphine ligands, in conjunction with appropriate bases and rigorously controlled anaerobic conditions, researchers can effectively unlock the synthetic potential of this valuable fluorinated building block for applications in drug discovery and materials science.

References

Application Note & Protocols: The Strategic Role of 3-Chloro-2,6-difluorobenzaldehyde in the Synthesis of Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Abstract: Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, represent a critical class of crop protection agents due to their potent and selective activity against a range of lepidopteran pests.[1] The synthetic efficiency of these complex molecules hinges on the strategic selection of foundational building blocks. This guide provides an in-depth examination of 3-Chloro-2,6-difluorobenzaldehyde, a key starting material, detailing its chemical advantages and providing validated protocols for its conversion into essential diamide intermediates. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Introduction: The Architectural Importance of a Key Precursor

The global demand for effective and environmentally conscious crop protection solutions has driven the development of insecticides that target novel biochemical sites. Diamide insecticides function by selectively activating insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells and subsequent paralysis.[2] Their remarkable efficacy and favorable toxicological profiles are a direct result of their intricate molecular architecture.

The synthesis of the core anthranilamide scaffold, common to many diamide insecticides, often begins with highly functionalized benzene derivatives.[3][4] this compound has emerged as a superior precursor for several reasons:

  • Pre-installed Functionality: The aldehyde group serves as a versatile handle for constructing the aniline portion of the final molecule.

  • Strategic Halogenation: The chlorine and fluorine atoms are not merely passive substituents. They play a crucial role in directing subsequent reactions and are often integral parts of the final pharmacophore.

  • Ortho-Fluorine Activation: The two fluorine atoms flanking the aldehyde are strongly electron-withdrawing. This electronic feature is pivotal for activating the aromatic ring towards specific transformations, particularly nucleophilic aromatic substitution (SNAr), which is a cornerstone of the synthetic route.[5][6][7]

This guide will focus on a key transformation: the conversion of this compound into a versatile 2-amino-3-substituted-5-chlorobenzamide intermediate, a direct precursor to compounds like chlorantraniliprole.[8]

Synthetic Strategy: From Benzaldehyde to a Core Diamide Intermediate

The overall synthetic pathway involves a multi-step sequence designed to build the required functionality around the initial benzaldehyde core. The workflow leverages the unique electronic properties conferred by the fluorine and chlorine substituents.

G A This compound B Step 1: Reductive Amination (Formation of Benzylamine) A->B NH3, H2, Pd/C C Intermediate A: (3-Chloro-2,6-difluorophenyl)methanamine B->C D Step 2: N-Acylation (Amide Bond Formation) C->D Acetic Anhydride E Intermediate B: N-((3-chloro-2,6-difluorophenyl)methyl)acetamide D->E F Step 3: Directed ortho-Lithiation & Carboxylation E->F 1. n-BuLi 2. CO2 3. H+ G Intermediate C: 2-(acetyl((3-chloro-2,6-difluorophenyl)methyl)amino)-3-methylbenzoic acid F->G H Step 4: Cyclization & Amidation G->H Multi-step sequence I Key Precursor: 2-amino-5-chloro-N,3-dimethylbenzamide H->I

Caption: Synthetic workflow from this compound to a key diamide precursor.

Experimental Protocols & Mechanistic Insights

Protocol 1: Reductive Amination of this compound

This initial step transforms the aldehyde into a primary amine, which will become the foundational nitrogen of the anthranilamide core. A direct reductive amination is preferred for its efficiency.[9][10]

Causality: The reaction proceeds via the initial formation of an imine intermediate through condensation of the aldehyde with ammonia.[11] This imine is then immediately reduced in situ by catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation, offering high yields and selectivity.[11][12] The reaction is typically performed under a hydrogen atmosphere.

ParameterValue/ReagentPurpose
Starting Material This compoundElectrophilic carbonyl source
Nitrogen Source Ammonia (in Methanol, 7N)Forms the primary amine
Catalyst 10% Palladium on Carbon (Pd/C)Catalyzes hydrogenation of the imine
Reducing Agent Hydrogen Gas (H₂)Stoichiometric reductant
Solvent Methanol (MeOH)Solubilizes reactants
Temperature 25-40 °CProvides sufficient activation energy
Pressure 50-60 psi (H₂)Ensures sufficient H₂ concentration

Step-by-Step Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq).

  • Add Methanol (10 volumes) followed by the 10% Pd/C catalyst (0.02 eq).

  • Seal the vessel and purge with nitrogen, then carefully introduce the methanolic ammonia solution (2.0 eq).

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at 30 °C for 4-6 hours, monitoring hydrogen uptake.

  • Upon completion (monitored by TLC or GC-MS), carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude (3-Chloro-2,6-difluorophenyl)methanamine, which can be used in the next step without further purification.

Protocol 2: Directed ortho-Metalation and Functionalization

This is the most critical step, where the unique directing ability of the fluorine atoms is exploited to install a new functional group on the aromatic ring. The ortho-directing power of fluorine in lithiation reactions is well-documented.[13] While halogens are typically deactivating in electrophilic aromatic substitution, they can strongly direct deprotonation at the ortho position when strong organolithium bases are used.[14][15][16]

Causality: The N-acylated benzylamine from the previous step is treated with a strong base like n-butyllithium (n-BuLi). The fluorine atom ortho to the chloro group and meta to the benzylamine side chain inductively stabilizes the formation of a carbanion at the C2 position. This lithiated intermediate is a powerful nucleophile and can be quenched with various electrophiles. For the synthesis of diamide precursors, quenching with a source of a methyl group (e.g., methyl iodide) or carbon dioxide followed by further steps is common.

ParameterValue/ReagentPurpose
Starting Material N-acylated BenzylamineContains directing groups
Base n-Butyllithium (n-BuLi)Strong base for ortho-deprotonation
Electrophile Carbon Dioxide (CO₂) (dry ice)Carboxylating agent
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent stable to strong base
Temperature -78 °C (Dry ice/acetone bath)Prevents side reactions and decomposition

Step-by-Step Procedure:

  • Dissolve the N-acylated benzylamine intermediate (1.0 eq) in anhydrous THF (15 volumes) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

  • Transfer the lithiated intermediate solution slowly via cannula into the dry ice slurry with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding 1 M HCl (aq) until the pH is ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude carboxylic acid can be purified by recrystallization or column chromatography.

Downstream Conversion to Final Product

The functionalized anthranilic acid derivative produced from these core protocols serves as a versatile platform. To reach a final insecticide like Chlorantraniliprole, the following key transformation is required:

  • Amide Coupling: The synthesized 2-amino-5-chloro-N,3-dimethylbenzamide is coupled with the second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[3][17] This is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with the aniline derivative.[18][19] Alternatively, peptide coupling reagents or activation with methanesulfonyl chloride can be employed.[17]

G cluster_0 From Benzaldehyde Route cluster_1 Separate Synthesis A 2-amino-5-chloro- N,3-dimethylbenzamide C Amide Coupling (e.g., via Acid Chloride) A->C B 3-bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid B->C D Chlorantraniliprole (Final Product) C->D

Caption: Final coupling step to synthesize the diamide insecticide Chlorantraniliprole.

Conclusion

This compound is more than just a simple starting material; it is a strategically designed precursor whose electronic and steric properties are fundamental to the efficient construction of complex diamide insecticides. The ortho-fluorine atoms are key to enabling directed functionalization of the aromatic ring, a step that would be challenging with less activated substrates. The protocols detailed herein provide a robust and mechanistically sound pathway for researchers to synthesize key intermediates, demonstrating the practical application of modern synthetic organic chemistry principles to solve real-world challenges in agrochemical development.

References

Application Notes & Protocols: 3-Chloro-2,6-difluorobenzaldehyde as a Strategic Precursor for Next-Generation Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Agrochemical Synthesis

In the landscape of modern crop protection, the strategic incorporation of fluorine and chlorine atoms into active ingredients has become a cornerstone of rational fungicide design. These halogens can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall fungicidal efficacy. 3-Chloro-2,6-difluorobenzaldehyde stands out as a particularly valuable and versatile C7 building block.[1] Its unique substitution pattern—an aldehyde functional group for diverse chemical transformations, two ortho-fluorine atoms to modulate electronic properties and conformational preferences, and a meta-chlorine atom for additional stability and interaction points—makes it an ideal starting point for the synthesis of complex, high-potency fungicides.[2]

This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of this compound as a precursor. We will move beyond simple reaction lists to explain the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis of key fungicidal scaffolds, and discuss the mechanistic basis of their activity.

Physicochemical Profile: this compound

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₃ClF₂O[1]
Molecular Weight 176.55 g/mol
CAS Number 736338-91-1[1]
Appearance Off-white to pale yellow solid or liquid
Boiling Point Approx. 205-210 °C (Predicted)
Melting Point 35-39 °C
Key Functional Groups Aldehyde, Aryl Halide

Core Synthetic Pathways & Mechanistic Rationale

The reactivity of this compound can be strategically channeled into two primary pathways for constructing potent fungicide cores: isoxazoline-based structures via cycloaddition and carboxamide fungicides through oxidation and amide coupling.

Workflow: General Synthetic Strategies

G cluster_0 Pathway A: Isoxazoline Scaffolds cluster_1 Pathway B: Carboxamide Scaffolds precursor This compound wittig Wittig Reaction precursor->wittig Forms Styrene Derivative oxidation Oxidation precursor->oxidation Aldehyde to Carboxylic Acid cycloadd 1,3-Dipolar Cycloaddition wittig->cycloadd Reacts with Nitrile Oxide isoxazoline Isoxazoline Intermediate cycloadd->isoxazoline activation Acid Activation (e.g., SOCl₂) oxidation->activation Forms Acid Chloride coupling Amide Coupling activation->coupling Reacts with Amine carboxamide Pyridinecarboxamide Fungicide coupling->carboxamide

Caption: High-level overview of synthetic pathways from the precursor.

Rationale for Isoxazoline Synthesis

The aldehyde group is an ideal handle for olefination reactions, such as the Wittig reaction. This converts the benzaldehyde into a styrene derivative, which is a key dienophile for [3+2] cycloaddition reactions. This pathway is exploited in the synthesis of piperidinyl thiazole isoxazoline fungicides, a class known for its high efficacy against oomycete pathogens.[3] The resulting isoxazoline ring system serves as a rigid scaffold, correctly positioning the substituted phenyl ring for optimal binding to its target protein.

Rationale for Carboxamide Synthesis

Pyridinecarboxamides and related structures are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[4] Their synthesis relies on the robust formation of an amide bond. By oxidizing the aldehyde of our precursor to a carboxylic acid, we create the necessary functional group for amide coupling. Subsequent conversion to an acid chloride provides a highly reactive electrophile for efficient reaction with a diverse range of amino-heterocycles, allowing for the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with clear steps and explanations for critical parameters.

Protocol 1: Synthesis of a Halogenated Styrene Intermediate (for Isoxazoline Pathway)

This protocol details the conversion of the aldehyde to a vinyl group using a Wittig reaction, a foundational step for subsequent cycloaddition.[3]

Objective: To synthesize 1-chloro-2,4-difluoro-3-vinylbenzene.

Diagram: Wittig Reaction Protocol

G reagents Reagents: - Methyltriphenylphosphonium bromide - Strong Base (e.g., n-BuLi) - this compound - Anhydrous THF step1 Step 1: Ylide Generation Dissolve phosphonium salt in THF. Cool to 0°C. Add base dropwise to form the yellow-orange phosphonium ylide. step2 Step 2: Aldehyde Addition Add aldehyde solution in THF dropwise to the ylide at 0°C. Allow to warm to room temp. step1->step2 step3 Step 3: Quench & Extraction Quench with saturated NH₄Cl. Extract with ethyl acetate. Wash organic layer with brine. step2->step3 step4 Step 4: Purification Dry over Na₂SO₄. Concentrate in vacuo. Purify by silica gel chromatography. step3->step4 product Product: 1-chloro-2,4-difluoro-3-vinylbenzene step4->product

Caption: Workflow for the synthesis of the styrene intermediate.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Base Addition: Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe over 20 minutes. Causality Note: The strong base deprotonates the phosphonium salt to generate the nucleophilic ylide, indicated by the formation of a deep yellow or orange color.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure styrene product.

Protocol 2: Synthesis of 3-Chloro-2,6-difluorobenzoic Acid

This protocol details the oxidation of the aldehyde to a carboxylic acid, the pivotal intermediate for the carboxamide pathway.

Objective: To synthesize 3-Chloro-2,6-difluorobenzoic acid.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 3:1 v/v), add potassium permanganate (KMnO₄, approx. 1.5 equivalents) portion-wise at room temperature. Causality Note: KMnO₄ is a strong oxidizing agent that readily converts the aldehyde to a carboxylate salt. The reaction is exothermic; portion-wise addition helps control the temperature.

  • Reaction: Stir the mixture vigorously. The purple color of the permanganate will dissipate as it is consumed, and a brown manganese dioxide (MnO₂) precipitate will form. Continue stirring until TLC analysis shows complete consumption of the starting material (typically 4-6 hours).

  • Workup: Quench the reaction by adding a small amount of sodium sulfite or by bubbling SO₂ gas through the mixture until the purple color disappears completely and the MnO₂ is reduced.

  • Isolation: Filter the mixture to remove manganese salts. Acidify the clear filtrate to pH ~2 with concentrated hydrochloric acid (HCl). The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 3-Chloro-2,6-difluorobenzoic acid.

Protocol 3: Synthesis of a Pyridinecarboxamide Fungicide Analog

This protocol demonstrates the final amide coupling step to produce a model fungicide.

Objective: To synthesize an N-(pyridin-2-yl)-3-chloro-2,6-difluorobenzamide analog.

Diagram: Amide Coupling Protocol

G reagents Reagents: - 3-Chloro-2,6-difluorobenzoic acid - Thionyl chloride (SOCl₂) - 2-Aminopyridine - Triethylamine (Et₃N) - Anhydrous Dichloromethane (DCM) step1 Step 1: Acid Chloride Formation Reflux benzoic acid with excess SOCl₂ for 2-3 hours. Remove excess SOCl₂ in vacuo. step2 Step 2: Coupling Reaction Dissolve 2-aminopyridine and Et₃N in DCM and cool to 0°C. step1->step2 Use crude acid chloride step3 Step 3: Amide Formation Add acid chloride solution in DCM dropwise to the amine mixture. Stir at room temperature. step2->step3 step4 Step 4: Workup & Purification Wash with NaHCO₃ solution. Dry, concentrate, and purify by recrystallization or chromatography. step3->step4 product Product: Pyridinecarboxamide Analog step4->product

Caption: Workflow for the synthesis of the pyridinecarboxamide analog.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a fume hood, combine 3-Chloro-2,6-difluorobenzoic acid (1.0 equivalent) with thionyl chloride (SOCl₂, ~3 equivalents) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, priming it for nucleophilic attack by the amine.

  • Reagent Removal: After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-2,6-difluorobenzoyl chloride is typically used immediately in the next step.

  • Coupling Setup: In a separate flask, dissolve 2-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C. Causality Note: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Amide Formation: Dissolve the crude acid chloride from step 2 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash chromatography to obtain the final amide.

Quantitative Data Summary

ProtocolKey Starting MaterialKey ReagentsProductTypical YieldPurity (Post-Purification)
1 This compoundMePh₃PBr, n-BuLi1-chloro-2,4-difluoro-3-vinylbenzene75-85%>98% (by GC-MS)
2 This compoundKMnO₄, HCl3-Chloro-2,6-difluorobenzoic acid80-90%>99% (by HPLC)
3 3-Chloro-2,6-difluorobenzoic acidSOCl₂, 2-AminopyridineN-(pyridin-2-yl)-3-chloro-2,6-difluorobenzamide70-85%>98% (by LC-MS)

Fungicidal Mechanism of Action: SDH Inhibition

Many carboxamide fungicides derived from precursors like this compound function as Succinate Dehydrogenase Inhibitors (SDHIs).[4] SDH (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain of fungi.[5]

By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the oxidation of succinate to fumarate. This interruption halts cellular respiration and the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[5] The specific halogenation pattern on the phenyl ring, derived from our precursor, is crucial for ensuring a tight and selective fit into the enzyme's active site.

Diagram: Site of SDHI Action

G cluster_0 Fungal Respiration etc Mitochondrial Electron Transport Chain complexI Complex I NADH Dehydrogenase complexIII Complex III Cytochrome bc₁ complexI->complexIII complexII Complex II Succinate Dehydrogenase (SDH) Succinate → Fumarate complexII->complexIII complexIV Complex IV Cytochrome c oxidase complexIII->complexIV atp_synthase ATP Synthase ADP → ATP complexIV->atp_synthase inhibitor Carboxamide Fungicide (SDHI) inhibitor->complexII:f0 INHIBITION

Caption: SDHI fungicides block the fungal respiratory chain at Complex II.

Conclusion

This compound is a high-value precursor that provides a direct and efficient entry into at least two major classes of modern fungicidal compounds. Its well-defined reactivity allows for the controlled and predictable synthesis of complex molecular scaffolds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers engaged in the discovery and development of novel agrochemicals, enabling the synthesis of next-generation compounds for effective and sustainable crop protection.

References

Application Note: A Detailed Protocol for the Knoevenagel Condensation of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in modern organic synthesis, valued for its operational simplicity and reliability in creating α,β-unsaturated systems.[1][2][3] These products serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][4] This application note provides a comprehensive guide to the Knoevenagel condensation using 3-Chloro-2,6-difluorobenzaldehyde, a highly reactive aromatic aldehyde. The strong electron-withdrawing effects of the chlorine and fluorine substituents significantly activate the carbonyl group, making it an excellent substrate for this transformation. We will delve into the mechanistic underpinnings of the reaction, present a field-tested experimental protocol, discuss key parameters for optimization, and offer troubleshooting guidance.

Mechanistic Insights: The Engine of the Reaction

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile) to a carbonyl, which is immediately followed by a dehydration step to yield the final conjugated product.[1][2][5] The reaction is typically catalyzed by a weak base, and the precise mechanism can follow two primary pathways depending on the catalyst employed.

1.1. Direct Enolate Pathway

In the presence of a generic weak base, a proton is abstracted from the active methylene compound to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting tetrahedral intermediate is subsequently protonated and undergoes dehydration to furnish the α,β-unsaturated product.[1][6][7]

1.2. Iminium Ion Pathway (Piperidine Catalysis)

When a secondary amine like piperidine is used as the catalyst—a highly effective and common choice—the reaction often proceeds through an iminium ion intermediate.[1][6][8]

  • Iminium Formation: Piperidine first attacks the aldehyde to form a carbinolamine, which then eliminates water to generate an iminium ion.[8][9] This iminium ion is a significantly more powerful electrophile than the starting aldehyde.

  • Nucleophilic Attack: Concurrently, the base deprotonates the active methylene compound to form the enolate. This enolate attacks the iminium ion.

  • Catalyst Regeneration: The resulting intermediate eliminates the piperidine catalyst, which is regenerated to continue the cycle, yielding the final product.[8][9][10]

Theoretical and experimental studies suggest that the formation of the iminium ion is often the rate-determining step in this catalytic cycle.[8][10]

Knoevenagel_Mechanism Figure 1: Piperidine-Catalyzed Knoevenagel Mechanism Aldehyde 3-Chloro-2,6-difluoro benzaldehyde Iminium Electrophilic Iminium Ion Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine (Catalyst) Intermediate Adduct Intermediate Iminium->Intermediate + Enolate Malononitrile Malononitrile (Active Methylene) Enolate Nucleophilic Enolate Malononitrile->Enolate + Base - HB⁺ Product 2-(3-Chloro-2,6-difluoro benzylidene)malononitrile Intermediate->Product - Piperidine Workflow Figure 2: Experimental Workflow A 1. Combine Reactants Dissolve aldehyde and malononitrile in 20 mL ethanol in a flask. B 2. Add Catalyst Add a catalytic drop (~10 µL) of piperidine to the solution. A->B C 3. Reaction Stir at room temperature for 2-4 hours. Monitor progress via TLC. B->C D 4. Isolate Product Collect the resulting precipitate by vacuum filtration. C->D E 5. Wash Wash the solid product with cold ethanol (2 x 10 mL). D->E F 6. Purify Recrystallize the crude product from an ethanol/water mixture. E->F G 7. Dry & Characterize Dry the pure crystals under vacuum. Analyze via NMR, IR, MP. F->G

References

Strategic Synthesis of Calamitic Liquid Crystal Precursors from 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Organic Synthesis

Introduction: The Rationale for Fluorinated Mesogens

The performance of liquid crystal displays (LCDs) is intrinsically linked to the molecular structure of the liquid crystals employed. Fluorinated LCs have become indispensable in the industry for several reasons[1]:

  • Dielectric Anisotropy Control: The strong electronegativity of fluorine introduces significant dipole moments. The orientation of these dipoles relative to the long molecular axis dictates the sign and magnitude of the dielectric anisotropy (Δε), a key parameter for display switching.[2][3]

  • Chemical and Thermal Stability: The strength of the C-F bond imparts enhanced stability against thermal degradation and electrochemical decomposition.[2]

  • Viscosity Modification: Fluorine substitution can disrupt intermolecular packing, often leading to a reduction in viscosity, which is essential for fast switching times in display devices.

3-Chloro-2,6-difluorobenzaldehyde is a particularly valuable starting material. The ortho-difluoro substitution pattern creates a strong lateral dipole moment, which is a common strategy for inducing negative dielectric anisotropy.[4] The additional chloro-substituent provides a site for further functionalization or can be used to further tune the electronic properties of the final molecule. This guide details the synthesis of (E)-4'-(3-chloro-2,6-difluorostyryl)-[1,1'-biphenyl]-4-carbonitrile , a representative calamitic structure embodying these design principles.

Overall Synthetic Workflow

The synthesis is designed as a modular, two-step process. First, the aldehyde is converted into a stilbene derivative via a Wittig reaction, creating the central olefenic linkage. Second, a terminal bromo-group on the stilbene is used as a handle for a palladium-catalyzed Suzuki coupling to introduce a cyanobiphenyl unit, a common terminal group in high-performance liquid crystals.

G cluster_0 Part A: Wittig Reaction cluster_1 Part B: Suzuki Coupling start This compound intermediate (E)-1-(4-bromostyryl)-3-chloro- 2,6-difluorobenzene start->intermediate Wittig Olefination wittig_reagent (4-bromobenzyl)triphenyl- phosphonium bromide wittig_reagent->intermediate final_product (E)-4'-(3-chloro-2,6-difluorostyryl)- [1,1'-biphenyl]-4-carbonitrile intermediate->final_product Pd-Catalyzed Suzuki Coupling boronic_acid 4-Cyanophenylboronic acid boronic_acid->final_product

Figure 1: Overall synthetic pathway for the target liquid crystal precursor.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants and should be handled with care.

Protocol A: Synthesis of (E)-1-(4-bromostyryl)-3-chloro-2,6-difluorobenzene (Wittig Reaction Intermediate)

Causality: The Wittig reaction is the method of choice for this transformation due to its reliability and high stereoselectivity in forming a C=C double bond with a fixed position, which is critical for maintaining the desired linear shape of the calamitic mesogen.[5] We first prepare the phosphonium ylide from its salt, which then reacts with the aldehyde.[6][7]

A1. Preparation of the Wittig Reagent: (4-bromobenzyl)triphenylphosphonium bromide

  • To a 250 mL round-bottom flask, add triphenylphosphine (13.1 g, 50 mmol) and 4-bromobenzyl bromide (12.5 g, 50 mmol).

  • Add 100 mL of toluene.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours. A white precipitate will form.

  • Cool the mixture to room temperature, then in an ice bath for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum.

A2. Wittig Olefination

  • To a dry 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), add (4-bromobenzyl)triphenylphosphonium bromide (25.6 g, 50 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (5.6 g, 50 mmol) portion-wise over 20 minutes. The mixture will turn a deep orange/red color, indicating the formation of the phosphorus ylide. Stir for 1 hour at 0 °C.

  • In a separate flask, dissolve this compound (7.9 g, 45 mmol) in 50 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by slowly adding 50 mL of water. Reduce the volume of THF using a rotary evaporator.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and concentrate the solvent. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluent: 98:2 hexanes/ethyl acetate) to yield the product as a white solid.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound176.55457.9 g1.0
(4-bromobenzyl)triphenylphosphonium bromide512.285025.6 g1.1
Potassium tert-butoxide112.21505.6 g1.1
Anhydrous THF--250 mL-

Table 1: Reagents for the Wittig Reaction.

Protocol B: Synthesis of (E)-4'-(3-chloro-2,6-difluorostyryl)-[1,1'-biphenyl]-4-carbonitrile (Suzuki Coupling)

Causality: The Suzuki-Miyaura cross-coupling is a powerful and versatile C-C bond-forming reaction, ideal for constructing the biaryl core of our target molecule. It exhibits high functional group tolerance and generally proceeds with high yields. The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the activated boronic acid, and finally reductive elimination to yield the product and regenerate the catalyst.[8][9]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L)₂ Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L)₂ PdII->PdII_Ar Transmetalation Transmetal Transmetalation PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination ArBr Ar-Br ArBr->Pd0 Boronic Ar'-B(OH)₂ + Base Boronic->PdII

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • To a 250 mL Schlenk flask, add the Wittig product (E)-1-(4-bromostyryl)-3-chloro-2,6-difluorobenzene (6.6 g, 20 mmol), 4-cyanophenylboronic acid (3.5 g, 24 mmol), and potassium carbonate (8.3 g, 60 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 462 mg, 0.4 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add a solvent mixture of toluene (80 mL) and water (20 mL).

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Add 100 mL of ethyl acetate and 100 mL of water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (eluent: 9:1 hexanes/ethyl acetate) followed by recrystallization from ethanol to afford the final product as a crystalline solid.

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(E)-1-(4-bromostyryl)...benzene330.59206.6 g1.0
4-Cyanophenylboronic acid146.95243.5 g1.2
Potassium Carbonate138.21608.3 g3.0
Pd(PPh₃)₄1155.560.4462 mg0.02
Toluene/Water--80 mL / 20 mL-

Table 2: Reagents for the Suzuki Coupling Reaction.

Characterization and Validation

To ensure the successful synthesis and purity of the intermediates and the final product, a suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the disappearance of the aldehyde proton (~10 ppm) after the Wittig reaction and the appearance of vinyl protons (~7-8 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of the (E)-alkene. The integration of aromatic signals should correspond to the expected structures at each step.

    • ¹³C NMR: Track the changes in carbon environments, particularly the conversion of the aldehyde carbonyl to the alkene carbons.

    • ¹⁹F NMR: The two fluorine atoms will appear as a characteristic signal, and its chemical shift will be sensitive to the electronic changes from the Suzuki coupling.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Step A: Disappearance of the strong C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of a C=C trans-alkene overtone/wag band (~965 cm⁻¹).

    • Step B: Appearance of a sharp, strong C≡N stretch for the nitrile group (~2230 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact mass of the final product, matching the calculated molecular formula.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): This is the primary tool for identifying the temperatures of phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).[10][11] The presence of these transitions is the defining characteristic of a liquid crystalline material.

    • Polarized Optical Microscopy (POM): POM is used to visually identify the specific type of liquid crystal phase (mesophase) by observing the unique optical textures that form as the material is heated and cooled.[12][13]

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of a highly functionalized, fluorinated liquid crystal precursor from this compound. The combination of a Wittig olefination and a Suzuki cross-coupling reaction offers a modular and efficient route to complex calamitic structures. The described methodologies and characterization techniques provide a solid foundation for researchers in materials science and drug development to synthesize and validate novel mesogenic compounds with tailored electronic and physical properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and optimization of this critical building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can navigate potential challenges and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis Strategy and Mechanistic Insights

Question: What are the most viable synthetic routes for preparing this compound?

Answer: The preparation of this compound, a trisubstituted benzaldehyde[1][2], primarily relies on the formylation of 1-chloro-2,4-difluorobenzene[3][4][5]. The key challenge is the regioselective introduction of a formyl (-CHO) group at the C1 position, situated between the chlorine and fluorine substituents. Two principal strategies are considered for this transformation: Ortho-Directed Metalation (Lithiation) and the Vilsmeier-Haack Reaction .

  • Ortho-Directed Metalation: This is the more effective and commonly employed method. It leverages the ability of the fluorine atom to strongly direct deprotonation to its adjacent (ortho) position.[6][7] A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) is used to selectively remove the proton at the C1 position of 1-chloro-2,4-difluorobenzene. The resulting aryllithium intermediate is then "quenched" with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.[8][9]

  • Vilsmeier-Haack Reaction: This method involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃).[10][11][12] However, the starting material, 1-chloro-2,4-difluorobenzene, is deactivated towards electrophilic attack due to the electron-withdrawing nature of the halogen substituents. Consequently, this route often requires harsh conditions and may suffer from low yields and poor regioselectivity, making it less favorable than ortho-lithiation for this specific substrate.[10][13]

Synthesis_Routes cluster_0 Recommended Route cluster_1 Alternative Route (Less Favorable) Start1 1-Chloro-2,4-difluorobenzene Step1 1. Ortho-Lithiation (LDA or LiTMP, THF, -78 °C) Start1->Step1 Step2 2. Formylation (DMF Quench) Step1->Step2 Product This compound Step2->Product Start2 1-Chloro-2,4-difluorobenzene Step3 Vilsmeier-Haack Reaction (POCl₃, DMF) Start2->Step3 Product2 Low Yield / Mixture of Isomers Step3->Product2

Caption: Comparative workflow of synthesis routes.
Section 2: Troubleshooting the Ortho-Directed Metalation Route

This route, while superior, is highly sensitive to reaction conditions. Below are answers to common issues encountered during the experiment.

Question: My reaction yield is consistently low. What are the most probable causes and how can I fix them?

Answer: Low yields in ortho-lithiation reactions are a frequent issue, almost always stemming from four key areas: atmospheric moisture, reagent quality, temperature control, and the choice of base.

  • Moisture Contamination: Aryllithium intermediates are extremely potent bases and will be instantly quenched by trace amounts of water. Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like Tetrahydrofuran (THF) must be rigorously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column.

  • Reagent Inactivity: Commercial solutions of n-butyllithium (used to generate LDA in situ) or LDA itself can degrade over time. It is crucial to titrate the organolithium reagent before use to determine its exact molarity. An inactive base will result in incomplete deprotonation of the substrate.

  • Inadequate Temperature Control: The lithiated intermediate of 1-chloro-2,4-difluorobenzene is thermally unstable. If the temperature rises above approximately -60 °C, it can rapidly decompose, often through benzyne formation, which drastically reduces the yield.[14][15] Maintain a reaction temperature of -78 °C (a dry ice/acetone bath) throughout the base addition and subsequent stirring.

  • Suboptimal Base Choice: While LDA is effective, for some sterically hindered or less acidic substrates, a stronger base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) may give better results.[6] LiTMP is more sterically hindered, reducing the chance of nucleophilic attack on the substrate.

Problem Potential Cause Recommended Solution
No product formation Inactive lithiating agent.Titrate the n-BuLi or LDA solution before use.
Wet solvent or glassware.Rigorously dry all components. Use freshly distilled THF.
Low Yield (<30%) Temperature rose above -60 °C.Ensure a consistent -78 °C bath. Add reagents slowly to control exotherms.
Insufficient amount of base.Use 1.1-1.2 equivalents of freshly titrated base.
Mixture of byproducts Benzyne formation.Maintain strict low-temperature control (-78 °C).[14]
Lithiation at other positions.Fluorine is a potent ortho-directing group, making C1 the primary site. If other isomers are seen, confirm starting material purity.[6][16]

Question: I'm observing significant byproduct formation. What are the likely side reactions?

Answer: The primary side reaction of concern is the formation of a benzyne intermediate. This occurs if the lithiated species, which is generated ortho to a halogen, undergoes elimination of lithium halide. This process is temperature-dependent. Maintaining the reaction at -78°C is critical to suppress this pathway.[14] The resulting highly reactive benzyne can then be trapped by any nucleophile in the mixture (like the amide base), leading to a complex mixture of aminated byproducts.

A secondary issue can be the reaction of the aryllithium intermediate with the DMF electrophile. If the aryllithium attacks the carbonyl carbon of a newly formed aldehyde product (or its lithium alkoxide intermediate), it can lead to the formation of a diaryl methanol impurity after workup. To prevent this, ensure the DMF is added slowly at -78 °C and that the reaction is quenched promptly once the addition is complete.

Troubleshooting_Logic Start Low Yield or Byproducts? CheckMoisture Are solvent & glassware perfectly dry? Start->CheckMoisture CheckBase Was the lithiating agent titrated and active? CheckMoisture->CheckBase Yes Solution1 Solution: Dry all components rigorously. CheckMoisture->Solution1 No CheckTemp Was temperature maintained strictly at -78°C? CheckBase->CheckTemp Yes Solution2 Solution: Use freshly titrated reagent. CheckBase->Solution2 No SideReaction Byproduct Observed: Benzyne Formation CheckTemp->SideReaction No CheckTemp->Solution1 Yes (Re-evaluate stoichiometry & reaction time) CheckTemp->Solution2 Yes (Re-evaluate stoichiometry & reaction time) Solution3 Solution: Improve temperature monitoring and control. SideReaction->Solution3

Caption: Troubleshooting decision tree for ortho-metalation.
Section 3: Detailed Experimental Protocol

Protocol: Synthesis of this compound via Ortho-Directed Metalation

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa, needles, and syringes

  • Inert atmosphere line (Argon or Nitrogen)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • 1-chloro-2,4-difluorobenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq), titrated solution in hexanes

  • N,N-Dimethylformamide (DMF) (1.5 eq), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar, thermometer, and a septum under a positive pressure of inert gas.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Lithiating the Substrate: Add a solution of 1-chloro-2,4-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture at this temperature for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.

  • Formylation (Quench): Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C. A precipitate may form. Stir for an additional hour at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system to yield this compound as a solid.[2]

Parameter Recommended Condition Justification
Temperature -78 °CPrevents thermal decomposition of the aryllithium intermediate and benzyne formation.[14]
Solvent Anhydrous THFAprotic and effectively solvates the lithium species. Must be rigorously dried.
Base LDA (in situ)Strong, non-nucleophilic base ideal for directed deprotonation.[16]
Equivalents (Base) 1.1 - 1.2 eqEnsures complete deprotonation of the substrate.
Equivalents (DMF) 1.5 eqA slight excess ensures complete reaction with the aryllithium.
Reaction Time 1-2 hours (lithiation)Allows for complete formation of the aryllithium intermediate.
Section 4: Product Characterization

Question: How can I confirm the identity and purity of the final product?

Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect a singlet for the aldehyde proton (~10 ppm) and signals in the aromatic region for the two aromatic protons.

    • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

    • ¹³C NMR: A signal for the aldehyde carbonyl carbon (~185-190 ppm) and distinct signals for the aromatic carbons, showing C-F and C-Cl coupling.

  • Mass Spectrometry (MS): GC-MS is excellent for confirming the molecular weight (176.55 g/mol )[2] and assessing purity. The mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group, typically around 1700 cm⁻¹. Spectral analyses for this compound have been reported.[1]

  • Melting Point: The purified product should have a sharp melting point in the range of 46-49 °C.[2] A broad melting range indicates the presence of impurities.

References

Technical Support Center: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed experimental protocols to enhance your success rate and product purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the preparation of various pharmaceuticals and agrochemicals, is most commonly achieved through the Vilsmeier-Haack formylation of 1-chloro-2,4-difluorobenzene. While seemingly straightforward, this electrophilic aromatic substitution reaction is nuanced. The directing effects of the halogen substituents, coupled with the reactivity of the Vilsmeier reagent, can lead to a variety of side products, posing significant purification challenges. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic principles and practical experience.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound, with a significant amount of starting material recovered. What are the likely causes and how can I improve the conversion?

Answer:

A low conversion rate in a Vilsmeier-Haack reaction often points to two primary factors: insufficient activation of the aromatic ring or issues with the Vilsmeier reagent itself.

Causality and Explanation:

The Vilsmeier reagent, a chloroiminium salt generated from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), is a relatively weak electrophile.[1][2] The target substrate, 1-chloro-2,4-difluorobenzene, is an electron-deficient aromatic ring due to the inductive electron-withdrawing effects of the halogen substituents. Although the fluorine and chlorine atoms are ortho, para-directing due to resonance effects, their overall deactivating nature can make the electrophilic substitution sluggish.

Troubleshooting Steps:

  • Vilsmeier Reagent Formation: Ensure the Vilsmeier reagent is properly formed in situ.

    • Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent should form. Allow the mixture to stir at 0°C for at least 30 minutes before adding the substrate.

    • Rationale: The reaction between DMF and POCl₃ is exothermic.[3] Maintaining a low temperature prevents the decomposition of the reagent and minimizes side reactions. Anhydrous conditions are crucial as the Vilsmeier reagent is moisture-sensitive.

  • Reaction Temperature and Time: The reaction may require thermal energy to proceed at a reasonable rate.

    • Protocol: After the addition of 1-chloro-2,4-difluorobenzene to the pre-formed Vilsmeier reagent at 0°C, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require several hours to reach completion.

    • Rationale: Increasing the temperature provides the necessary activation energy for the electrophilic attack on the deactivated aromatic ring. However, excessive heat can lead to the formation of undesired byproducts.

  • Stoichiometry of Reagents: The molar ratio of the reagents is critical.

    • Recommendation: Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 1-chloro-2,4-difluorobenzene.

    • Rationale: This ensures that there is sufficient electrophile to drive the reaction to completion, compensating for any minor losses due to side reactions or incomplete formation.

Experimental Workflow for Optimizing Yield:

Yield_Optimization cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Analysis cluster_optimization Optimization Loop DMF Anhydrous DMF Reagent Vilsmeier Reagent (0°C, 30 min) DMF->Reagent POCl3 POCl3 POCl3->Reagent Reaction Reaction Mixture (Heat to 60-80°C) Reagent->Reaction Substrate 1-Chloro-2,4- difluorobenzene Substrate->Reaction Workup Aqueous Work-up (Hydrolysis) Reaction->Workup Analysis TLC/GC Analysis Workup->Analysis LowYield Low Yield? Analysis->LowYield Adjust Adjust Temp./Time/ Stoichiometry LowYield->Adjust Yes cluster_reaction cluster_reaction Adjust->cluster_reaction

Caption: Workflow for optimizing the yield of this compound.

Issue 2: Formation of Regioisomeric Impurities

Question: My product mixture contains significant amounts of an isomeric aldehyde in addition to the desired this compound. How can I minimize the formation of this isomer and purify my product?

Answer:

The formation of regioisomers is a common challenge in the formylation of substituted benzenes. In the case of 1-chloro-2,4-difluorobenzene, the primary regioisomeric byproduct is 5-chloro-2,4-difluorobenzaldehyde.

Causality and Explanation:

The directing effects of the halogen substituents on the aromatic ring determine the position of electrophilic attack. Both chlorine and fluorine are ortho, para-directors. Let's analyze the directing effects on 1-chloro-2,4-difluorobenzene:

  • Position 3: Ortho to the fluorine at C2 and meta to the chlorine at C1 and the fluorine at C4.

  • Position 5: Para to the chlorine at C1 and ortho to the fluorine at C4.

  • Position 6: Ortho to the chlorine at C1 and ortho to the fluorine at C2. This position is highly sterically hindered.

The Vilsmeier-Haack reaction is sensitive to both electronic and steric effects.[4] The formation of this compound (attack at the 3-position) is electronically favored due to the activating effect of the ortho-fluorine. However, attack at the 5-position, leading to 5-chloro-2,4-difluorobenzaldehyde, is also possible due to the para-directing effect of the chlorine and the ortho-directing effect of the fluorine at C4.

Minimizing Isomer Formation:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Protocol: Try running the reaction at a lower temperature (e.g., 40-50°C) for a longer period.

    • Rationale: At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the thermodynamically more stable product, which is often the less sterically hindered isomer.

Purification Strategy:

Separating these isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method for separating regioisomers.

    • Protocol: Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity difference between the two isomers, though slight, should allow for separation. Monitor the fractions carefully by TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may enrich the desired isomer. This is often a trial-and-error process.

Regioisomeric Side Product Formation:

Regioisomers cluster_products Formylation Products 1-Chloro-2,4-difluorobenzene 1-Chloro-2,4-difluorobenzene Desired This compound (Desired Product) 1-Chloro-2,4-difluorobenzene->Desired Attack at C3 Side 5-Chloro-2,4-difluorobenzaldehyde (Regioisomeric Impurity) 1-Chloro-2,4-difluorobenzene->Side Attack at C5 Vilsmeier Reagent Vilsmeier Reagent

Caption: Formation of regioisomers in the Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the aqueous work-up, and are there any potential side reactions during this step?

A1: The aqueous work-up is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde product. After the electrophilic attack, the formyl group is present as a cationic iminium species. The addition of water, often with a mild base like sodium acetate to neutralize the acidic byproducts, facilitates this hydrolysis. Incomplete hydrolysis can lead to lower yields and the presence of the iminium salt in the crude product, which can be difficult to remove. Ensure vigorous stirring during the work-up to promote efficient hydrolysis.

Q2: Can I use other formylating agents besides DMF/POCl₃?

A2: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as DMF with oxalyl chloride or thionyl chloride. However, for the formylation of a deactivated ring like 1-chloro-2,4-difluorobenzene, the reactivity of the Vilsmeier reagent is key, and the POCl₃ system is generally reliable. Alternative formylation methods, such as the Duff reaction or Reimer-Tiemann reaction, are typically not suitable for this substrate due to the harsh conditions and the electron-deficient nature of the ring.

Q3: What are the best analytical techniques to monitor the reaction and assess product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a UV lamp to visualize the spots.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): Ideal for quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, desired product, and isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities in the purified sample. The distinct coupling patterns in the ¹H and ¹⁹F NMR spectra are particularly useful for differentiating between the regioisomers.

Quantitative Data Summary

ParameterRecommended RangeRationale
POCl₃ to DMF ratio 1:1 to 1:1.2Ensures complete formation of the Vilsmeier reagent.
Vilsmeier Reagent to Substrate ratio 1.1:1 to 1.5:1Drives the reaction to completion.
Reaction Temperature 60-80°CProvides sufficient activation energy.
Reaction Time 2-8 hoursDependent on temperature and substrate reactivity.

References

Technical Support Center: Purification of 3-Chloro-2,6-difluorobenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Chloro-2,6-difluorobenzaldehyde and its derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. This guide offers practical, field-proven insights into common purification challenges and their solutions, grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, several common impurities are frequently observed:

  • 3-Chloro-2,6-difluorobenzoic acid: This is the most common impurity, arising from the air oxidation of the aldehyde group. Its presence can be identified by a broader -OH peak in the IR spectrum and a downfield shift of the aldehydic proton in NMR if exchange occurs.

  • Unreacted Starting Materials: If synthesized via halogen exchange (a common method), you may find residual chlorinated precursors, such as 2,3,6-trichlorobenzaldehyde. A patent describing the synthesis of the related 3-chloro-2,6-difluorobenzonitrile from 2,3,6-trichlorobenzonitrile suggests this is a plausible starting material for the aldehyde as well[1].

  • Partially Fluorinated Intermediates: Incomplete halogen exchange can lead to impurities like dichlorofluorobenzaldehyde isomers.

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), can be difficult to remove[2].

Q2: My purified this compound is a white solid, but it turns yellow upon storage. Why is this happening and how can I prevent it?

A2: The yellowing of benzaldehyde derivatives upon storage is a classic sign of gradual oxidation to the corresponding benzoic acid and potentially the formation of polymeric byproducts. Benzaldehydes are susceptible to autoxidation, a radical chain reaction initiated by light and oxygen.

Prevention Strategies:

  • Inert Atmosphere: Always store the purified solid under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Use amber-colored vials or store the container in a dark place.

  • Low Temperature: Storage at a low temperature (2-8 °C) will significantly slow down the rate of oxidation.

  • Purity: Ensure the initial purity is as high as possible, as trace metal impurities can catalyze oxidation.

Q3: Is vacuum distillation a suitable purification method for this compound?

A3: While vacuum distillation is a powerful technique for purifying liquid aldehydes, it is less ideal for this compound, which is a solid at room temperature (melting point: 46-49 °C). Forcing distillation would require high temperatures, even under vacuum, which can lead to decomposition or polymerization. For this compound, recrystallization is the preferred method for final purification.

Part 2: Troubleshooting Common Purification Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the purification process.

Issue 1: Low Yield After Recrystallization
Symptom Potential Cause Recommended Solution
Very little solid crystallizes out upon cooling. The chosen solvent is too good at dissolving the compound, even at low temperatures.Select a less polar solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like acetone or ethyl acetate) and slowly add a poor solvent (like hexanes or heptane) until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly.
The product "oils out" instead of forming crystals. The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.1. Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath. 2. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. 3. Seeding: Add a tiny crystal of pure product to induce crystallization. 4. Re-dissolve and Add More Solvent: If oiling persists, re-heat the solution to dissolve the oil, add slightly more solvent, and attempt to recrystallize again.
A significant amount of product remains in the mother liquor. The chosen solvent has a relatively high solubility for the compound even at low temperatures.1. Optimize the Solvent System: Test different solvent systems to find one with a steeper solubility curve (high solubility when hot, very low when cold). 2. Concentrate the Mother Liquor: Reduce the volume of the mother liquor by evaporation and attempt a second crystallization to recover more product. Be aware that the purity of this second crop will likely be lower.
Issue 2: Persistent Impurities After Column Chromatography
Symptom Potential Cause Recommended Solution
Impurity co-elutes with the product. The polarity of the mobile phase is too high, or the chosen stationary phase is not providing adequate separation.1. Optimize the Mobile Phase: Systematically decrease the polarity of the eluent. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Aim for an Rf value of 0.2-0.3 for your product on TLC for optimal separation. 2. Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase like basic alumina, which can be effective for separating aldehydes from acidic impurities.
Product appears as a long streak on the TLC plate and in the column. The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the stationary phase. This can also be a sign of overloading the column.1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. 2. Add a Modifier: Adding a small amount (e.g., 0.5-1%) of a modifier like triethylamine can help to deactivate highly active sites on the silica gel and improve peak shape. 3. Reduce the Load: Ensure you are not loading too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The product appears to be decomposing on the column. Aldehydes can be sensitive to acidic silica gel.1. Use Neutralized Silica Gel: Wash the silica gel with a dilute base (like triethylamine in your eluent) and then re-equilibrate with the mobile phase before loading your sample. 2. Use Basic Alumina: As an alternative to silica gel, basic alumina can be less harsh on sensitive aldehydes.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification via Recrystallization

This protocol is ideal for the final purification of this compound that is already reasonably pure (>85%).

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents to find a suitable system. Good starting points for aromatic aldehydes include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes or toluene/heptane. The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the solvent portion-wise until the solid has just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the hot solution has a noticeable color, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities, such as unreacted starting materials from a halogen exchange reaction.

workflow crude Crude Product (in Ether or EtOAc) extraction Liquid-Liquid Extraction crude->extraction reagents Saturated aq. NaHSO3 Solution reagents->extraction organic_phase Organic Phase: Non-Aldehydic Impurities extraction->organic_phase Separate aqueous_phase Aqueous Phase: Water-Soluble Bisulfite Adduct extraction->aqueous_phase Separate base Add 10% NaOH (pH > 10) aqueous_phase->base regen_extraction Extract with fresh Ether/EtOAc base->regen_extraction final_organic Organic Phase: Purified Aldehyde regen_extraction->final_organic Separate final_aqueous Aqueous Waste regen_extraction->final_aqueous Separate dry_evap Dry (Na2SO4), Evaporate Solvent final_organic->dry_evap pure_product Pure 3-Chloro-2,6- difluorobenzaldehyde dry_evap->pure_product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Adduct Formation: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction: Stopper the funnel and shake vigorously for 5-10 minutes. The bisulfite adduct of the aldehyde is an ionic salt and will preferentially partition into the aqueous layer. Vent the funnel frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the bisulfite adduct into a clean flask. The organic layer, containing non-aldehydic impurities, can be discarded or processed to recover other components.

  • Regeneration of the Aldehyde: Place the aqueous solution containing the adduct back into a separatory funnel. Add a fresh portion of diethyl ether or ethyl acetate. Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise while swirling, until the solution is strongly basic (pH > 10, check with pH paper). This will decompose the adduct and regenerate the free aldehyde.

  • Final Extraction: Shake the funnel to extract the liberated aldehyde into the fresh organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Decision-Making Workflow for Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. The following flowchart provides a logical approach to selecting the best strategy.

purification_decision start Crude Product Analysis (TLC, NMR) acid_check Is 3-Chloro-2,6-difluorobenzoic acid a major impurity? start->acid_check wash Aqueous NaHCO3 Wash followed by water and brine wash acid_check->wash Yes non_aldehyde_check Are non-aldehydic impurities (e.g., starting materials) present? acid_check->non_aldehyde_check No wash->non_aldehyde_check bisulfite Purify via Bisulfite Adduct (Protocol 2) non_aldehyde_check->bisulfite Yes final_check Is the product a solid with >85% purity? non_aldehyde_check->final_check No bisulfite->final_check chromatography Column Chromatography (Silica or Alumina) recrystallize Final Polish by Recrystallization (Protocol 1) chromatography->recrystallize final_check->chromatography No final_check->recrystallize Yes end Pure Product (Store under N2, cold, dark) recrystallize->end

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Overcoming Low Yields in Reactions with 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but challenging building block. The unique substitution pattern of this compound, featuring two ortho-fluorine atoms and a meta-chlorine, presents a specific set of steric and electronic challenges that can often lead to lower than expected yields. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often low-yielding?

A1: The primary reasons for low yields in reactions with this compound are a combination of steric hindrance and electronic effects. The two fluorine atoms in the ortho positions to the aldehyde group create significant steric bulk, which can impede the approach of nucleophiles to the carbonyl carbon.[1] This steric congestion can slow down the reaction rate and, in some cases, prevent the reaction from proceeding altogether.

Electronically, the fluorine and chlorine atoms are strongly electron-withdrawing. This has a dual effect. On one hand, it increases the electrophilicity of the carbonyl carbon, which should favor nucleophilic attack. However, the strong inductive effect of the halogens also deactivates the benzene ring, making it less susceptible to certain catalytic activation pathways. The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions to achieve high yields.

Q2: I am observing a significant amount of unreacted starting material in my reaction. What are the likely causes?

A2: A large amount of unreacted this compound typically points to a few key issues:

  • Insufficiently reactive nucleophile: The steric hindrance of the substrate may require a more potent nucleophile to attack the carbonyl carbon effectively.

  • Suboptimal reaction temperature: The reaction may require higher temperatures to overcome the activation energy barrier imposed by steric hindrance. However, excessive heat can also lead to decomposition.

  • Ineffective catalysis: For catalyzed reactions, the chosen catalyst may not be suitable for activating the sterically hindered and electronically deactivated substrate.

  • Presence of impurities: Impurities in the starting material or solvent, particularly water, can quench reagents and inhibit the reaction.

Q3: What are the common side reactions observed with this substrate?

A3: Common side reactions depend on the specific transformation being attempted. However, some general possibilities include:

  • Cannizzaro reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like this compound, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Enolization of the reaction partner: In reactions with enolizable ketones or other carbonyl compounds (e.g., Aldol or Knoevenagel condensations), the base catalyst may preferentially deprotonate the reaction partner, leading to self-condensation or other side reactions if the subsequent nucleophilic attack on the hindered benzaldehyde is slow.

  • Reduction of the aldehyde: With certain reagents, particularly bulky Grignard or organolithium reagents, reduction of the aldehyde to the corresponding alcohol can compete with the desired addition reaction.

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for common reaction types where low yields with this compound are frequently encountered.

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, can be challenging with this substrate due to the hindered aldehyde.

Common Issue: Low yield of the desired α,β-unsaturated product, with significant recovery of starting materials.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Knoevenagel Condensation start Low Yield Observed q1 Is water being removed from the reaction? start->q1 sol1a Employ a Dean-Stark trap or add molecular sieves. q1->sol1a No q2 Is the catalyst appropriate? q1->q2 Yes sol1a->q2 sol1b Consider solvent-free conditions. sol1b->q2 sol2a Switch to a more effective catalyst system, e.g., piperidinium acetate or ammonium salts. q2->sol2a Potentially Not q3 Are reaction conditions optimized? q2->q3 Yes sol2a->q3 sol2b Screen different catalyst loadings. sol2b->q3 sol3a Gradually increase temperature while monitoring by TLC. q3->sol3a No end Improved Yield q3->end Yes sol3a->end sol3b Increase reaction time. sol3b->end

Caption: Troubleshooting decision tree for low yields in Knoevenagel condensations.

Optimized Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), malononitrile (1.05 eq), and toluene (10 mL per mmol of aldehyde).

  • Catalyst Addition: Add piperidinium acetate (0.1 eq) as the catalyst.

  • Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Catalyst PiperidinePiperidinium acetateBuffers the basicity, reducing side reactions.
Water Removal NoneDean-Stark trapDrives the reaction equilibrium towards the product.[2]
Solvent EthanolTolueneAllows for azeotropic removal of water.
Temperature Room TemperatureRefluxProvides sufficient energy to overcome steric hindrance.
Grignard and Organolithium Reactions

The addition of organometallic reagents to this compound is highly susceptible to steric effects, which can lead to low yields of the desired secondary alcohol.

Common Issue: Low conversion and/or formation of the reduced product (3-Chloro-2,6-difluorobenzyl alcohol).

Troubleshooting Strategies:

  • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization and reduction side reactions.

  • Transmetalation: Transmetalation of the Grignard or organolithium reagent to a less basic organometallic species (e.g., organozinc or organocopper) can improve selectivity for 1,2-addition.

  • Lewis Acid Catalysis: A stoichiometric amount of a Lewis acid, such as BF₃·OEt₂, can activate the carbonyl group towards nucleophilic attack.[3] However, this must be done at low temperatures to avoid side reactions.

  • Protecting Groups: In cases where the organometallic reagent is particularly bulky or basic, consider protecting the aldehyde as an acetal.[4][5] The protecting group can be removed after the desired reaction with another functional group on the molecule is complete.

Optimized Protocol: Grignard Addition using Cerium(III) Chloride

  • Preparation of CeCl₃ Slurry: Anhydrous cerium(III) chloride (1.2 eq) is suspended in dry THF and stirred vigorously for 2 hours at room temperature to create a fine slurry.

  • Reaction Setup: The slurry is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Aldehyde: A solution of this compound (1.0 eq) in dry THF is added to the cold slurry.

  • Addition of Grignard Reagent: The Grignard reagent (1.1 eq) is added dropwise to the reaction mixture at -78 °C.

  • Reaction Execution: The reaction is stirred at -78 °C for 2-4 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reductive Amination

The formation of the initial imine or enamine intermediate in a reductive amination can be slow due to the steric hindrance around the carbonyl group.

Common Issue: Incomplete reaction, leading to a mixture of starting materials and the desired amine.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Reductive Amination start Low Yield of Amine q1 Is imine formation the rate-limiting step? start->q1 sol1a Add a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄). q1->sol1a Yes q2 Is the reducing agent effective? q1->q2 No sol1a->q2 sol1b Use a protic co-solvent to facilitate imine formation. sol1b->q2 sol2a Switch to a more sterically accessible reducing agent (e.g., NaBH(OAc)₃). q2->sol2a Potentially Not end Improved Amine Yield q2->end Yes sol2a->end sol2b Consider catalytic hydrogenation. sol2b->end

Caption: Troubleshooting workflow for low yields in reductive amination.

Optimized Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Imine Formation: Add activated 4Å molecular sieves to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that is particularly effective for hindered substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

Technical Support Center: Navigating Byproduct Formation in 3-Chloro-2,6-difluorobenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with byproduct formation in palladium-catalyzed cross-coupling reactions of 3-Chloro-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The electron-withdrawing nature of the fluoro and aldehyde substituents on this substrate presents unique challenges, often leading to undesired side reactions. This resource, presented in a question-and-answer format, aims to elucidate the underlying causes of these issues and offer practical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Issues in Cross-Coupling of this compound

Q1: My coupling reaction with this compound is sluggish and gives low yields of the desired product. What are the primary factors to consider?

A1: The low reactivity of this compound in palladium-catalyzed cross-couplings is a common challenge. The primary reason is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] The electron-withdrawing fluorine and aldehyde groups further modulate the electronic properties of the aryl chloride. Here are the initial troubleshooting steps:

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. More active catalyst systems are often required. This includes using palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.[1]

  • Reaction Temperature: Elevated temperatures are frequently necessary to overcome the activation barrier for the C-Cl bond cleavage. A systematic increase in temperature, for instance from 80 °C to 120 °C, can significantly improve the reaction rate. Microwave irradiation can also be a powerful tool to accelerate these reactions.[2]

  • Base Selection: The choice of base is critical. For challenging aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]

II. Suzuki-Miyaura Coupling: Specific Challenges and Solutions

Q2: I am observing significant amounts of 2,6-difluorobenzaldehyde (dehalogenated byproduct) in my Suzuki-Miyaura coupling of this compound. What is causing this and how can I prevent it?

A2: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where the chlorine atom is replaced by a hydrogen atom.[5] This is particularly common with electron-deficient aryl halides.[3] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace amounts of water.[3] This Pd-H species can then participate in a competitive reductive elimination with the aryl group to yield the dehalogenated byproduct.

Troubleshooting Strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.[4]

  • Base and Solvent System: Alcoholic solvents can be a source of hydrides through oxidation by the palladium complex.[5] Switching to an aprotic solvent like dioxane, THF, or toluene is advisable.[3] Using weaker, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ can also minimize side reactions.[4]

  • Anhydrous Conditions: Rigorously ensuring anhydrous conditions by using freshly dried solvents and reagents is crucial to minimize the formation of Pd-H species from water.[4]

  • Aldehyde Protection: The aldehyde proton can be abstracted by the base, creating a potential proton source for hydrodehalogenation.[4] Protecting the aldehyde as an acetal can mitigate this issue.

Experimental Protocol: Acetal Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the acetal-protected starting material for the coupling reaction.

  • After the Suzuki coupling, the acetal can be easily deprotected using mild acidic conditions (e.g., acetone/1 M HCl).[4]

Q3: My Suzuki-Miyaura reaction is plagued by the formation of a biaryl homocoupling product from my boronic acid. What are the reasons and solutions?

A3: Homocoupling of the boronic acid is another common byproduct, often favored by the presence of molecular oxygen.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[6]

Troubleshooting Strategies:

  • Inert Atmosphere: It is imperative to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment to minimize oxygen levels.

  • Palladium Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species can be beneficial. Some Pd(II) precatalysts may be reduced in situ by the boronic acid, which can sometimes lead to homocoupling.

  • Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry can also help.

III. Heck and Sonogashira Couplings: Specific Byproducts

Q4: In the Heck reaction of this compound with an alkene, I'm observing poor regioselectivity and some byproduct formation. How can I improve this?

A4: The Heck reaction involves the coupling of an aryl halide with an alkene.[7][8] Byproduct formation can arise from issues with regioselectivity and side reactions of the palladium-hydride intermediate.

Troubleshooting Strategies:

  • Ligand Control: The regioselectivity of the alkene insertion is influenced by both steric and electronic factors, which can be tuned by the choice of phosphine ligand.[9] For electron-rich olefins, a mixture of α and β-arylated products can be formed.[9] Screening different ligands is often necessary to achieve the desired regioselectivity.

  • Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[7] The choice of base (e.g., triethylamine, potassium carbonate) can affect the reaction rate and byproduct formation.

  • Avoiding Double Bond Isomerization: The palladium-hydride species formed after product formation can re-add to the product alkene, leading to isomerization. Adding a scavenger for the hydride, or carefully selecting the reaction conditions, can minimize this.

Q5: My Sonogashira coupling of this compound with a terminal alkyne is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I suppress this?

A5: The Sonogashira coupling of terminal alkynes with aryl halides is a powerful C-C bond-forming reaction.[10] However, the copper(I) co-catalyst, typically used to facilitate the transmetalation step, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.

Troubleshooting Strategies:

  • Copper-Free Conditions: Performing the reaction under copper-free conditions is the most direct way to avoid Glaser coupling. This often requires a more active palladium catalyst system and a suitable base.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, maintaining a rigorously oxygen-free environment is critical to suppress the oxidative homocoupling.

  • Amine Base: The amine base used in Sonogashira reactions (e.g., triethylamine, diisopropylethylamine) plays a role in both the palladium and copper catalytic cycles. The choice and purity of the amine can influence the extent of homocoupling.

Visualizing Reaction Pathways and Troubleshooting

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-M PdII_R Ar-Pd(II)-R (Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling

G Start High Dehalogenation (Ar-H) Observed Cause1 Proton Source Present (e.g., H₂O, Alcohol Solvent) Start->Cause1 Cause2 Pd-H Formation Favored Start->Cause2 Cause3 Aldehyde Proton Abstraction Start->Cause3 Solution1a Use Anhydrous Solvents (Toluene, Dioxane, THF) Cause1->Solution1a Solution1b Dry Reagents Thoroughly Cause1->Solution1b Outcome Reduced Dehalogenation, Increased Product Yield Solution1a->Outcome Solution1b->Outcome Solution2a Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Cause2->Solution2a Solution2b Use Weaker, Non-nucleophilic Base (K₃PO₄, Cs₂CO₃) Cause2->Solution2b Solution2a->Outcome Solution2b->Outcome Solution3 Protect Aldehyde as Acetal Cause3->Solution3 Solution3->Outcome

Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura couplings.

Quantitative Data Summary

IssuePotential CauseRecommended ActionKey Parameters to Monitor
Low Conversion Inefficient oxidative addition of the C-Cl bond.Use a high-activity catalyst (e.g., Pd precatalyst with Buchwald ligand), increase temperature (80-120 °C).Starting material consumption, product formation.
Dehalogenation Presence of a proton source (water, alcohol).Use anhydrous aprotic solvents (dioxane, toluene), weaker base (K₃PO₄), protect aldehyde.Formation of 2,6-difluorobenzaldehyde.
Homocoupling (Suzuki) Presence of oxygen.Rigorously degas the reaction mixture and maintain an inert atmosphere.Formation of biaryl from boronic acid.
Homocoupling (Sonogashira) Copper(I) catalyzed oxidative coupling.Use copper-free conditions or ensure a strictly anaerobic environment.Formation of diyne from terminal alkyne.

References

Technical Support Center: Catalyst Selection and Troubleshooting for 3-Chloro-2,6-difluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Chloro-2,6-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during synthesis. The unique electronic and steric properties of this substrate—an electron-deficient aryl chloride with a reactive aldehyde moiety and ortho-fluorine substituents—present specific challenges and opportunities in catalyst selection and reaction optimization.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can manifest across various reaction types with this compound.

Q1: My reaction has stalled or shows low conversion. What are the first things to check?

A1: Low or no conversion is a common issue that requires a systematic diagnosis. Before focusing on the catalyst system, it is crucial to validate the foundational parameters of your experiment.[1]

  • Reagent Integrity: Verify the purity and dryness of all reagents and solvents. This compound can oxidize over time, and solvents must be anhydrous, especially for organometallic reactions. Moisture can deactivate both the catalyst and organometallic coupling partners.[1][2]

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[1] Ensure the reaction vessel was thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under a positive pressure of an inert gas.

  • Catalyst Activity: The generation of the active Pd(0) species is critical. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[3][4] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that ensures rapid and quantitative generation of the active catalyst.[5][6]

Below is a workflow to guide your initial troubleshooting steps.

Troubleshooting_Workflow start Low / No Conversion Observed reagent_check Verify Reagent Purity & Anhydrous Conditions start->reagent_check atmosphere_check Confirm Rigorous Inert Atmosphere reagent_check->atmosphere_check Reagents OK reagent_fail Purify/Replace Reagents & Solvents reagent_check->reagent_fail Issue Found catalyst_check Assess Catalyst Precursor & Ligand Integrity atmosphere_check->catalyst_check Atmosphere OK atmosphere_fail Improve Degassing Protocol atmosphere_check->atmosphere_fail Issue Found catalyst_fail Use Fresh Catalyst/Ligand or Switch to Precatalyst catalyst_check->catalyst_fail Issue Found proceed Problem Persists: Proceed to Reaction-Specific Troubleshooting catalyst_check->proceed Catalyst OK reagent_fail->start atmosphere_fail->start catalyst_fail->start Suzuki_Cycle cluster_inputs Inputs Pd0 L-Pd(0) OA_Complex Ar-Pd(II)-Cl Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArCl Ar-Cl ArCl->OA_Complex Boronic R-B(OH)₂ Boronic->OA_Complex Base Base Base->OA_Complex Slow_OA Slow Step for Ar-Cl! Use bulky, e⁻-rich ligand Slow_OA->OA_Complex Side_Reaction Side Reactions: Homocoupling, Dehalogenation Side_Reaction->TM_Complex

References

Technical Support Center: Solvent Effects on 3-Chloro-2,6-difluorobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but sensitive reagent. My goal is to provide you with not just protocols, but the underlying chemical principles that govern its reactivity, with a specific focus on the critical role of solvent selection. By understanding the causality behind experimental choices, you can better troubleshoot issues and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity of this compound.

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two key reactive sites. The first is the aldehyde functional group, which is highly electrophilic. The second is the aromatic ring itself. The presence of three electron-withdrawing halogen substituents (two fluorine, one chlorine) makes the ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).

Q2: How do the halogen substituents influence the reactivity of the aldehyde group?

A2: The electron-withdrawing nature of the ortho-fluorine and chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon.[1] This makes the aldehyde group more reactive toward nucleophiles compared to unsubstituted benzaldehyde. This increased reactivity is beneficial for reactions like Knoevenagel condensations and reductive aminations, often leading to faster reaction times and higher yields under optimized conditions.[1][2]

Q3: Why is this molecule particularly susceptible to Nucleophilic Aromatic Substitution (SNAr)?

A3: For an SNAr reaction to occur, two conditions are essential: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. This compound meets both criteria perfectly. The two fluorine atoms and one chlorine atom strongly withdraw electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. While both chlorine and fluorine can act as leaving groups, the concerted mechanism for many SNAr reactions is now well-recognized.[3]

Q4: What is the general rule for choosing a solvent for SNAr reactions involving this substrate?

A4: The golden rule is to use a polar aprotic solvent .[4] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal choices. These solvents are polar enough to dissolve the nucleophile (often a salt) and stabilize the charged Meisenheimer complex, but they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive, dramatically increasing the reaction rate.[5][6]

Q5: Can protic solvents like ethanol or water ever be beneficial?

A5: While generally detrimental to SNAr reaction rates, there are nuances. Protic solvents excel at solvating and stabilizing anions. If the rate-determining step of your reaction is the departure of the leaving group (less common, but possible), a protic solvent could theoretically assist.[7] However, for most SNAr reactions involving amine or alkoxide nucleophiles, protic solvents will form a "hydrogen-bonding cage" around the nucleophile, drastically reducing its reactivity and slowing or even halting the reaction.[8][9] Therefore, their use should be a deliberate, hypothesis-driven choice rather than a default.

Troubleshooting Guides for Common Reactions

This section provides solutions to specific problems you may encounter during your experiments.

Scenario A: Nucleophilic Aromatic Substitution (e.g., with an amine)

Issue 1: My SNAr reaction shows low or no conversion, even at elevated temperatures.

  • Potential Cause 1: Incorrect Solvent Choice. You may be using a protic solvent (e.g., ethanol, methanol) or a non-polar solvent (e.g., toluene, hexane).

    • Suggested Solution: Switch to a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP. This is the single most critical parameter for this reaction type. Ensure the solvent is anhydrous, as water can interfere with the reaction.[4]

  • Potential Cause 2: Inactive Nucleophile. The base used to deprotonate your nucleophile (if required) may be insufficient, or the nucleophile itself is too weak.

    • Suggested Solution: If using a weak nucleophile, ensure a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is present in stoichiometric amounts. The choice of base is also solvent-dependent; for instance, K₂CO₃ has better solubility in DMF than in acetonitrile.

Issue 2: The reaction is messy, with multiple unidentified byproducts.

  • Potential Cause 1: Reaction Temperature is Too High. While heat is often necessary, excessive temperatures (>150 °C) can lead to decomposition of the starting material or product, or promote side reactions.

    • Suggested Solution: Optimize the temperature. Run a temperature screen from 80 °C to 120 °C and monitor by TLC or LC-MS to find the sweet spot where product formation is efficient and byproduct formation is minimal.

  • Potential Cause 2: Competing Substitution. Depending on the nucleophile and conditions, you might see substitution at the chlorine position in addition to, or instead of, the highly activated fluorine positions.

    • Suggested Solution: This is a complex issue governed by electronics and kinetics. Generally, substitution occurs ortho or para to the strongest activating groups. Given the structure, substitution of one of the fluorine atoms is most likely. If you suspect competing substitution, detailed analysis (NMR, MS) is required. A change in solvent can sometimes alter selectivity, but this is substrate-specific.

Scenario B: Knoevenagel Condensation (with an active methylene compound)

Issue 3: The yield of my Knoevenagel condensation is low, despite the aldehyde's high reactivity.

  • Potential Cause 1: Steric Hindrance. The two ortho-substituents (Cl and F) can create significant steric hindrance around the aldehyde, impeding the approach of a bulky active methylene compound or catalyst.[2]

    • Suggested Solution: Use a smaller, more active catalyst. While piperidine is common, a catalyst like ammonium acetate might be more effective.[2] Also, ensure your active methylene compound is not excessively bulky.

  • Potential Cause 2: Water Formation Inhibits Equilibrium. The Knoevenagel condensation produces one equivalent of water, which can hydrolyze the product or shift the equilibrium back to the starting materials.[2]

    • Suggested Solution: Use a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, adding molecular sieves to the reaction mixture in a solvent like ethanol or DMF can effectively sequester the water as it forms.

Data Summary and Protocols

Table 1: Influence of Solvent Class on SNAr Reactivity
Solvent ClassExample(s)Expected Effect on SNAr RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileHigh Solvates the counter-cation, leaving the nucleophile "bare" and highly reactive. Effectively stabilizes the charged Meisenheimer intermediate.[4][6]
Polar Protic Ethanol, Methanol, WaterLow Strongly solvates the nucleophile via hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[5][8]
Non-Polar Toluene, Hexane, DioxaneVery Low / Ineffective Reactants, especially ionic nucleophiles, have poor solubility. Fails to stabilize the highly polar transition state and charged intermediate.[6]
Experimental Protocol: Model SNAr Reaction

Reaction: Synthesis of 3-Chloro-2,6-difluoro-N-benzylaniline

  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.5 M concentration of the aldehyde).

  • Reagent Addition: Add benzylamine (1.1 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization and Workflows

Diagram 1: Solvent Selection Workflow

This diagram provides a decision-making process for choosing an appropriate solvent system.

Solvent_Selection_Workflow start Identify Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar aldehyde_rxn Aldehyde-Specific Reaction (e.g., Knoevenagel, Reduction) start->aldehyde_rxn solvent_choice_snar Use Polar Aprotic Solvent snar->solvent_choice_snar solvent_choice_aldehyde Is Water a Byproduct? aldehyde_rxn->solvent_choice_aldehyde aprotic_examples DMF, DMSO, NMP, Acetonitrile solvent_choice_snar->aprotic_examples protic_examples Ethanol, Methanol (Consider adding sieves) solvent_choice_aldehyde->protic_examples No azeotrope Toluene (with Dean-Stark) solvent_choice_aldehyde->azeotrope Yes

Caption: A decision tree for selecting a starting solvent.

Diagram 2: Solvent Effects on Nucleophile Reactivity in SNAr

This diagram illustrates the fundamental difference between protic and aprotic solvents in an SNAr reaction.

Caption: Protic vs. Aprotic solvation of a nucleophile.

References

Preventing decomposition of 3-Chloro-2,6-difluorobenzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block in their synthetic workflows. The unique electronic properties conferred by the halogen substituents make this compound a valuable intermediate, but also introduce specific stability challenges.[1] This resource provides in-depth, experience-driven answers to common issues, helping you optimize your reactions, maximize yields, and ensure the integrity of your results.

Understanding the Core Instability: Why Does It Decompose?

This compound is susceptible to decomposition through two primary pathways, especially under reaction conditions. Understanding these pathways is the first step toward prevention. The electron-withdrawing nature of the two ortho-fluorine atoms and the meta-chloro atom increases the electrophilicity of the aldehyde's carbonyl carbon, making it a prime target for nucleophiles.[1] However, it is the lack of alpha-hydrogens that dictates its behavior in the presence of a base.

  • Oxidation: Like many aldehydes, the formyl group (-CHO) is easily oxidized to the corresponding carboxylic acid (3-Chloro-2,6-difluorobenzoic acid).[2][3] This process is often accelerated by exposure to atmospheric oxygen, light, or trace metal impurities.[2][4] This is a common degradation pathway observed during storage and in reaction mixtures that are not properly deoxygenated.[2]

  • Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH, KOH), this compound, which lacks α-hydrogens, can undergo a disproportionation reaction known as the Cannizzaro reaction.[5][6] In this redox process, one molecule of the aldehyde is oxidized to a carboxylate salt, while a second molecule is reduced to the corresponding primary alcohol (3-Chloro-2,6-difluorobenzyl alcohol).[7][8][9] This is a significant cause of yield loss and impurity generation in base-mediated reactions.[5]

Troubleshooting Guide & Preventative Protocols

This section addresses common problems encountered in the lab with specific, actionable solutions.

Q1: My reaction mixture is turning yellow or brown, and TLC/LC-MS analysis shows a new, more polar spot. What is happening?

A1: This strongly suggests oxidation of the aldehyde to the carboxylic acid. The carboxylic acid product is significantly more polar and can sometimes be colored.

Root Cause Analysis:

  • Atmospheric Oxygen: The most common culprit is the presence of oxygen in the reaction headspace. Aldehydes are prone to auto-oxidation.[3]

  • Solvent Purity: Peroxides in aged, unstabilized solvents (like THF or ether) can act as potent oxidants.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.[4]

Preventative Protocol: Implementing Inert Atmosphere Techniques

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture, which can interfere with certain reactions.[10][11]

  • Assembly and Purging: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and septum-inlet) while still warm. Immediately flush the system with a dry, inert gas like nitrogen or argon for 5-10 minutes.[11] Use a bubbler to monitor the gas flow and maintain a slight positive pressure.[10][11]

  • Solvent Degassing: Use anhydrous solvents. For particularly sensitive reactions, degas the solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Handling: Add this compound and other reagents under a positive flow of inert gas.[12] For liquid reagents, use gas-tight syringes.[10][12]

  • Reaction Maintenance: Maintain the inert atmosphere throughout the entire reaction, including workup if the product is also sensitive.

Q2: I'm running a base-catalyzed reaction (e.g., Wittig, Aldol) and getting low yields of my desired product, along with two major byproducts. Why?

A2: You are likely observing the effects of a base-induced Cannizzaro reaction. [5][13] Strong bases like hydroxides or alkoxides readily attack the electrophilic carbonyl carbon, initiating the disproportionation pathway to the corresponding alcohol and carboxylic acid.[7][8]

Root Cause Analysis:

  • Base Strength: Strong, nucleophilic bases (e.g., NaOH, KOH, t-BuOK) are prime initiators of the Cannizzaro reaction for non-enolizable aldehydes.[5][9][14]

  • Concentration: The reaction is often second order in aldehyde and first order in base, meaning higher concentrations of both will accelerate this undesired side reaction.[5]

Preventative Protocol: Strategic Selection of Base and Conditions

  • Choose a Weaker, Non-Nucleophilic Base: For reactions like the Wittig or Knoevenagel condensation, strong bases are often unnecessary. Consider using milder organic bases which are less likely to initiate the Cannizzaro pathway. A study on the Wittig reaction of similar perfluorohalogenated benzaldehydes found that conventional bases like n-BuLi and K2CO3 caused decomposition, while organic bases like DBU and tetramethylguanidine (TMG) were successful.[14]

  • Control Stoichiometry: Use only the required catalytic or stoichiometric amount of base. An excess can drive the decomposition.

  • Temperature Management: Add the base slowly and at a reduced temperature (e.g., 0 °C or below) to dissipate the heat of reaction and minimize the rate of the undesired pathway. Allow the reaction to warm to the target temperature slowly.

  • Monitor Closely: Follow the consumption of the starting material by TLC or LC-MS. Prolonged reaction times can lead to increased byproduct formation.

Parameter Problematic Condition Recommended Solution Rationale
Atmosphere Air / OxygenNitrogen or ArgonPrevents oxidation of the aldehyde to a carboxylic acid.[4]
Base Choice Strong, nucleophilic bases (e.g., KOH, NaH)Weaker, sterically hindered organic bases (e.g., DBU, TMG)Minimizes the competing Cannizzaro reaction.[14]
Temperature High initial temperature / rapid heatingSlow addition of reagents at low temperature (0 °C)Controls reaction rate and suppresses exothermic side reactions.
Solvents Old, non-anhydrous, or peroxide-containingFresh, anhydrous, inhibitor-free solventsPrevents side reactions and ensures reagent stability.[15]

Visualizing Decomposition Pathways

The following diagram illustrates the two major competing decomposition pathways for this compound under common reaction conditions.

DecompositionPathways A This compound B Oxidation (O2, Peroxides) A->B D Cannizzaro Reaction (Strong Base, e.g., KOH) A->D C 3-Chloro-2,6-difluorobenzoic Acid B->C Undesired Side Product E 3-Chloro-2,6-difluorobenzyl Alcohol (Reduction Product) D->E F 3-Chloro-2,6-difluorobenzoate (Oxidation Product) D->F

References

Technical Support Center: Work-up Procedures for 3-Chloro-2,6-difluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 3-Chloro-2,6-difluorobenzaldehyde. This resource is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the work-up and purification of reactions utilizing this versatile, yet sometimes challenging, reagent. Our focus is on the causality behind each step, ensuring you can adapt and troubleshoot effectively.

Core Principles: Understanding the Reactivity of this compound

This compound is a trisubstituted benzaldehyde featuring an electron-deficient aromatic ring and a highly reactive aldehyde functional group.[1] Its unique electronic properties influence both the desired reaction and the potential side products, which are critical considerations for a successful work-up.

  • Aldehyde Functionality : The primary site of reactivity. It is prone to nucleophilic attack, oxidation to a carboxylic acid, and, under strongly basic conditions, disproportionation via the Cannizzaro reaction.[2]

  • Halogenated Ring : The chloro and fluoro substituents are generally stable but can participate in side reactions like hydrodehalogenation, especially during metal-catalyzed cross-coupling reactions.[3]

  • Physical Properties : It is a solid at room temperature and has limited water solubility. Its products may exhibit a range of polarities, requiring flexible purification strategies.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during the work-up of reactions involving this compound.

Q1: I have a significant amount of unreacted starting aldehyde in my crude product after my reaction (e.g., Grignard, Wittig). How can I remove it without resorting to column chromatography?

Answer: This is a classic purification challenge where the polarity of the starting material and the product may be too similar for simple extraction. The most effective method is a selective chemical extraction using sodium bisulfite.

The Underlying Principle (The "Why"): Aldehydes react reversibly with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct.[4][5][6] This adduct, being a salt, partitions into the aqueous layer during a liquid-liquid extraction, effectively separating the aldehyde from non-aldehyde components (like alcohols, alkenes, or esters) which remain in the organic layer.[6][7]

Detailed Protocol: Selective Aldehyde Removal with Bisulfite Wash
  • Dissolution : Dissolve your crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Miscible Solvent : Add a small volume of a water-miscible solvent like methanol or THF (approx. 10-20% of the organic solvent volume). This improves the mass transfer between the organic and aqueous phases, accelerating adduct formation.[4][6]

  • Adduct Formation : Transfer the solution to a separatory funnel and add 1-2 volumes of a freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-5 minutes. You may see a precipitate form, which is the bisulfite adduct.

  • Extraction : Add deionized water to dissolve any precipitated adduct and dilute the mixture. Separate the aqueous layer.

  • Back-Wash : Wash the organic layer again with a small amount of saturated sodium bisulfite solution, followed by a wash with brine to remove residual water and help break any emulsions.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your aldehyde-free product.

Trustworthiness Check: Monitor the removal of the aldehyde by TLC before and after the wash. The spot corresponding to this compound should disappear or be significantly diminished in the organic layer after the procedure.

Q2: My work-up involves a basic wash (e.g., with NaOH or K₂CO₃), but my yield is low, and I've isolated both the expected alcohol and a carboxylic acid. What happened?

Answer: You have likely induced a Cannizzaro reaction . Because this compound has no α-hydrogens, it cannot enolize. In the presence of a strong base, it undergoes a disproportionation reaction where one molecule is reduced to the corresponding alcohol (3-chloro-2,6-difluorobenzyl alcohol) and another is oxidized to the carboxylic acid (3-chloro-2,6-difluorobenzoic acid).[2][8]

Causality and Prevention:

  • Cause : High concentration of a strong base (e.g., NaOH, KOH) and/or elevated temperatures during the work-up.[2]

  • Prevention :

    • Use a weaker base for neutralization if possible, such as sodium bicarbonate (NaHCO₃).

    • Perform the basic wash at low temperatures (0 °C) to minimize the reaction rate.

    • Add the base slowly and ensure efficient stirring to avoid localized areas of high concentration.

Work-up Strategy for Cannizzaro Products: If the reaction has already occurred, you can separate the products by taking advantage of their different acidic/neutral properties:

  • Dissolve the mixture in an organic solvent like ethyl acetate.

  • Wash with a saturated NaHCO₃ solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the layers. The organic layer now contains the neutral alcohol product.

  • To recover the carboxylic acid, acidify the aqueous layer with dilute HCl until the pH is acidic, then extract with ethyl acetate.

Q3: During my Suzuki coupling reaction, I'm seeing a significant amount of 2,4-difluorobenzaldehyde as a byproduct. What is causing this de-chlorination?

Answer: The formation of a dehalogenated byproduct is a known side reaction in palladium-catalyzed cross-couplings, often referred to as hydrodehalogenation.

Mechanistic Insight: This side reaction is often caused by factors that favor protonolysis of the aryl-palladium intermediate over the desired reductive elimination step. Key causes include:

  • Presence of a Proton Source : Water is a common culprit. Using strictly anhydrous ("dry") solvents and reagents is critical.[3]

  • Base Strength : Strong bases can facilitate protonolysis. Switching to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[3]

  • Ligand Choice : Bulky, electron-rich phosphine ligands can accelerate reductive elimination, outcompeting the dehalogenation pathway.[3]

  • Temperature : High reaction temperatures can increase the rate of side reactions. Running the reaction at the lowest effective temperature is advisable.[3]

Troubleshooting Steps:

  • Ensure all glassware is flame-dried or oven-dried.

  • Use freshly distilled, anhydrous solvents.

  • Switch from strong bases (like NaOH, KOH) to weaker inorganic bases (K₃PO₄, Cs₂CO₃).

  • Screen different phosphine ligands to find one that promotes faster coupling.

Troubleshooting Summary Table
Issue EncounteredPotential Cause(s)Recommended Solution(s)
Persistent Emulsion High concentration of salts, fine precipitates, polar byproducts.Add saturated brine, filter the entire mixture through Celite, dilute with a different organic solvent.
Contamination with Triphenylphosphine Oxide Byproduct from Wittig or similar reactions.Suspend crude material in a minimal volume of ether/pentane and filter; the oxide is less soluble.[9]
Product is Water-Soluble Product has highly polar functional groups (e.g., multiple hydroxyls).Saturate the aqueous layer with NaCl (salting out), then re-extract with a more polar solvent like ethyl acetate or a THF/ethyl acetate mixture.
Reaction Fails to Reproduce Impure reagents, non-anhydrous conditions, incorrect scale or temperature.Purify starting materials, ensure rigorously dry conditions, replicate the original scale and monitor temperature closely.[10][11]

Visualizing the Workflow

General Extractive Work-up Workflow

A standard work-up procedure aims to separate the desired organic product from salts, catalysts, and unreacted polar reagents.

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification Phase Reaction Crude Reaction Mixture Quench 1. Quench Reaction (e.g., add sat. NH4Cl or H2O) Reaction->Quench Extract 2. Liquid-Liquid Extraction (Organic Solvent + Aqueous Layer) Quench->Extract Wash 3. Wash Organic Layer (e.g., H2O, Brine) Extract->Wash Aqueous Aqueous Waste (Salts, Byproducts) Extract->Aqueous Separate Layers Dry 4. Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Chromatography, Recrystallization, etc.) Concentrate->Purify

Caption: A typical experimental workflow from reaction completion to purification.

Decision Tree for Aldehyde Impurity Removal

This diagram outlines the logic for dealing with unreacted starting material.

Caption: Decision-making process for removing residual aldehyde starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reactions? A1: this compound is classified as a skin, eye, and respiratory irritant.[12][13][14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Thermal decomposition can release hazardous gases like hydrogen chloride and hydrogen fluoride.[13][15]

Q2: My product is a solid. What is a good general strategy for recrystallization? A2: Recrystallization is an excellent purification technique for solid products.[16] The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Start by testing small amounts in common solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene). A two-solvent system (e.g., ethyl acetate/hexanes or ethanol/water) is often effective. Dissolve the crude solid in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until turbidity appears. Allow it to cool slowly to form pure crystals.[17]

Q3: Can I store a solution of my reaction mixture overnight before performing the work-up? A3: This depends on the stability of your product. If your product is sensitive to air (oxidation), moisture, or the other components in the mixture, it is best to work it up immediately. Leaving a reaction mixture for an extended period can lead to decomposition and lower yields.[10] If you must store it, do so at a low temperature (e.g., in a refrigerator) and under an inert atmosphere (e.g., nitrogen or argon).

Q4: How do I break a stubborn emulsion that formed during my extraction? A4: Emulsions are a common frustration. Here are several techniques to try, in order of simplicity:

  • Add Brine : Add a significant volume of saturated aqueous NaCl solution. This increases the ionic strength of the aqueous phase, which often forces the layers to separate.

  • Filter : Pass the entire mixture through a pad of Celite or glass wool. This can break up the microscopic droplets that form the emulsion.

  • Wait : Sometimes, simply letting the separatory funnel stand undisturbed for 30-60 minutes is enough for the layers to separate.

  • Centrifugation : If available, centrifuging the mixture is a highly effective method for separating layers.

References

Validation & Comparative

The Structural Significance of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Spectrum of 3-Chloro-2,6-difluorobenzaldehyde: A Comparative Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key building block in medicinal chemistry. By comparing its spectral features with those of related substituted benzaldehydes, we will explore the nuanced effects of electron-withdrawing substituents on proton chemical shifts and coupling patterns. This guide is designed to serve as a practical resource, blending theoretical principles with experimental insights to aid in accurate spectral interpretation.

This compound is a trifunctional aromatic compound whose reactivity and biological applications are dictated by the interplay of its aldehyde, chloro, and fluoro substituents. The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy provides a powerful, non-destructive method to confirm its identity and purity. The position and electronegativity of the substituents create a unique electronic environment for each proton, resulting in a distinctive and predictable ¹H NMR spectrum.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aldehydic region. The interpretation of the spectrum hinges on understanding the electronic effects of the substituents. Both fluorine and chlorine are electron-withdrawing groups, which decrease the electron density of the aromatic ring, leading to a deshielding effect on the aromatic protons.[1] This deshielding causes the protons to resonate at a lower field (higher ppm values).

The aldehydic proton is significantly deshielded by the anisotropic effect of the carbonyl group and resonates at a characteristic downfield chemical shift.[2][3]

Predicted ¹H NMR Spectral Data for this compound:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.3t~1.5 (⁴J H-F)
H-4~7.6ddd⁸.5 (³J H-H), ~2.0 (⁴J H-F), ~1.0 (⁵J H-H)
H-5~7.2ddd⁸.5 (³J H-H), ~9.0 (³J H-F), ~1.5 (⁴J H-H)

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent transfer Transfer solution to NMR tube dissolve->transfer insert Insert sample into magnet transfer->insert lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Set parameters and acquire data shim->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Referencing baseline->integrate

References

A Comparative Guide to the ¹³C NMR Analysis of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Architecture

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. 3-Chloro-2,6-difluorobenzaldehyde, a halogenated aromatic aldehyde, serves as a critical building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups flanking a carbonyl moiety, presents a compelling case for in-depth spectroscopic analysis. This guide offers a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, juxtaposed with structurally related analogs to provide a clear understanding of the influence of halogen substitution on the chemical environment of the aromatic ring.

As a Senior Application Scientist, the rationale behind our analytical approach is to not only present data but to illuminate the underlying principles that govern the observed chemical shifts. The electronegativity and spatial arrangement of the halogen substituents induce significant electronic effects, which are sensitively detected by ¹³C NMR spectroscopy. This guide will dissect these effects, offering a robust framework for researchers to interpret similar spectra and predict the chemical shifts in novel halogenated aromatic systems.

The ¹³C NMR Spectrum of this compound: A Detailed Analysis

Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools, which are widely recognized for their accuracy, provide a reliable foundation for our analysis.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~185-190
C1~120-125
C2~160-165 (d, ¹JCF)
C3~130-135
C4~115-120
C5~125-130
C6~160-165 (d, ¹JCF)

Note: These are estimated values and may vary from experimental data. 'd' denotes a doublet due to carbon-fluorine coupling.

The predicted spectrum reveals key features that are a direct consequence of the substituent pattern:

  • The Aldehydic Carbonyl Group (C=O): This carbon is expected to resonate in the downfield region of the spectrum, a characteristic feature of carbonyl carbons.

  • Fluorine-Coupled Carbons (C2 and C6): The carbons directly bonded to the highly electronegative fluorine atoms will exhibit two significant characteristics: a substantial downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet signal for each.

  • Chlorine-Substituted Carbon (C3): The carbon bearing the chlorine atom will also experience a downfield shift, though typically less pronounced than that caused by fluorine.

  • Ipso-Carbon (C1): The carbon to which the aldehyde group is attached will show a distinct chemical shift influenced by the carbonyl group's electron-withdrawing nature.

  • Remaining Aromatic Carbons (C4 and C5): The chemical shifts of these carbons are influenced by the cumulative electronic effects of all three substituents.

Comparative ¹³C NMR Analysis: Understanding Substituent Effects

To fully appreciate the nuances of the ¹³C NMR spectrum of this compound, a comparison with simpler, related molecules is indispensable. We will examine the spectra of benzaldehyde, 3-chlorobenzaldehyde, and 2,6-difluorobenzaldehyde.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon AtomBenzaldehyde[1]3-Chlorobenzaldehyde[2]2,6-DifluorobenzaldehydeThis compound (Predicted)
C=O192.3190.9~185-190~185-190
C1136.5137.8~115-120~120-125
C2129.7129.3~162 (dd)~160-165 (d)
C3129.0135.5~112 (t)~130-135
C4134.4130.4~133 (t)~115-120
C5129.0128.0~112 (t)~125-130
C6129.7134.4~162 (dd)~160-165 (d)

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 't' a triplet, arising from C-F coupling. The data for 2,6-difluorobenzaldehyde is estimated based on typical values for similar compounds.

dot```dot graph "Substituent Effects on Aromatic Carbons" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

// Nodes for the benzene ring C1 [label="C1", pos="0,1.5!", fillcolor="#4285F4"]; C2 [label="C2", pos="-1.3,-0.75!", fillcolor="#EA4335"]; C3 [label="C3", pos="-0.8,-2.25!", fillcolor="#FBBC05"]; C4 [label="C4", pos="0.8,-2.25!", fillcolor="#34A853"]; C5 [label="C5", pos="1.3,-0.75!", fillcolor="#FBBC05"]; C6 [label="C6", pos="0.8,0.75!", fillcolor="#EA4335"];

// Substituent Nodes CHO [label="CHO", pos="0,2.5!", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Cl [label="Cl", pos="-1.5,-3.25!", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; F_left [label="F", pos="-2.3, -0.75!", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; F_right [label="F", pos="1.8, 0.75!", shape=box, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges representing bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- CHO; C3 -- Cl; C2 -- F_left; C6 -- F_right;

// Invisible edges for layout edge [style=invis]; CHO -- F_left; CHO -- F_right; Cl -- F_left; Cl -- F_right; }

Caption: Standard workflow for acquiring and processing a ¹³C NMR spectrum.

Conclusion: A Powerful Tool for Structural Elucidation

The ¹³C NMR analysis of this compound, when compared with its structural analogs, provides a clear and detailed picture of the electronic effects of halogen substituents on an aromatic ring. The predictable downfield shifts and carbon-fluorine couplings serve as reliable diagnostic markers for structural confirmation. By following a robust experimental protocol, researchers can obtain high-quality data that, when expertly interpreted, becomes an invaluable asset in the synthesis and characterization of novel chemical entities. This guide serves as a testament to the power of ¹³C NMR spectroscopy as a cornerstone of modern chemical analysis, enabling scientists to navigate the complexities of molecular structure with confidence and precision.

References

A Comparative Guide to the FTIR Spectroscopy of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Chloro-2,6-difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the vibrational characteristics of this molecule is crucial for quality control, reaction monitoring, and structural elucidation. Through a comparative approach with structurally related benzaldehydes—benzaldehyde, 3-chlorobenzaldehyde, and 2,6-difluorobenzaldehyde—this document provides a framework for interpreting the spectral features influenced by its unique substitution pattern. The experimental data for this compound is grounded in the comprehensive spectral analysis reported by Hiremath and Tonannavar (2009).[1]

Introduction: The Vibrational Fingerprint of Substituted Benzaldehydes

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting spectrum is a unique "fingerprint" that provides valuable information about the functional groups present and the overall molecular structure.

For aromatic aldehydes, the FTIR spectrum is characterized by several key features: the carbonyl (C=O) stretch of the aldehyde group, the aldehydic C-H stretch, aromatic C=C stretching vibrations, and aromatic C-H stretches. The positions of these absorption bands are sensitive to the electronic effects of substituents on the benzene ring. Electron-withdrawing groups, such as halogens, can influence the bond strength and vibrational frequencies of adjacent functional groups through inductive and resonance effects. This guide will dissect these influences in the context of this compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for obtaining the spectrum of a solid sample like this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector, capable of scanning the mid-infrared range (4000-400 cm⁻¹).

Sample Preparation (KBr Pellet Method): This method is ideal for solid samples and was employed in the key reference study for this compound.[1]

  • Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of this compound. Homogeneous particle size is crucial to minimize light scattering.

  • Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR range. Gently but thoroughly mix the sample and KBr until a homogenous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

Caption: Workflow for obtaining the FTIR spectrum of a solid sample using the KBr pellet method.

Spectral Analysis of this compound

The FTIR spectrum of this compound is complex, with characteristic absorptions arising from the aldehyde group, the trisubstituted benzene ring, and the carbon-halogen bonds. The assignments are based on the detailed vibrational analysis performed by Hiremath and Tonannavar (2009).[1]

  • Aldehyde Group Vibrations:

    • C=O Stretching: The carbonyl group gives rise to a strong, sharp absorption band. In aromatic aldehydes, this band is typically found in the range of 1710-1685 cm⁻¹. The presence of electron-withdrawing halogens is expected to slightly increase this frequency compared to benzaldehyde.

    • Aldehydic C-H Stretching: A characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which typically appears as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic.[2]

  • Aromatic Ring and Substituent Vibrations:

    • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers above 3000 cm⁻¹.

    • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically result in a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[3]

    • C-F Stretching: The carbon-fluorine bonds will produce strong absorption bands in the 1350-1150 cm⁻¹ region. The presence of two C-F bonds will likely result in multiple bands corresponding to symmetric and asymmetric stretching modes.

    • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a medium to strong absorption in the 800-600 cm⁻¹ region.

Comparative FTIR Analysis

The influence of the chloro and fluoro substituents on the vibrational frequencies of the benzaldehyde moiety can be elucidated by comparing its spectrum with those of benzaldehyde, 3-chlorobenzaldehyde, and 2,6-difluorobenzaldehyde.

Molecular Structures for Comparison

Caption: Molecular structures of the target compound and its structural analogs.

Data Summary and Comparison

The following table summarizes the key vibrational frequencies for this compound and its analogs.

Vibrational ModeThis compound (cm⁻¹)Benzaldehyde (cm⁻¹)3-Chlorobenzaldehyde (cm⁻¹)2,6-Difluorobenzaldehyde (cm⁻¹)
Aldehydic C-H StretchExpected ~2850 & ~2750~2820 & ~2720[3]~2860 & ~2775Expected ~2860 & ~2760
Aromatic C-H Stretch>3000~3030[3]>3000>3000
C=O Stretch~1700-1720~1703[2]~1700~1710-1720
Aromatic C=C Stretch~1600-1450~1600-1450[3]~1600-1450~1600-1450
C-F StretchExpected ~1350-1150N/AN/AExpected ~1350-1150
C-Cl StretchExpected ~800-600N/A~800-600N/A

Note: The values for this compound and its difluoro-analog are based on expected ranges for similar compounds and the findings of Hiremath and Tonannavar (2009).[1]

Discussion of Spectral Differences:

  • C=O Stretching Frequency: The C=O stretching frequency is a sensitive indicator of the electronic environment. In benzaldehyde, it appears around 1703 cm⁻¹.[2] For 3-chlorobenzaldehyde, the electron-withdrawing nature of chlorine is expected to have a minor effect due to its meta position. However, in this compound, the presence of two highly electronegative fluorine atoms ortho to the aldehyde group, in addition to the chlorine atom, will have a significant inductive effect. This is expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to benzaldehyde.

  • C-H Stretching Frequencies: The aldehydic and aromatic C-H stretching frequencies are generally less affected by substitution than the C=O stretch, but subtle shifts can be observed.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of bending and stretching vibrations. The most significant differences between the spectra will be observed here. The strong C-F and C-Cl stretching vibrations in this compound will be absent in the spectrum of benzaldehyde. Similarly, the spectrum of 3-chlorobenzaldehyde will show a C-Cl stretch but no C-F stretches, and the spectrum of 2,6-difluorobenzaldehyde will exhibit C-F stretches but no C-Cl stretch. These distinct features in the fingerprint region are crucial for unequivocal identification.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information. A thorough analysis, particularly when compared with simpler analogs, allows for the confident assignment of its characteristic vibrational modes. The strong electron-withdrawing effects of the three halogen substituents significantly influence the electronic structure and, consequently, the vibrational frequencies of the molecule, most notably in the carbonyl and carbon-halogen stretching regions. The detailed spectral assignments reported by Hiremath and Tonannavar provide a definitive reference for the characterization of this important chemical intermediate.[1] This guide serves as a practical tool for researchers and professionals in utilizing FTIR spectroscopy for the reliable identification and quality assessment of this compound.

References

A Comparative Guide to the Mass Spectrometry of 3-Chloro-2,6-difluorobenzaldehyde: Navigating Ionization Techniques for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of intermediates is paramount. 3-Chloro-2,6-difluorobenzaldehyde, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure purity, monitor reaction progress, and identify potential impurities. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth comparison of common mass spectrometry approaches for the analysis of this compound, empowering researchers and drug development professionals to make informed decisions for their analytical workflows.

The Analytical Challenge: Ionizing a Small, Halogenated Aromatic

This compound (C₇H₃ClF₂O, Molecular Weight: 176.55 g/mol ) presents a unique set of characteristics that influence the choice of mass spectrometry technique.[1][2] Its aromatic nature, the presence of electronegative halogen atoms, and the reactive aldehyde functional group all play a role in its ionization and fragmentation behavior. The primary challenge lies in selecting an ionization source and mass analyzer combination that yields the most informative data, whether the goal is straightforward quantification or detailed structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Classic Approach for Structural Elucidation

For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful and widely used technique.[3][4] EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a chemical fingerprint, providing rich structural information.

Predicted Fragmentation Pattern of this compound under EI

Based on established fragmentation rules for aromatic aldehydes and halogenated compounds, the EI mass spectrum of this compound is anticipated to exhibit a series of characteristic ions.[5][6] The initial event is the formation of the molecular ion (M⁺˙), which then undergoes a cascade of fragmentation events.

A key feature to note is the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, will result in doublet peaks for any chlorine-containing fragment, separated by two mass-to-charge units (m/z).

The proposed fragmentation pathway is as follows:

  • Molecular Ion (m/z 176/178): The intact molecule with one electron removed.

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 175/177): A common fragmentation for aldehydes, resulting from the cleavage of the C-H bond of the aldehyde group.[7]

  • Loss of Carbon Monoxide ([M-CO]⁺˙, m/z 148/150): Expulsion of a neutral CO molecule from the molecular ion.

  • Loss of the Formyl Radical ([M-CHO]⁺, m/z 147/149): Cleavage of the bond between the aromatic ring and the carbonyl group.[8]

  • Loss of a Chlorine Radical ([M-Cl]⁺, m/z 141): Cleavage of the C-Cl bond to yield a difluorobenzoyl cation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Sample in Solution Injector Injector Sample->Injector Column GC Column Injector->Column Oven Oven Column->Oven IonSource EI Source (70 eV) Oven->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Mass Spectrum LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample in Solution Injector Injector Sample->Injector Pump LC Pump Pump->Injector Column LC Column Injector->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Mass Spectrum

References

A Senior Application Scientist's Comparative Guide to Purity Analysis of 3-Chloro-2,6-difluorobenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, safe, and effective outcomes. 3-Chloro-2,6-difluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Even trace impurities can lead to unwanted side reactions, impact yield, and introduce potentially harmful substances into the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comparative analysis of robust analytical methodologies for assessing the purity of this compound. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, offering a detailed, field-proven protocol. Furthermore, we will objectively compare its performance with Gas Chromatography (GC), an orthogonal technique, providing the supporting experimental rationale and data to empower you in selecting the optimal method for your laboratory's needs.

The Analytical Imperative: Understanding Potential Impurities

A robust purity method must be "stability-indicating," meaning it can separate the main component from its potential process-related impurities and degradation products. While a specific impurity profile for this compound is not extensively published, we can logically deduce the most probable impurities from its likely synthetic pathways, such as the halogen exchange reaction from dichlorobenzaldehyde precursors or the oxidation of a corresponding benzyl alcohol.

Common Process-Related Impurities May Include:

  • Starting Materials: Unreacted precursors like 2,3-dichlorobenzaldehyde or 1-chloro-2,3-difluorobenzene.

  • Isomeric Impurities: Positional isomers such as 4-Chloro-2,6-difluorobenzaldehyde or 2-Chloro-3-fluorobenzaldehyde, which may arise from impurities in the starting materials.

  • Over-oxidation Products: The corresponding 3-Chloro-2,6-difluorobenzoic acid is a common impurity formed by the oxidation of the aldehyde group.[1]

  • Related By-products: Intermediates from the synthesis that were not fully converted.

A successful analytical method must possess the specificity to resolve all these potential compounds from the main this compound peak.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the analysis of moderately polar, aromatic compounds like halogenated benzaldehydes, RP-HPLC is the workhorse of the pharmaceutical industry.[2] Its versatility, robustness, and high resolving power make it the premier choice for purity and stability testing. The method detailed below is adapted from established protocols for structurally similar halogenated benzaldehydes and is designed for immediate implementation and validation in a quality control environment.

Causality Behind the Method: Why These Parameters?

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase.[2] We employ a nonpolar stationary phase (C18) and a polar mobile phase. Less polar compounds (more hydrophobic) are retained longer on the column.

  • Column Selection (C18): An octadecylsilane (C18) column is the universal starting point for RP-HPLC method development due to its strong hydrophobic retention of a wide range of organic molecules. Its ability to separate compounds based on subtle differences in hydrophobicity is ideal for distinguishing between closely related isomers and degradation products.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity, which allows for lower backpressure, and its UV transparency at low wavelengths. A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, is employed to ensure that both polar (e.g., benzoic acid derivatives) and non-polar impurities are eluted with sharp, symmetrical peaks within a reasonable runtime.

  • UV Detection: this compound possesses a chromophore (the substituted benzene ring) that absorbs UV light. A photodiode array (PDA) detector is highly recommended as it provides spectral data, which can be invaluable for peak identification and assessing peak purity. The detection wavelength is selected at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards like USP <621> to ensure the chromatographic system is performing adequately.[3]

Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionJustification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, PDA/UV DetectorStandard equipment for robust and reproducible chromatographic analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution for complex mixtures of aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcidification sharpens peaks of acidic compounds and suppresses silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidCommon organic modifier providing good separation efficiency.
Gradient Program 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% BEnsures elution of a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while maintaining sensitivity.

Standard and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the Standard Solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the column.

System Suitability Testing (SST):

Before sample analysis, perform at least five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH Q2(R1) guidelines.[4]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment of this compound.

Alternative Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful alternative, particularly for assessing volatile and semi-volatile impurities. The separation is based on the compound's boiling point and its interaction with the stationary phase. For a thermally stable compound like this compound, GC offers high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID).[5]

Why Consider GC? An Orthogonal Approach

Employing a technique with a different separation mechanism (volatility vs. polarity) provides a more comprehensive purity profile. GC is exceptionally adept at separating non-polar impurities and isomers that might co-elute in an RP-HPLC system. It is an excellent confirmatory technique.

Experimental Protocol: GC-FID Purity Method

Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionJustification
GC System Gas Chromatograph with Split/Splitless Inlet and FIDStandard, robust setup for purity analysis of volatile compounds.
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column separating primarily by boiling point; provides good peak shape.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minInert carrier gas for efficient transfer of analytes through the column.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 50:1Prevents column overloading with a concentrated sample.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)Temperature program ensures separation of low and high boiling point impurities.
Detector FID at 300 °CUniversal detector for organic compounds, offering high sensitivity and a wide linear range.

Standard and Sample Preparation:

  • Diluent: Use a high-purity solvent such as Acetone or Dichloromethane.

  • Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical objective. Neither method is universally superior; they are complementary.

ParameterReversed-Phase HPLC-UV Gas Chromatography-FID
Principle Separation based on polarity and hydrophobic interactions.Separation based on volatility and boiling point.
Primary Use Comprehensive purity and impurity profiling, especially for non-volatile or thermally labile impurities (e.g., benzoic acid).Purity and impurity profiling, excelling at volatile and semi-volatile impurities and isomers.
Specificity High, especially with a PDA detector providing spectral data for peak purity assessment.Very high, offering excellent resolution of isomers with different boiling points.
Sensitivity High for UV-active compounds.Extremely high for compounds that respond well to FID.
Key Advantage Excellent for analyzing potential non-volatile degradation products like the corresponding benzoic acid without derivatization.Superior separation of volatile isomers and starting materials.
Limitation May not resolve impurities with very similar polarity.Not suitable for non-volatile or thermally labile impurities. The high inlet temperature could degrade sensitive compounds.

Logical Comparison of Analytical Techniques

Comparison cluster_hplc HPLC-UV cluster_gc GC-FID hplc_adv Advantages: - Analyzes non-volatile impurities (e.g., benzoic acid) - Room temperature analysis - PDA for peak purity hplc_lim Limitations: - May struggle with non-polar isomers of similar structure gc_adv Advantages: - Superior resolution of volatile isomers - High sensitivity (FID) - Fast analysis times gc_lim Limitations: - Requires analyte volatility and thermal stability - Not suitable for acidic impurities without derivatization Analyte 3-Chloro-2,6- difluorobenzaldehyde Purity Analysis Analyte->hplc_adv Primary Method Analyte->gc_adv Orthogonal Method

Caption: Logical Comparison of HPLC and GC for Purity Analysis.

Conclusion and Recommendation

For a comprehensive and robust assessment of this compound purity, a Reversed-Phase HPLC method with UV detection is the recommended primary technique. Its ability to quantify the parent compound while simultaneously separating potential non-volatile, polar impurities like 3-Chloro-2,6-difluorobenzoic acid in a single run makes it indispensable for routine quality control and stability studies. The method's adherence to principles outlined in regulatory guidelines ensures its suitability for drug development applications.

The Gas Chromatography method serves as an excellent orthogonal technique. It is highly recommended for confirmatory analysis and for detailed investigation of volatile, process-related impurities and isomers that may not be fully resolved by HPLC. The implementation of both methods provides a powerful, multi-faceted analytical strategy, ensuring the highest confidence in the purity, quality, and safety of this critical synthetic intermediate.

References

A Comparative Analysis of the Reactivity of 3-Chloro-2,6-difluorobenzaldehyde and 2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This technical guide provides a detailed comparative analysis of the reactivity of 3-Chloro-2,6-difluorobenzaldehyde and 2,6-difluorobenzaldehyde. These two aromatic aldehydes are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] This guide will explore how the addition of a chlorine atom at the 3-position of 2,6-difluorobenzaldehyde influences the electrophilicity of the carbonyl group and the reactivity of the aromatic ring. We will delve into the underlying electronic and steric effects and provide experimental protocols for key transformations to illustrate these differences.

Introduction: Structural and Electronic Properties

2,6-difluorobenzaldehyde and this compound are both benzaldehyde derivatives substituted with two fluorine atoms at the ortho positions. The primary distinction lies in the presence of a chlorine atom at the meta position in the latter. This seemingly minor structural change has a profound impact on the electron distribution within the molecule and, consequently, its chemical reactivity.

2,6-difluorobenzaldehyde possesses a symmetric substitution pattern. The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

This compound , in addition to the two ortho-fluorine atoms, has a chlorine atom at the C3 position. Chlorine also exhibits a dual electronic character: a potent electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R).[5] The net result is a further increase in the overall electron-withdrawing nature of the substituents on the benzaldehyde ring. This heightened electron deficiency significantly impacts the reactivity of both the aldehyde functional group and the aromatic ring itself.

CompoundStructureMolecular FormulaMolecular WeightKey Features
2,6-difluorobenzaldehyde 2,6-difluorobenzaldehydeC₇H₄F₂O[6]142.10 g/mol [6]Symmetric, strong -I effect from two ortho-fluorines.
This compound this compoundC₇H₃ClF₂O[7]176.55 g/mol Asymmetric, cumulative -I effect from two fluorines and one chlorine.

Comparative Reactivity of the Aldehyde Group

The primary reactive site in both molecules is the aldehyde functional group. The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles.

Nucleophilic Addition Reactions

The electron-withdrawing substituents in both compounds activate the aldehyde group towards nucleophilic addition. However, the additional chlorine atom in this compound is expected to render its carbonyl carbon more electrophilic than that of 2,6-difluorobenzaldehyde. This suggests that this compound should react faster with nucleophiles in reactions such as Grignard additions, cyanohydrin formation, and reductions.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[8] This reaction is a powerful tool for forming carbon-carbon double bonds. The increased electrophilicity of the carbonyl carbon in this compound is anticipated to facilitate this reaction, potentially leading to higher yields and/or faster reaction times compared to 2,6-difluorobenzaldehyde under identical conditions.

Below is a generalized workflow for a Knoevenagel condensation reaction.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Aldehyde (Substituted Benzaldehyde) E Combine Reactants in Flask A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent (e.g., Ethanol) D->E F Heat to Reflux E->F G Monitor by TLC F->G H Cool Reaction Mixture G->H I Precipitate Product H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Recrystallization K->L

Caption: Generalized workflow for the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a method for comparing the reactivity of the two aldehydes in a Knoevenagel condensation.

Materials:

  • 2,6-difluorobenzaldehyde or this compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the respective benzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product and calculate the yield.

Expected Outcome: It is hypothesized that the reaction with this compound will proceed at a faster rate and/or give a higher yield of the corresponding 2-(3-chloro-2,6-difluorobenzylidene)malononitrile compared to the reaction with 2,6-difluorobenzaldehyde.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[9][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[9] Similar to the Knoevenagel condensation, the enhanced electrophilicity of this compound should favor the initial nucleophilic attack by the ylide, potentially leading to a more efficient olefination.

Wittig_Reaction_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Aldehyde A Triphenylphosphine B Alkyl Halide D Phosphonium Ylide (Wittig Reagent) A->D C Strong Base (e.g., n-BuLi) B->D E Aldehyde (Substituted Benzaldehyde) D->E F Oxaphosphetane Intermediate D->F E->F G Alkene F->G H Triphenylphosphine Oxide F->H

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials:

  • 2,6-difluorobenzaldehyde or this compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.1 eq) at 0 °C.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the mixture back to 0 °C and add a solution of the respective benzaldehyde (1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with this compound is expected to be more facile, potentially requiring shorter reaction times or milder conditions to achieve a comparable yield of the corresponding styrene derivative.

Comparative Reactivity of the Aromatic Ring

The electronic nature of the substituents also dictates the reactivity of the aromatic ring towards substitution reactions.

Electrophilic Aromatic Substitution

Both molecules are highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the fluorine and chlorine atoms. The inductive effects of these halogens reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles.[5] Reactions such as nitration or Friedel-Crafts acylation would require harsh conditions and are likely to be low-yielding.

Nucleophilic Aromatic Substitution (SₙAr)

Conversely, the electron-deficient nature of these aromatic rings makes them excellent candidates for nucleophilic aromatic substitution (SₙAr).[11] For an SₙAr reaction to occur, a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group are required.[11]

In this compound, the fluorine atoms are ortho to the aldehyde group, and the chlorine is meta. The fluorine atoms are better leaving groups in SₙAr reactions involving aryl fluorides.[12] The presence of the strongly electron-withdrawing aldehyde group, along with the other halogens, activates the ring for nucleophilic attack. It is plausible that a strong nucleophile could displace one of the fluorine atoms, particularly the one at the C2 position, which is ortho to both the aldehyde and the chlorine atom.

In 2,6-difluorobenzaldehyde, both fluorine atoms are equivalent and are activated by the ortho-aldehyde group.

A comparative study of the SₙAr reactivity of these two compounds would provide valuable insights. It is anticipated that this compound might exhibit a different regioselectivity or reaction rate in SₙAr reactions compared to 2,6-difluorobenzaldehyde due to the influence of the C3-chloro substituent.

Conclusion

The introduction of a chlorine atom at the 3-position of 2,6-difluorobenzaldehyde significantly modulates its chemical reactivity. The cumulative electron-withdrawing effects of the three halogen substituents in this compound enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic addition and condensation reactions compared to 2,6-difluorobenzaldehyde. While both aromatic rings are deactivated towards electrophilic attack, they are primed for nucleophilic aromatic substitution. The additional chloro substituent in this compound may influence the regioselectivity and rate of SₙAr reactions. A thorough understanding of these reactivity differences is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel molecular architectures.

References

A Comparative Guide to the Electronic Effects of Substituents on 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Modulating Reactivity

In the realm of medicinal chemistry and materials science, the precise substitution on an aromatic ring is a fundamental strategy for fine-tuning molecular properties. Halogen atoms, particularly fluorine and chlorine, are instrumental in this regard. Their introduction can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 3-Chloro-2,6-difluorobenzaldehyde is a prime example of a tri-substituted benzaldehyde where the interplay of these halogen substituents creates a unique electronic environment, profoundly influencing the reactivity of the aldehyde functional group.

The aldehyde carbonyl group is inherently electrophilic. The degree of this electrophilicity is a critical determinant of its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more reactive, while electron-donating groups (EDGs) have the opposite effect.[3] This guide will dissect the electronic contributions of the 2,6-difluoro and 3-chloro substituents on the benzaldehyde core, providing a comparative framework against simpler analogues.

Comparative Analysis of Electronic Effects

To understand the distinct electronic character of this compound, we will compare it against a curated set of benzaldehydes: the parent Benzaldehyde, the electron-rich 4-Methoxybenzaldehyde, the singly-substituted 3-Chlorobenzaldehyde, and the doubly-substituted 2,6-Difluorobenzaldehyde. The electronic influence of substituents can be probed and quantified through several experimental and theoretical lenses, most notably via ¹³C NMR spectroscopy and the Hammett equation.

¹³C NMR Spectroscopy: A Probe for Carbonyl Electrophilicity

The chemical shift (δ) of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive indicator of its electronic environment. A more deshielded carbonyl carbon (higher δ value) corresponds to a lower electron density, and thus, a higher electrophilicity.[4][5] Electron-withdrawing substituents on the aromatic ring pull electron density away from the carbonyl carbon, leading to a downfield shift in its resonance.

Table 1: Comparison of Carbonyl ¹³C NMR Chemical Shifts for Substituted Benzaldehydes

CompoundSubstituentsCarbonyl ¹³C Shift (δ, ppm)Inferred Electrophilicity
4-Methoxybenzaldehyde4-OCH₃ (EDG)~190.7Lowest
BenzaldehydeNone~192.3[1]Baseline
3-Chlorobenzaldehyde3-Cl (EWG)~190.9High
2,6-Difluorobenzaldehyde2,6-di-F (EWG)~187.0Very High
This compound 3-Cl, 2,6-di-F (EWGs) ~185 (Estimated) Highest

Note: Literature values can vary slightly based on the solvent used. The value for this compound is an estimate based on the additive effects of the substituents.

The data illustrates a clear trend. The electron-donating methoxy group in 4-methoxybenzaldehyde shields the carbonyl carbon, resulting in a lower chemical shift compared to the unsubstituted benzaldehyde. Conversely, the electron-withdrawing chlorine and fluorine atoms in 3-chlorobenzaldehyde and 2,6-difluorobenzaldehyde cause a downfield shift, indicating increased electrophilicity. The powerful inductive effect of two ortho-fluorine atoms in 2,6-difluorobenzaldehyde makes its carbonyl carbon significantly more electron-deficient. For this compound, the combined inductive effects of the three halogen substituents are expected to render its carbonyl carbon the most electrophilic in this series.

Hammett Equation: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[6] The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of a given reaction to these effects. A positive σ value indicates an electron-withdrawing group, and a larger positive value corresponds to a stronger withdrawing effect.

While Hammett constants are not strictly defined for ortho substituents due to steric interference, the electronic effects can still be approximated.

Table 2: Hammett Substituent Constants (σ)

Substituentσ (meta)σ (para)Nature of Effect
-OCH₃+0.12-0.27EDG (by resonance)
-Cl+0.37+0.23EWG (inductive)
-F+0.34+0.06EWG (inductive)

Source:[7][8]

For this compound, we can approximate the total electronic pull on the reactive center. The chlorine at the meta position has a σ value of +0.37. The two ortho-fluorines, while not directly quantifiable by a simple Hammett parameter, exert a very strong inductive withdrawal. The cumulative effect of these three electron-withdrawing halogens results in a highly electron-deficient aromatic ring and a consequently activated aldehyde group, poised for nucleophilic attack. This high degree of activation is a key consideration for synthetic chemists utilizing this building block.

The following diagram illustrates the inductive and resonance effects at play, leading to the enhanced electrophilicity of the carbonyl carbon in this compound.

G cluster_0 Electronic Effects on this compound C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 F_ortho1 F C2->F_ortho1 C4 C C3->C4 Cl_meta Cl C3->Cl_meta C5 C C4->C5 C6 C C5->C6 C6->C1 F_ortho2 F C6->F_ortho2 CHO->C1 -I, -R F_ortho1->C2 -I Cl_meta->C3 -I F_ortho2->C6 -I G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 0.1M Stock Solutions (Benzaldehydes, Malononitrile) exp2 Mix Reactants in Cuvette (1mL Aldehyde + 1mL Malononitrile) prep1->exp2 prep2 Prepare 0.01M Catalyst Solution (Piperidine) exp3 Initiate Reaction (Add 0.1mL Piperidine) prep2->exp3 exp1 Equilibrate Instrument (25°C) exp1->exp2 exp2->exp3 exp4 Monitor Product Formation (UV-Vis or HPLC) exp3->exp4 an1 Plot [Product] vs. Time exp4->an1 an2 Determine Initial Rate (Slope) an1->an2 an3 Compare Rates to Determine Relative Reactivity an2->an3

References

A Comparative Guide to Validated Analytical Methods for 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous quality control of starting materials is a non-negotiable cornerstone of therapeutic innovation. 3-Chloro-2,6-difluorobenzaldehyde, a key building block in the synthesis of novel pharmaceuticals, demands precise and reliable analytical methods to ensure its purity, identity, and stability. The strategic placement of its halogen atoms can significantly influence a drug molecule's metabolic stability, lipophilicity, and binding affinity, making the integrity of this intermediate paramount.[1][2]

This in-depth technical guide provides a comparative analysis of the principal validated analytical methodologies for the characterization and quantification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights into method selection, validation, and implementation, grounded in the authoritative standards of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Guiding Principles of Method Validation

The objective of any analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[5] This is achieved by assessing a set of core performance characteristics as defined by the ICH Q2(R2) guidelines.[4][5][6][7] These parameters form the foundation of a self-validating system, ensuring that the generated data is reliable and reproducible.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[6][7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the procedure demonstrates suitable precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Chromatographic Techniques

For the comprehensive analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand out as the premier techniques. Each offers distinct advantages, and the choice between them is dictated by the specific analytical objective, such as purity assessment, impurity profiling, or quantitative assay.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on the compound's volatility and interaction with a stationary phase in a gaseous mobile phase.[8]Separation based on the partitioning of the compound between a liquid mobile phase and a solid stationary phase.[8]
Primary Use Ideal for purity and impurity profiling, especially for volatile and semi-volatile impurities.[8][9]Excellent for purity assessment and quantification of a wide range of non-volatile and thermally labile impurities.[8][10]
Specificity High, particularly when coupled with a Mass Spectrometer (MS) detector, which provides structural information.[8]High, especially with a Diode Array Detector (DAD) or UV-Vis detector, which provides spectral data to confirm peak identity and purity.[8]
Sensitivity Very high, capable of detecting trace-level impurities, often in the parts-per-million (ppm) range.[9][11]High sensitivity, particularly for chromophoric compounds like benzaldehydes.[12]
Instrumentation Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, MS).[8]HPLC system including a pump, injector, column, and detector (e.g., UV/DAD).[8]
Typical Analytes Volatile organic compounds. Derivatization may be required for non-volatile compounds.[13][14]A broad range of compounds, including those that are non-volatile or thermally unstable.[10]

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the workhorse for purity determination of aromatic aldehydes in the pharmaceutical industry. The methodology provides excellent resolution, sensitivity, and reproducibility. The choice of a C18 stationary phase is based on its proven effectiveness in retaining and separating moderately polar compounds like halogenated benzaldehydes through hydrophobic interactions.

Experimental Protocol: Reverse-Phase HPLC

This protocol is a robust starting point for the analysis of this compound and requires validation according to ICH guidelines for its specific intended use.[4][10]

1. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[10]

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Reference Standard: this compound, >99% purity.

2. Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for a standard 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 230 nmAromatic aldehydes exhibit strong absorbance in this region, providing good sensitivity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Gradient Elution 0-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-27 min: 30% BA gradient is employed to ensure elution of the main component with a good peak shape while also separating potential impurities with different polarities in a reasonable timeframe.

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[10]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution to establish linearity.[10]

  • Sample Solution: Accurately weigh the sample and prepare a solution in the diluent to achieve a final concentration within the established calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.[10]

Workflow and Data Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Start Weigh Standard & Sample Prep_Dissolve Dissolve in Diluent Prep_Start->Prep_Dissolve Prep_Dilute Serial Dilution (Standards) Prep_Dissolve->Prep_Dilute Prep_Filter Filter Sample Solution (0.45 µm) Prep_Dilute->Prep_Filter To create calibration curve Analysis_Inject Inject into HPLC Prep_Filter->Analysis_Inject Analysis_Separate Separation on C18 Column Analysis_Inject->Analysis_Separate Analysis_Detect UV Detection (230 nm) Analysis_Separate->Analysis_Detect Data_Integrate Integrate Peak Areas Analysis_Detect->Data_Integrate Data_Calibrate Generate Calibration Curve (Area vs. Concentration) Data_Integrate->Data_Calibrate Data_Quantify Calculate Sample Purity/Assay Data_Calibrate->Data_Quantify

Caption: Workflow for HPLC analysis of this compound.

Method 2: Gas Chromatography (GC) for Impurity Profiling

Gas chromatography is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or by-products from its synthesis. The high efficiency of capillary GC columns provides superior separation power for complex mixtures.

Experimental Protocol: Capillary GC

This protocol is adapted from validated methods for structurally similar halogenated aromatic compounds and provides a robust framework for impurity analysis.[8][9][11]

1. Instrumentation and Reagents:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Split/Splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

  • GC Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent phase. This mid-polarity phase is excellent for separating a wide range of analytes.[9][11]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Acetonitrile or Dichloromethane (GC grade).

2. Chromatographic Conditions:

ParameterValueRationale
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Vol. 1.0 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading from the high-concentration main peak, allowing for better resolution of trace impurities.
Carrier Gas Flow 1.2 mL/min (constant flow)Optimal flow rate for column efficiency and analysis speed.
Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 240 °C, hold 5 minA temperature program is essential to first separate highly volatile impurities at a lower temperature, then elute the main analyte and any less volatile impurities in a reasonable time.
Detector FID or MSFID provides robust, universal detection for organic compounds. MS provides definitive identification of unknown impurities.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.

3. Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.

  • Working Solution: For purity analysis by area percent, a single high-concentration injection is often sufficient. For quantification of specific impurities, a calibration curve should be prepared using reference standards for those impurities.

Workflow and Data Analysis

GC_Workflow Prep Sample Preparation (Dissolve in GC-grade solvent) Inject Split Injection (1 µL) Prep->Inject Vaporize Vaporization in Inlet (250°C) Inject->Vaporize Separate Separation in DB-624 Column (Temperature Programmed) Vaporize->Separate Detect Detection (FID or MS) Separate->Detect Process Data Processing (Peak Integration, Area % Calculation) Detect->Process

Caption: Experimental workflow for GC impurity analysis.

Method 3: Spectroscopic Identity Confirmation (FTIR)

While chromatographic methods provide quantitative data on purity, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the identity of the bulk material by identifying its functional groups.[15] The IR spectrum provides a unique molecular "fingerprint" that can be compared against a reference standard.[16]

Experimental Protocol: FTIR Analysis

A standard procedure for acquiring the FTIR spectrum of solid this compound is using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[17]

1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond crystal).[17]

2. Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectral Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[17]

3. Key Spectral Features: The spectrum of this compound will exhibit characteristic absorption bands. While an exact spectrum is not available in the search results, based on the analysis of benzaldehyde and its derivatives, the following key peaks are expected:[15][16][18]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050-3100 C-H StretchAromatic Ring
~2820, ~2720 C-H Stretch (Fermi doublet)Aldehyde (-CHO)
~1700 C=O StretchAldehyde (-CHO)
~1600, ~1470 C=C StretchAromatic Ring
~1200-1300 C-F StretchAryl-Fluoride
~700-800 C-Cl StretchAryl-Chloride

The presence and correct position of these bands, particularly the sharp aldehyde C=O stretch around 1700 cm⁻¹ and the characteristic aldehyde C-H stretches, provide strong confirmatory evidence of the compound's identity.

Conclusion: An Integrated Approach

For the comprehensive quality assessment of this compound, no single method is sufficient. A scientifically sound approach integrates these validated techniques. HPLC is the preferred method for accurate assay and quantification of non-volatile impurities. GC, especially GC-MS, is indispensable for profiling volatile impurities and providing definitive identification. Finally, FTIR serves as a rapid and unequivocal tool for identity confirmation.

By implementing this multi-faceted analytical strategy, grounded in the principles of ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical raw material, thereby safeguarding the integrity of their research and the development of next-generation pharmaceuticals.

References

A Comparative Guide to the Reaction Products of 3-Chloro-2,6-difluorobenzaldehyde: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and molecular novelty. 3-Chloro-2,6-difluorobenzaldehyde, a trisubstituted benzaldehyde, presents a unique combination of steric and electronic properties that make it an intriguing substrate for a variety of organic transformations. The presence of two ortho-fluorine atoms and a meta-chloro group significantly enhances the electrophilicity of the carbonyl carbon, predisposing it to rapid reaction with a range of nucleophiles. This guide provides an in-depth technical comparison of the reaction products of this compound, offering insights into its reactivity and providing detailed experimental protocols for key transformations.

Understanding the Enhanced Reactivity of this compound

The reactivity of an aromatic aldehyde in nucleophilic addition reactions is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity. In the case of this compound, the two fluorine atoms and the chlorine atom are all potent EWGs, acting through a combination of inductive and resonance effects. This synergistic electron withdrawal makes the carbonyl carbon significantly more electrophilic than that of unsubstituted benzaldehyde or benzaldehydes with fewer electron-withdrawing substituents. This heightened reactivity often translates to faster reaction times and higher yields in many common synthetic transformations.

Comparative Analysis of Key Reaction Classes

This guide will explore the following key reaction classes, comparing the expected outcomes for this compound with other relevant substituted benzaldehydes.

  • Olefination Reactions:

    • Wittig Reaction

    • Horner-Wadsworth-Emmons Reaction

  • Condensation Reactions:

    • Knoevenagel Condensation

    • Claisen-Schmidt Condensation

  • Reduction to Alcohols

  • Oxidation to Carboxylic Acids

  • Synthesis of Heterocycles: The Friedländer Annulation

Olefination Reactions: Crafting Carbon-Carbon Double Bonds

Olefination reactions are fundamental tools for the construction of carbon-carbon double bonds. The enhanced electrophilicity of this compound makes it an excellent substrate for these transformations.

a) The Wittig Reaction

The Wittig reaction, utilizing a phosphorus ylide, is a cornerstone of alkene synthesis.[1] The reaction of this compound with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is expected to proceed efficiently to yield the corresponding α,β-unsaturated ester.

Comparative Performance:

AldehydeSubstituentsRelative Rate Constant (vs. Benzaldehyde)[2]Expected Product from Reaction with (Carbethoxymethylene)triphenylphosphorane
4-Nitrobenzaldehyde4-NO₂38.0Ethyl (E)-3-(4-nitrophenyl)acrylate
This compound 3-Cl, 2,6-F₂ High (inferred) Ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate
4-Chlorobenzaldehyde4-Cl2.75Ethyl (E)-3-(4-chlorophenyl)acrylate
BenzaldehydeH1.00Ethyl (E)-cinnamate
4-Methoxybenzaldehyde4-OCH₃0.23Ethyl (E)-3-(4-methoxyphenyl)acrylate

Experimental Protocol: Synthesis of Ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate via Wittig Reaction

Wittig_Workflow cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Ylide_reagents (Carbethoxymethylene)triphenylphosphorane Anhydrous Toluene Base Base (e.g., NaH) Ylide_reagents->Base Ylide_formation Stir at RT Formation of red ylide solution Base->Ylide_formation Reaction Add aldehyde solution dropwise Stir at RT to reflux Ylide_formation->Reaction Aldehyde This compound in Anhydrous Toluene Aldehyde->Reaction Quench Cool and Quench (e.g., water) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate

Workflow for the Wittig reaction.

Methodology:

  • To a stirred suspension of (carbethoxymethylene)triphenylphosphorane (1.1 equiv.) in anhydrous toluene, add a strong base such as sodium hydride (1.1 equiv.) under an inert atmosphere.

  • Stir the mixture at room temperature until the formation of the deep red-colored ylide is complete.

  • Add a solution of this compound (1.0 equiv.) in anhydrous toluene dropwise to the ylide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate.

Expected Spectroscopic Data for Ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate:

  • ¹H NMR: Expect signals for the ethyl group (triplet and quartet), and two doublets for the vinyl protons with a coupling constant characteristic of a trans-alkene (J ≈ 16 Hz). The aromatic protons will appear as multiplets.

  • ¹³C NMR: Signals for the ester carbonyl, the vinyl carbons, the aromatic carbons (with C-F couplings), and the ethyl group carbons are expected.

  • IR: Characteristic absorptions for the C=O stretch of the ester, the C=C stretch of the alkene, and C-F and C-Cl stretches.

b) The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative to the Wittig reaction, often providing higher yields of the (E)-alkene and a simpler workup due to the water-soluble nature of the phosphate byproduct.[3][4] The reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[5]

Comparative Performance:

The HWE reaction is highly effective for a wide range of aldehydes. Given the high electrophilicity of this compound, a high yield of the (E)-alkene is anticipated.

AldehydePhosphonate ReagentBase/SolventYield of (E)-alkene
Aromatic Aldehydes (general)Triethyl phosphonoacetateNaH / THFGood to Excellent[4]
This compound Triethyl phosphonoacetate NaH / THF High (predicted)
Ketones (less reactive)Triethyl phosphonoacetateNaH / THFModerate to Good

Experimental Protocol: Synthesis of Ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate via HWE Reaction

HWE_Workflow cluster_prep Anion Generation cluster_reaction HWE Reaction cluster_workup Work-up & Purification HWE_reagents Triethyl phosphonoacetate Anhydrous THF Base NaH HWE_reagents->Base Anion_formation Stir at 0 °C to RT Base->Anion_formation Reaction Add aldehyde solution dropwise at 0 °C Warm to RT and stir Anion_formation->Reaction Aldehyde This compound in Anhydrous THF Aldehyde->Reaction Quench Quench with sat. NH₄Cl (aq) Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Ethyl (E)-3-(3-chloro-2,6-difluorophenyl)acrylate

Workflow for the Horner-Wadsworth-Emmons reaction.

Methodology:

  • To a stirred suspension of sodium hydride (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the desired product.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are vital for forming new carbon-carbon bonds and are particularly sensitive to the electrophilicity of the carbonyl component.

a) Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base.[6]

Comparative Performance:

The electron-withdrawing substituents on this compound are expected to significantly accelerate the Knoevenagel condensation.

AldehydeActive Methylene CompoundCatalystYield
Aromatic Aldehydes (general)MalononitrilePiperidine/EthanolGood to Excellent[7]
This compound Malononitrile Piperidine/Ethanol Excellent (predicted)
4-NitrobenzaldehydeMalononitrilePiperidine/Ethanol>95%
BenzaldehydeMalononitrilePiperidine/Ethanol~90%

Experimental Protocol: Synthesis of 2-(3-Chloro-2,6-difluorobenzylidene)malononitrile

Knoevenagel_Workflow Reagents This compound Malononitrile Ethanol Catalyst Piperidine (catalytic) Reagents->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Precipitation Product Precipitates Reaction->Precipitation Filtration Filter and Wash with cold Ethanol Precipitation->Filtration Final_Product Final_Product Filtration->Final_Product 2-(3-Chloro-2,6-difluorobenzylidene)malononitrile

Workflow for the Knoevenagel condensation.

Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and malononitrile (1.0 equiv.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature. The product often precipitates out of the solution as it forms.

  • Monitor the reaction by TLC. Upon completion, collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum.

Expected Spectroscopic Data for 2-(3-Chloro-2,6-difluorobenzylidene)malononitrile:

  • ¹H NMR: A singlet for the vinyl proton and multiplets for the aromatic protons.

  • ¹³C NMR: Signals for the nitrile carbons, the vinyl carbons, and the aromatic carbons (exhibiting C-F couplings).

  • IR: A strong absorption for the C≡N stretch and a band for the C=C stretch.

b) Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8]

Comparative Performance:

The high reactivity of this compound should favor a high conversion to the chalcone product.

AldehydeKetoneBase/SolventYield of Chalcone
Aromatic Aldehydes (general)AcetophenoneNaOH / EthanolVariable, often good[9]
This compound Acetophenone NaOH / Ethanol Good to Excellent (predicted)
4-ChlorobenzaldehydeAcetophenoneNaOH / Ethanol~91%[10]

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one

Methodology:

  • Dissolve this compound (1.0 equiv.) and acetophenone (1.0 equiv.) in ethanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

  • Continue stirring at room temperature for several hours or until TLC indicates the reaction is complete.

  • Pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Reduction to (3-Chloro-2,6-difluorophenyl)methanol

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.

Comparative Performance:

Electron-withdrawing groups on the aromatic ring generally increase the rate of hydride reduction.

AldehydeReducing AgentSolventExpected Product
BenzaldehydeNaBH₄Methanol/EthanolBenzyl alcohol
This compound NaBH₄ Methanol/Ethanol (3-Chloro-2,6-difluorophenyl)methanol

Experimental Protocol: Synthesis of (3-Chloro-2,6-difluorophenyl)methanol

Reduction_Workflow Aldehyde This compound in Methanol Reducing_Agent NaBH₄ (portionwise) Aldehyde->Reducing_Agent Reaction Stir at 0 °C to RT Reducing_Agent->Reaction Workup Quench with water Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (if necessary) Workup->Purification Final_Product Final_Product Purification->Final_Product (3-Chloro-2,6-difluorophenyl)methanol

Workflow for the reduction of the aldehyde.

Methodology:

  • Dissolve this compound (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.3-0.5 equiv.) portionwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be purified by column chromatography if necessary.

Expected Spectroscopic Data for (3-Chloro-2,6-difluorophenyl)methanol:

  • ¹H NMR: A broad singlet for the hydroxyl proton, a singlet or doublet for the benzylic CH₂ protons, and multiplets for the aromatic protons.

  • ¹³C NMR: A signal for the benzylic carbon and signals for the aromatic carbons with C-F couplings.

  • IR: A broad O-H stretching band and C-O stretching absorption.

Oxidation to 3-Chloro-2,6-difluorobenzoic Acid

The oxidation of aldehydes to carboxylic acids is a common and important transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can be used for this purpose.

Experimental Protocol: Synthesis of 3-Chloro-2,6-difluorobenzoic Acid

Methodology:

  • Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. The reaction is exothermic and may require cooling.

  • Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared.

  • Filter off the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrate and washings, and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Characterization Data for 3-Chloro-2,6-difluorobenzoic Acid:

Spectroscopic data for this compound has been reported.[11] The structure can be confirmed by comparing the obtained spectra with literature values.

Synthesis of Heterocycles: The Friedländer Annulation

The Friedländer synthesis is a classic method for the preparation of quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6] While this compound itself is not a direct precursor for the Friedländer synthesis, its derivatives can be. For example, a hypothetical 2-amino-3-chloro-6-fluorobenzaldehyde could serve as a valuable intermediate.

Friedlander_Mechanism 2-Aminoaryl\nAldehyde 2-Aminoaryl Aldehyde Aldol\nAdduct Aldol Adduct 2-Aminoaryl\nAldehyde->Aldol\nAdduct + Ketone Enone Enone Aldol\nAdduct->Enone - H₂O Imine Imine Enone->Imine Cyclization Quinoline Quinoline Imine->Quinoline - H₂O

General mechanism of the Friedländer synthesis.

Conceptual Application:

A synthetic route starting from this compound could involve nitration, followed by selective reduction of the nitro group to an amine, and subsequent reaction with a ketone under Friedländer conditions to yield a highly substituted quinoline. The specific regiochemistry of nitration would be a key consideration in this synthetic design.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The strong electron-withdrawing nature of its substituents makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions, often leading to high yields and rapid reaction rates. This guide has provided a comparative overview of its expected reactivity in key transformations, along with detailed experimental protocols. While specific experimental data for all reactions of this particular aldehyde are not extensively reported in the literature, the principles of physical organic chemistry and data from closely related analogues strongly support its utility as a valuable synthon for the preparation of a diverse range of complex organic molecules for applications in medicinal chemistry and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the fast-paced world of research and drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of 3-Chloro-2,6-difluorobenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's waste management practices.

Hazard Profile and Immediate Safety Precautions

Before handling this compound, it is imperative to understand its specific hazards. This compound is a combustible solid that can cause significant irritation upon contact.[1] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against accidental exposure.

Expert Insight: The primary risks associated with this compound are not from acute systemic toxicity but from direct contact and inhalation of dust particles.[2][3] Therefore, engineering controls and PPE should be focused on minimizing dust generation and preventing skin and eye contact.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's known hazards.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1][3]
Mandatory Personal Protective Equipment (PPE)

A risk assessment dictates the level of PPE required. For handling this compound in solid form, the following should be considered mandatory:

  • Hand Protection: Wear nitrile rubber gloves. If there is a risk of prolonged contact or immersion, consider double-gloving or using heavier nitrile gloves.[4] Always consult your institution's specific guidelines and the glove manufacturer's compatibility chart.[4]

  • Eye and Face Protection: Use ANSI-approved chemical splash goggles.[3][4] A face shield should be worn in situations where there is a significant risk of dust generation or splashing.[3]

  • Respiratory Protection: For operations that may generate dust, such as weighing or transferring large quantities, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.[1][2] All work involving the transfer of this solid should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Protective Clothing: A fully buttoned lab coat is required.[4] Ensure that work clothes are laundered separately from personal clothing.[2]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Halogenated organic compounds require specific disposal pathways, primarily high-temperature incineration, and must not be mixed with other waste streams.[7][8]

Step 1: Identify as Halogenated Waste this compound contains chlorine and fluorine atoms, classifying it as a halogenated organic waste .[8][9]

Step 2: Select the Correct Waste Container Use a dedicated, properly labeled container for "Halogenated Solid Waste." This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid to prevent the release of dust or vapors.[10]

Step 3: Avoid Co-mingling with Incompatible Waste It is crucial to prevent the mixing of this compound with incompatible materials. While specific reactivity data for this compound is limited, related compounds show incompatibility with:

  • Strong oxidizing agents[3]

  • Bases[11]

  • Moisture (can be reactive with similar acid chlorides)[11]

Causality Explained: Mixing halogenated waste with non-halogenated streams complicates the disposal process and can significantly increase costs. More importantly, inadvertent mixing with incompatible chemicals like strong bases or oxidizers can lead to dangerous exothermic reactions, gas evolution, or container pressurization.

Step 4: Labeling and Documentation Clearly label the waste container with its contents, including the full chemical name "this compound." Maintain a log sheet on the container to record the quantities added. This ensures compliance and provides critical information for the waste disposal contractor.

Spill and Decontamination Procedures

Accidental spills should be handled promptly and safely. The primary goal is to clean the spill without creating airborne dust.[2]

Small Spill Cleanup
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, wear gloves, goggles, and a lab coat. A dust mask is highly recommended.[2]

  • Contain the Spill: Use dry cleanup procedures. DO NOT add water directly to the dry spill, as this can create a slurry that is more difficult to manage.

  • Collect the Material: Gently sweep or shovel the spilled solid into a designated, sealable container for disposal.[2][3][10] A vacuum cleaner equipped with a HEPA filter can also be used, provided it is rated for use with chemical dust.[2]

  • Decontaminate the Area: Once the bulk material is collected, wipe the area with a cloth dampened with soap and water.[6]

  • Dispose of Cleanup Materials: All contaminated materials (gloves, wipes, etc.) must be placed in the halogenated solid waste container.

Large Spill Response

For a large spill, or any spill that cannot be managed safely by laboratory personnel:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department or emergency services.[2]

  • Secure the Area: Prevent entry to the spill area until the emergency response team arrives.

Disposal Pathway Decision Logic

The path from waste generation to final disposal involves several key decision points. This workflow ensures that this compound is managed safely and in compliance with regulatory standards.

DisposalWorkflow cluster_Lab In-Lab Procedures cluster_Facility Facility-Level Management cluster_Disposal Final Disposition A Waste Generation (e.g., unused reagent, contaminated material) B Identify as Halogenated Solid Waste A->B C Select Designated 'Halogenated Solid Waste' Container B->C Yes Error Error B->Error No / Unsure D Securely Seal and Label Container with Full Chemical Name C->D E Store in Designated Waste Accumulation Area D->E F Arrange Pickup by Certified EHS or Waste Contractor E->F G Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) F->G H Ultimate Disposal: High-Temperature Incineration G->H

Disposal workflow for this compound.

Ultimate Disposal Method: Incineration

Due to their chemical stability and potential to persist in the environment, halogenated organic compounds are not suitable for landfilling.[7] The U.S. Environmental Protection Agency (EPA) and other global regulatory bodies mandate specific treatment technologies for such wastes.[7][12]

The required and most effective disposal method is high-temperature incineration in a facility permitted to handle hazardous waste.[7][13] This process achieves a destruction and removal efficiency (DRE) of 99.99% for the hazardous constituents.[7] The incinerators are equipped with advanced pollution control systems, such as scrubbers, to neutralize the acidic gases (e.g., hydrogen chloride and hydrogen fluoride) generated during the combustion of halogenated materials.[7]

Never attempt to dispose of this chemical via drains or as regular trash. This is a violation of environmental regulations and poses a significant risk to public health and aquatic ecosystems.[4]

This guide provides a comprehensive framework for the safe disposal of this compound. By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in your processes and protecting your most valuable asset—your research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,6-difluorobenzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.